Product packaging for 4-Fluoro-2-nitrobenzenesulfonyl chloride(Cat. No.:CAS No. 568586-10-7)

4-Fluoro-2-nitrobenzenesulfonyl chloride

Cat. No.: B1363599
CAS No.: 568586-10-7
M. Wt: 239.61 g/mol
InChI Key: BHSUAEKACYUVJP-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitrobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C6H3ClFNO4S and its molecular weight is 239.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClFNO4S B1363599 4-Fluoro-2-nitrobenzenesulfonyl chloride CAS No. 568586-10-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-2-1-4(8)3-5(6)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSUAEKACYUVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374626
Record name 4-fluoro-2-nitrobenzenesulfonyl chloride
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Molecular Weight

239.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568586-10-7
Record name 4-fluoro-2-nitrobenzenesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2-nitrobenzene-1-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2-nitrobenzenesulfonyl Chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-nitrobenzenesulfonyl chloride is a key bifunctional reagent in organic synthesis, distinguished by its reactive sulfonyl chloride group and an activated aromatic ring. The presence of both a fluorine atom and a nitro group ortho to the sulfonyl chloride moiety imparts unique reactivity, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis and reactivity, and a focus on its applications, particularly in the development of novel therapeutics. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₃ClFNO₄S[1][2]
Molecular Weight 239.61 g/mol [1][2]
CAS Number 568586-10-7[1][2]
Appearance Solid (form may vary)[3]
Melting Point 66 - 70 °C
IUPAC Name This compound[1]
Synonyms 2-Nitro-4-fluorobenzenesulfonyl chloride, 4-fluoro-2-nitro-benzenesulfonyl chloride[1]

Spectroscopic Characterization

Detailed, publicly available spectral data for this compound is limited. However, the expected spectral features can be predicted based on its structure and by comparison with analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show three aromatic protons. The proton ortho to the nitro group and the sulfonyl chloride group would likely be the most downfield, exhibiting complex splitting due to coupling with the fluorine atom and adjacent protons. The other two protons would appear at slightly higher fields, also with characteristic splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms attached to the electron-withdrawing nitro and sulfonyl chloride groups will be significantly deshielded and appear at lower field. The carbon bonded to the fluorine atom will show a large one-bond C-F coupling constant.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorptions corresponding to the functional groups present. Key expected peaks include:

    • Asymmetric and symmetric stretching of the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹.

    • Asymmetric and symmetric stretching of the sulfonyl group (SO₂) around 1380 cm⁻¹ and 1180 cm⁻¹.

    • Stretching of the C-F bond, typically in the 1250-1000 cm⁻¹ region.

    • Vibrations of the aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Common fragmentation pathways for nitroaromatic sulfonyl chlorides involve the loss of SO₂, Cl, and NO₂.[4][5]

Synthesis of this compound

A common and effective method for the synthesis of this compound is a two-step process starting from 1,4-difluoro-2-nitrobenzene.[6] This method involves the regioselective nucleophilic aromatic substitution with a thiol, followed by oxidative chlorination.

Step 1: Synthesis of 1-(Benzylsulfanyl)-4-fluoro-2-nitrobenzene

In the first step, 1,4-difluoro-2-nitrobenzene is reacted with phenylmethanethiol (benzyl mercaptan). The nitro group activates the fluorine atom at the ortho position for nucleophilic substitution, leading to the formation of the corresponding thioether.

Step 2: Oxidative Cleavage to this compound

The resulting 1-(benzylsulfanyl)-4-fluoro-2-nitrobenzene is then subjected to oxidative cleavage with chlorine gas. This reaction cleaves the C-S bond and oxidizes the sulfur atom to form the desired sulfonyl chloride.[6]

G start 1,4-Difluoro-2-nitrobenzene intermediate 1-(Benzylsulfanyl)-4-fluoro-2-nitrobenzene start->intermediate Phenylmethanethiol, Base product This compound intermediate->product Chlorine (Cl2), Oxidative Cleavage

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Generalized)

The following is a generalized protocol based on similar reported procedures for the synthesis of aryl sulfonyl chlorides.[6][7]

Step 1: Synthesis of 1-(Benzylsulfanyl)-4-fluoro-2-nitrobenzene

  • To a solution of 1,4-difluoro-2-nitrobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

  • Cool the mixture in an ice bath and add phenylmethanethiol (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(benzylsulfanyl)-4-fluoro-2-nitrobenzene.

Step 2: Oxidative Chlorination

  • Dissolve the 1-(benzylsulfanyl)-4-fluoro-2-nitrobenzene (1.0 eq) in a suitable solvent system, such as a mixture of acetic acid and water.

  • Cool the solution in an ice bath and bubble chlorine gas through the mixture while stirring vigorously.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, purge the excess chlorine with a stream of nitrogen.

  • Add water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. It readily reacts with nucleophiles, particularly primary and secondary amines, to form stable sulfonamides. This reaction is a cornerstone of its application in drug discovery.

Formation of Sulfonamides

The reaction with amines proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.

G reagents This compound + Primary Amine (R-NH2) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-Substituted-4-fluoro-2-nitrobenzenesulfonamide + HCl intermediate->product Elimination of HCl

Caption: Reaction mechanism for sulfonamide formation.

Applications in Drug Discovery

The sulfonamide functional group is a key pharmacophore present in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. This compound serves as a versatile building block for introducing this functionality into drug candidates. The fluorine and nitro groups can also be further manipulated to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical for drug efficacy.

Use as a Derivatizing Agent

In analytical chemistry, this compound can be used as a derivatizing agent for the analysis of amines and amino acids by chromatography. The reaction with amines introduces a strongly UV-absorbing and/or fluorescent tag, enhancing the sensitivity of detection.

Detailed Experimental Protocol for Sulfonamide Synthesis

The following is a representative protocol for the reaction of this compound with a primary amine.

  • In a round-bottom flask, dissolve the primary amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.5 eq) or pyridine (1.5 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.05 eq) in the same anhydrous solvent.

  • Add the solution of the sulfonyl chloride dropwise to the cooled amine solution over 15-30 minutes with constant stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure N-substituted-4-fluoro-2-nitrobenzenesulfonamide.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[1]

Precautionary Statements:

  • Prevention:

    • Do not breathe dust/fume/gas/mist/vapors/spray.

    • Wash face, hands, and any exposed skin thoroughly after handling.

    • Wear protective gloves/protective clothing/eye protection/face protection.

  • Response:

    • IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

    • IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Immediately call a POISON CENTER or doctor/physician.

  • Storage:

    • Store locked up in a dry, well-ventilated place.

  • Disposal:

    • Dispose of contents/container to an approved waste disposal plant.

It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid contact with skin, eyes, and clothing. In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet (SDS).

References

4-Fluoro-2-nitrobenzenesulfonyl chloride CAS number 568586-10-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Fluoro-2-nitrobenzenesulfonyl chloride

Introduction: A Multifaceted Reagent for Modern Chemistry

In the landscape of contemporary drug discovery and chemical biology, the demand for versatile, high-reactivity building blocks is insatiable. This compound (CAS 568586-10-7) has emerged as a significant reagent, valued for its trifunctional nature. Possessing a reactive sulfonyl chloride, an electron-deficient aromatic ring, and a fluorine substituent, this compound offers a unique platform for the synthesis of complex molecular architectures, particularly sulfonamides, and for the development of chemical probes.

The strategic placement of a nitro group ortho to the sulfonyl chloride moiety significantly enhances the electrophilicity of the sulfur atom, facilitating reactions with a broad range of nucleophiles. Concurrently, the fluorine atom provides a valuable tool for medicinal chemists, as fluorine substitution can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[1] This guide provides an in-depth examination of the synthesis, reactivity, applications, and handling of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A clear understanding of a reagent's fundamental properties is the bedrock of its effective application. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 568586-10-7[2][3][4]
Molecular Formula C₆H₃ClFNO₄S[2][4]
Molecular Weight 239.61 g/mol [2][4]
IUPAC Name This compound[4][5]
Appearance Light yellow solid[6]
Purity ≥95%[6]
SMILES C1=CC(=C(C=C1F)--INVALID-LINK--[O-])S(=O)(=O)Cl[4]
InChIKey BHSUAEKACYUVJP-UHFFFAOYSA-N[4]

Synthesis Pathway

The preparation of fluoronitrobenzenesulfonyl chlorides, including the title compound, is typically achieved through a robust two-step process starting from commercially available difluoronitrobenzenes.[7] This method leverages the regioselective reactivity of the starting material and a subsequent oxidative cleavage.

Synthesis_Pathway start 1,3-Difluoro-4-nitrobenzene intermediate Thioether Intermediate start->intermediate  Phenylmethanethiol, Base   product This compound intermediate->product  Chlorine, H₂O (Oxidative Cleavage)  

The causality behind this synthetic choice is clear:

  • Regioselectivity: The reaction of a difluoronitrobenzene with a nucleophile like phenylmethanethiol proceeds with high regioselectivity. The nitro group strongly activates the halogen in the para position for nucleophilic aromatic substitution, leading to the desired thioether intermediate.

  • Robust Conversion: The oxidative cleavage of the resulting thioether with wet chlorine is an efficient and high-yielding method to generate the sulfonyl chloride functional group.[7] This two-step sequence provides a reliable pathway to the target compound in good yields.

Core Reactivity: A Tale of Two Electrophiles

The synthetic utility of this compound stems from its highly electrophilic sulfonyl chloride group. This reactivity is further modulated by the electron-withdrawing nitro and fluoro substituents on the aromatic ring.

Reaction with Nucleophiles: The Sulfonyl Chloride Core

The primary reaction pathway involves the nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl chloride. This reaction is the cornerstone for the synthesis of sulfonamides, a critical pharmacophore in numerous approved drugs.

  • Amines: Primary and secondary amines readily react to form stable sulfonamides, releasing HCl as a byproduct.[8] The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to neutralize the acid generated. The reaction mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride, followed by the elimination of the chloride ion and deprotonation to yield the final sulfonamide.[8]

  • Thiols: Thiols, being excellent nucleophiles, also react with sulfonyl chlorides.[9][10] In the context of drug discovery, the 2-nitrobenzenesulfonyl ("nosyl") group is widely used as a protecting group for amines, which is often cleaved by thiol-based reagents.[11][12] This reactivity highlights the potential for this compound to be used in creating thiol-reactive probes or covalent inhibitors that target cysteine residues in proteins.[13]

Reactivity_Workflow reagent {this compound | CAS: 568586-10-7} sulfonamide N-Substituted Sulfonamide reagent->sulfonamide  Base (e.g., Et₃N) sulfonothioate Thiol Adduct / Protecting Group Cleavage reagent->sulfonothioate  Base sulfonyl_fluoride {4-Fluoro-2-nitrobenzenesulfonyl fluoride | (SuFEx Reagent)} reagent->sulfonyl_fluoride  Cl⁻/F⁻ Exchange amine Primary/Secondary Amine | (R¹R²NH) amine->sulfonamide thiol Thiol | (RSH) thiol->sulfonothioate fluoride Fluoride Source | (e.g., KFHF) fluoride->sulfonyl_fluoride

Comparison with Sulfonyl Fluorides: The Rise of SuFEx Chemistry

While sulfonyl chlorides are potent electrophiles, the field of "click chemistry" has seen the recent emergence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Sulfonyl fluorides exhibit a unique balance of stability and reactivity; they are generally more stable to hydrolysis and thermolysis than their chloride counterparts but react selectively and rapidly with strong nucleophiles under specific conditions.[14]

Aryl sulfonyl chlorides are more thermally and chemically robust when contrasted with sulfonyl chlorides.[14] Due to this enhanced stability and selective reactivity, converting this compound into its corresponding sulfonyl fluoride can be a strategic decision for applications in chemical biology or when downstream conditions are harsh. This conversion can be readily achieved via a chloride-to-fluoride exchange reaction using reagents like potassium bifluoride (KFHF).[15]

Applications in Research and Drug Development

The structural motifs within this compound make it a highly valuable tool for medicinal chemists and drug discovery professionals.

Drug_Discovery_Logic start 4-Fluoro-2-nitrobenzenesulfonyl chloride (Versatile Building Block) synthesis Parallel Synthesis / Library Generation start->synthesis library Diverse Sulfonamide Library synthesis->library screening High-Throughput Screening (Biochemical or Cellular Assays) library->screening hit Identification of Bioactive 'Hits' screening->hit optimization Lead Optimization (Structure-Activity Relationship) hit->optimization

  • Scaffold for Bioactive Sulfonamides: The nitrobenzenesulfonyl chloride framework is a key intermediate in the synthesis of important pharmaceuticals, including antiretroviral drugs like foscamprenavir and darunavir.[16][17] By analogy, this compound serves as an excellent starting point for generating novel sulfonamide libraries for screening against various biological targets.

  • Development of Covalent Probes and Inhibitors: The high reactivity of the sulfonyl chloride group towards nucleophilic amino acid residues like cysteine makes it an attractive warhead for designing covalent inhibitors. Furthermore, recent studies have identified ortho-nitrosulfonyl fluorides as a promising pharmacophore for developing new antibiotics, suggesting that compounds derived from this scaffold could possess inherent biological activity.[18]

  • Amine Protection in Multi-step Synthesis: The related 2-nitrobenzenesulfonyl (nosyl) group is a well-established protecting group for primary and secondary amines in complex organic synthesis.[11] It is stable to many reaction conditions but can be selectively removed, typically with thiol reagents, under mild conditions.[12]

Experimental Protocols

The following protocols are provided as self-validating systems, with explanations for key procedural choices.

Protocol 1: General Synthesis of a Sulfonamide

This protocol describes the reaction of this compound with a generic primary amine.

Methodology:

  • Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF) to a concentration of approximately 0.1 M.

    • Causality: Anhydrous conditions are critical as the sulfonyl chloride can hydrolyze in the presence of water. An inert atmosphere prevents side reactions with atmospheric moisture.

  • Base Addition: To the stirred solution, add a non-nucleophilic organic base such as triethylamine (1.2-1.5 eq.) or diisopropylethylamine (DIPEA). Cool the mixture to 0 °C in an ice bath.

    • Causality: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Using a slight excess ensures complete neutralization. Cooling controls the initial exothermic reaction.

  • Nucleophile Addition: Slowly add the primary amine (1.0-1.1 eq.), either neat or as a solution in the same anhydrous solvent, to the reaction mixture.

    • Causality: Slow addition helps to maintain temperature control and prevent unwanted side reactions. A small excess of the amine can be used to ensure the complete consumption of the sulfonyl chloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed.

  • Work-up: a. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane). c. Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Causality: The aqueous washes serve to remove the amine hydrochloride salt, any remaining base, and other water-soluble impurities. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude sulfonamide by flash column chromatography on silica gel or by recrystallization to yield the final product.

Protocol 2: Conversion to 4-Fluoro-2-nitrobenzenesulfonyl fluoride

This protocol outlines the conversion of the sulfonyl chloride to the corresponding, more stable sulfonyl fluoride.[15]

Methodology:

  • Reagent Preparation: Dissolve this compound (1.0 eq.) in a suitable organic solvent such as acetone or acetonitrile.

  • Fluoride Source Addition: To this solution, add an aqueous solution of potassium bifluoride (KFHF, 2.0-3.0 eq.).

    • Causality: KFHF serves as an effective and convenient source of nucleophilic fluoride anions that can displace the chloride on the sulfonyl group. The biphasic reaction mixture often facilitates the exchange.[15]

  • Reaction: Heat the biphasic mixture to reflux (e.g., 60-80 °C) and stir vigorously for 4-24 hours. Monitor the reaction by TLC or ¹⁹F NMR spectroscopy.

  • Work-up: a. After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate. b. Wash the combined organic layers with water and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to isolate the 4-fluoro-2-nitrobenzenesulfonyl fluoride.

Safety and Handling

This compound is a reactive and corrosive compound that requires careful handling.

  • Hazard Classification: The compound is classified as causing severe skin burns and eye damage (H314).[4] It is corrosive and should be handled with extreme care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[19][20] All manipulations should be performed inside a certified chemical fume hood.

  • Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[19] The compound is moisture-sensitive and can release HCl gas upon contact with water.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[19] Store in a corrosives area away from incompatible materials such as strong bases and oxidizing agents.[16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[19]

Conclusion and Future Outlook

This compound stands out as a potent and versatile reagent for chemical synthesis and drug discovery. Its well-defined reactivity, particularly towards amines and thiols, combined with the strategic placement of a fluorine atom, provides a powerful platform for generating novel molecular entities with therapeutic potential. The ability to readily convert it to the corresponding sulfonyl fluoride further extends its utility, bridging traditional sulfonamide synthesis with the modern advantages of SuFEx click chemistry. As the quest for novel covalent drugs and highly specific chemical probes continues, the strategic application of multi-functional building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

An In-depth Technical Guide to 4-Fluoro-2-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 4-Fluoro-2-nitrobenzenesulfonyl chloride, a critical reagent in modern chemical synthesis, particularly within the realms of pharmaceutical and agrochemical development. We will delve into its fundamental properties, synthesis, reactivity, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Core Molecular Attributes and Physicochemical Properties

This compound, a substituted aromatic sulfonyl chloride, is a compound of significant interest due to its versatile reactivity. The presence of three distinct functional groups—a sulfonyl chloride, a nitro group, and a fluorine atom—on the benzene ring imparts a unique chemical character that is highly valued in organic synthesis.

Molecular Weight and Formula

The precise molecular weight of a compound is fundamental to all stoichiometric calculations in experimental work. For this compound, the molecular formula is C₆H₃ClFNO₄S.[1][2][3][4] The molecular weight is derived from the sum of the atomic weights of its constituent atoms:

  • Carbon (C): 6 atoms × 12.011 amu = 72.066 amu

  • Hydrogen (H): 3 atoms × 1.008 amu = 3.024 amu

  • Chlorine (Cl): 1 atom × 35.453 amu = 35.453 amu

  • Fluorine (F): 1 atom × 18.998 amu = 18.998 amu

  • Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu

  • Oxygen (O): 4 atoms × 15.999 amu = 63.996 amu

  • Sulfur (S): 1 atom × 32.065 amu = 32.065 amu

Total Molecular Weight = 239.61 g/mol [1][2][3]

This value is a cornerstone for accurate reagent measurement and reaction optimization. The monoisotopic mass, which is calculated using the mass of the most abundant isotopes of the elements, is 238.9455346 Da.[2]

Physicochemical Data Summary

A thorough understanding of a compound's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 568586-10-7PubChem[2]
Molecular Formula C₆H₃ClFNO₄SSanta Cruz Biotechnology[1]
Molecular Weight 239.61 g/mol PubChem[2]
Appearance SolidSigma-Aldrich
InChI InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-2-1-4(8)3-5(6)9(10)11/h1-3HPubChem[2]
SMILES C1=CC(=C(C=C1F)--INVALID-LINK--[O-])S(=O)(=O)ClPubChem[2]

Section 2: Synthesis and Reactivity Profile

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Understanding its synthesis and how it behaves in different chemical environments is crucial for designing successful experimental protocols.

Synthetic Pathways

The synthesis of fluoronitrobenzenesulfonyl chlorides, including the 4-fluoro-2-nitro isomer, is often achieved through a multi-step process. One common strategy involves the regioselective reaction of a difluoronitrobenzene with a thiol, followed by oxidative cleavage of the resulting thioether with chlorine to yield the sulfonyl chloride.[5] This method provides good yields and control over the final product's isomeric purity.[5]

Industrial-scale synthesis often employs chlorosulfonation of a suitable nitrobenzene precursor.[6] The reaction conditions, including temperature and the ratio of reactants, are critical for maximizing yield and minimizing the formation of byproducts.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product Start1 Difluoronitrobenzene Step1 Nucleophilic Aromatic Substitution Start1->Step1 Start2 Thiol Start2->Step1 Step2 Oxidative Cleavage (Chlorination) Step1->Step2 Thioether Intermediate Product 4-Fluoro-2-nitrobenzenesulfonyl chloride Step2->Product

Caption: A generalized workflow for the synthesis of this compound.

Core Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This group readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form stable sulfonamides, sulfonate esters, and thioesters, respectively. The strong electron-withdrawing effect of the ortho-nitro group further enhances the electrophilicity of the sulfonyl chloride, making it a highly reactive reagent.

The fluorine atom, positioned para to the sulfonyl chloride, is susceptible to nucleophilic aromatic substitution, although this typically requires more forcing conditions than the reaction at the sulfonyl chloride. This dual reactivity allows for sequential functionalization of the molecule, a valuable strategy in the synthesis of complex target molecules.

Section 3: Applications in Drug Discovery and Development

The unique structural and reactive properties of this compound make it a valuable building block in the development of new therapeutic agents.

Role as a Pharmacophore

Recent research has highlighted the potential of nitro-substituted sulfonyl fluorides and chlorides as a new pharmacophore for the development of antibiotics.[7][8] The ortho-nitrobenzenesulfonyl moiety, in particular, has shown remarkable antibacterial activity against drug-resistant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii.[7][8] While the exact mechanism is still under investigation, it is believed that the electrophilic sulfonyl group can covalently modify essential bacterial proteins, leading to cell death.[9]

Intermediate in Medicinal Chemistry

Beyond its intrinsic biological activity, this compound is a key intermediate in the synthesis of a wide range of pharmaceutically active compounds.[10] The sulfonyl chloride group serves as a handle for introducing the sulfonyl moiety into a target molecule, which can modulate its solubility, metabolic stability, and binding affinity to biological targets. The nitro group can be readily reduced to an amine, providing a point for further diversification of the molecular scaffold.

Drug_Development_Application cluster_pathways Synthetic Pathways cluster_outcomes Therapeutic Outcomes Reagent This compound Pathway1 Reaction with Nucleophile (e.g., Amine) Reagent->Pathway1 Pathway2 Reduction of Nitro Group Reagent->Pathway2 Outcome1 Bioactive Sulfonamides (e.g., Antibiotics) Pathway1->Outcome1 Outcome2 Diversified Scaffolds for Drug Discovery Pathway1->Outcome2 Pathway2->Outcome2

Caption: Applications of this compound in drug development.

Section 4: Experimental Protocol: Synthesis of a Sulfonamide Derivative

This section provides a detailed, step-by-step methodology for the synthesis of a sulfonamide derivative using this compound. This protocol is designed to be a self-validating system, with clear explanations for each step.

Objective: To synthesize N-benzyl-4-fluoro-2-nitrobenzenesulfonamide.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: The use of an anhydrous solvent and inert atmosphere is crucial to prevent hydrolysis of the highly reactive sulfonyl chloride.

  • Addition of Amine and Base: In a separate vial, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C (ice bath).

    • Causality: The base (triethylamine) is essential to neutralize the hydrochloric acid (HCl) that is generated during the reaction. Dropwise addition at low temperature helps to control the exothermic reaction and minimize side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Causality: TLC allows for the visualization of the consumption of the starting materials and the formation of the product, ensuring the reaction goes to completion.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Causality: The aqueous work-up removes the triethylamine hydrochloride salt and any unreacted starting materials. The sodium bicarbonate wash ensures the complete removal of any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Causality: Removal of all water from the organic phase is necessary before solvent evaporation to obtain a clean product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-benzyl-4-fluoro-2-nitrobenzenesulfonamide.

    • Causality: Purification is essential to remove any remaining impurities and obtain a product of high purity for subsequent applications.

Section 5: Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[2][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this reagent.[12][13]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11][12]

References

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Core Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-nitrobenzenesulfonyl chloride is a pivotal intermediate in medicinal chemistry and the broader chemical industry, largely due to its trifunctional nature which allows for versatile synthetic transformations. The presence of a sulfonyl chloride group for sulfonamide formation, a fluorine atom, and a nitro group on the benzene ring makes it an invaluable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of the predominant synthesis route for this compound, focusing on the chlorosulfonation of 1-fluoro-3-nitrobenzene. It delves into the mechanistic details, offers a step-by-step experimental protocol, and emphasizes critical safety considerations, aiming to equip researchers and professionals with the necessary knowledge for its safe and efficient synthesis.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[2] Fluorine's unique properties can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile by modulating its lipophilicity, metabolic stability, and binding affinity.[2] this compound is a prime example of a fluorinated building block that has found wide application. The sulfonyl chloride moiety serves as a reactive handle for coupling with amines and other nucleophiles, while the ortho-nitro group activates the fluorine atom for nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity allows for sequential and site-selective modifications, making it a highly sought-after reagent in drug discovery and development. For instance, the related compound 4-nitrobenzenesulfonyl chloride is a key intermediate in the synthesis of antiretroviral drugs like darunavir and amprenavir.[1]

The Primary Synthesis Route: Chlorosulfonation of 1-Fluoro-3-nitrobenzene

The most direct and widely employed method for the industrial-scale production of this compound is the chlorosulfonation of 1-fluoro-3-nitrobenzene. This electrophilic aromatic substitution reaction is both cost-effective and relatively straightforward, though it requires careful control of reaction conditions.

Mechanistic Rationale and Regioselectivity

The chlorosulfonation of an aromatic ring involves the attack of an electrophilic sulfur species, typically generated from chlorosulfonic acid, on the electron-rich benzene ring. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the ring. In the case of 1-fluoro-3-nitrobenzene, the fluorine atom is an ortho-, para-director, while the nitro group is a meta-director. The confluence of these directing effects strongly favors the introduction of the sulfonyl chloride group at the C4 position, which is para to the fluorine and ortho to the nitro group.

Figure 1: Regioselectivity in the chlorosulfonation of 1-fluoro-3-nitrobenzene.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

  • 1-Fluoro-3-nitrobenzene[3][4]

  • Chlorosulfonic acid

  • Thionyl chloride (for purification, if necessary)

  • Crushed ice

  • Dichloromethane

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Gas scrubber (for HCl and SO₂ fumes)

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Connect the third neck to a gas outlet leading to a sodium hydroxide scrubber.

  • Charging the Reagent: Carefully add 100 mL of chlorosulfonic acid to the flask. Cool the flask to 0-5 °C using an ice-water bath.

  • Substrate Addition: While maintaining the temperature between 0-10 °C, slowly add 28.2 g (0.2 mol) of 1-fluoro-3-nitrobenzene dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side-product formation.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is deemed complete, slowly and cautiously pour the reaction mixture onto a vigorously stirred slurry of 500 g of crushed ice in a large beaker. This step is highly exothermic and should be performed with extreme care.

  • Product Isolation: The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold water until the washings are neutral to litmus paper.

  • Drying: The crude product is dried under vacuum to a constant weight.

  • Purification (Optional): If necessary, the crude product can be recrystallized from a suitable solvent such as a mixture of dichloromethane and hexane.

Data and Characterization
PropertyValue
Molecular Formula C₆H₃ClFNO₄S[5][6]
Molecular Weight 239.61 g/mol [5][6]
Appearance Off-white to yellow crystalline solid
Melting Point 74-78 °C

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Corrosive Materials: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[7] It can cause severe burns to the skin, eyes, and respiratory tract. Always handle chlorosulfonic acid in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[8][9]

  • Exothermic Reaction: The reaction is highly exothermic, and proper temperature control is essential to prevent a runaway reaction.

  • Toxic Byproducts: The reaction and quenching steps release toxic gases such as hydrogen chloride (HCl) and sulfur dioxide (SO₂). Ensure adequate ventilation and use a gas scrubber.

  • Product Hazards: The final product, this compound, is also corrosive and can cause severe skin burns and eye damage.[7][8] Handle with care and avoid inhalation of dust.[7]

Alternative Synthesis Strategies

While chlorosulfonation of 1-fluoro-3-nitrobenzene is the most common route, other methods have been reported. For instance, some isomeric fluoronitrobenzenesulfonyl chlorides have been synthesized from difluoronitrobenzenes in a two-step process involving reaction with a thiol followed by oxidative cleavage with chlorine.[10] Another approach involves the nitration of a pre-existing fluorobenzenesulfonyl chloride.[10] However, these methods are often more complex and may not be as economically viable for large-scale production.

Conclusion

The synthesis of this compound is a well-established process that provides a valuable intermediate for the pharmaceutical and chemical industries. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and a strong emphasis on safety are crucial for the successful and safe production of this important compound. The continued demand for novel fluorinated molecules in drug discovery ensures that this compound will remain a relevant and important building block for the foreseeable future.

References

4-Fluoro-2-nitrobenzenesulfonyl chloride reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 4-Fluoro-2-nitrobenzenesulfonyl Chloride with Nucleophiles

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the reactivity of this compound, a versatile reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles governing its reactivity, ensuring both technical accuracy and practical, field-proven insights.

Introduction: The Strategic Importance of this compound

This compound is an aromatic sulfonyl chloride distinguished by three key functional groups: a sulfonyl chloride (-SO₂Cl), a nitro group (-NO₂), and a fluorine atom (-F).[1][2] This specific arrangement of substituents makes the molecule a potent electrophile, highly activated towards nucleophilic attack.

The molecule's utility stems from its ability to readily form stable sulfonamides and sulfonate esters, which are cornerstone functional groups in a vast array of pharmaceuticals and biologically active compounds.[3][4] The strategic placement of the nitro and fluoro groups dramatically influences the reactivity of the aromatic ring, making it a prime substrate for Nucleophilic Aromatic Substitution (SₙAr) reactions.

The Core Mechanism: Understanding Nucleophilic Aromatic Substitution (SₙAr)

Unlike typical aromatic compounds that undergo electrophilic substitution, aryl halides bearing strong electron-withdrawing groups are primed for nucleophilic substitution.[5][6] The reactivity of this compound is governed by the SₙAr mechanism, a two-step addition-elimination process.[5][7]

Pillar of Causality: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, fluorine). This step is the rate-determining step of the reaction. The presence of strongly electron-withdrawing groups, particularly those ortho and para to the leaving group, is crucial.[6][7] In this molecule, the nitro group at the ortho position and the sulfonyl chloride group at the meta position (relative to the fluorine) make the aromatic ring exceptionally electron-deficient, thus activating it towards nucleophilic attack.[5]

The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[6][7] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, providing significant stabilization.[7][8]

In the second, faster step, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.[5]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Expert Insight: A common misconception relates leaving group ability in SₙAr to bond strength, as seen in Sₙ1/Sₙ2 reactions. However, in SₙAr, the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-leaving group bond.[9] The high electronegativity of fluorine powerfully withdraws electron density from the ring, making the carbon atom more electrophilic and accelerating the rate-determining attack. This is why aryl fluorides are often more reactive in SₙAr reactions than their chloro or bromo counterparts, a counterintuitive but critical concept.[9]

Reactivity Profile with Key Nucleophile Classes

The dual reactivity sites—the sulfonyl chloride group and the C-F bond on the activated ring—allow for a range of transformations. However, the sulfonyl chloride is generally more electrophilic and will typically react first with most common nucleophiles under standard conditions. The subsequent SₙAr reaction at the C-F bond can then be performed if desired. This guide will focus on the primary reaction at the sulfonyl chloride center.

Reaction with Amines (Primary & Secondary)

The reaction of this compound with primary or secondary amines is the most common and efficient method for synthesizing the corresponding sulfonamides.[4][10]

Causality: The reaction proceeds via nucleophilic attack of the amine's lone pair on the highly electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is essential. Its role is twofold: first, to act as a nucleophilic catalyst or to deprotonate the amine, increasing its nucleophilicity, and second, to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: Workflow for the synthesis of sulfonamides.

Experimental Protocol: Synthesis of N-benzyl-4-fluoro-2-nitrobenzenesulfonamide

This protocol is a self-validating system; successful formation of the product confirms the reactivity principles.

  • Preparation: To a stirred solution of benzylamine (1.1 eq.) and pyridine (1.5 eq.) in dichloromethane (CH₂Cl₂) (10 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

    • Causality: Dichloromethane is a suitable aprotic solvent.[11] Cooling the reaction controls the initial exothermic reaction between the highly reactive sulfonyl chloride and the amine. Pyridine acts as the base.[12]

  • Addition: Dissolve this compound (1.0 eq.) in a minimal amount of CH₂Cl₂ and add it dropwise to the cooled amine solution over 15 minutes.

    • Causality: Dropwise addition prevents a rapid temperature increase and potential side reactions.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3 hours.

    • Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or silica gel chromatography to obtain the pure sulfonamide.

Reaction with Alcohols and Phenols

Alcohols and phenols react with this compound to form sulfonate esters.[13] Due to their lower nucleophilicity compared to amines, the reaction conditions often require a stronger base or catalysis.

Causality: The hydroxyl group of the alcohol is a weaker nucleophile than an amine. To facilitate the reaction, a base like pyridine is used, which activates the sulfonyl chloride. The mechanism is an addition-elimination process at the sulfur center.[14]

Alcohol_Reaction Reagent 4-Fluoro-2-nitrobenzenesulfonyl chloride Intermediate Activated Intermediate [ArSO₂(NC₅H₅)]⁺Cl⁻ Reagent->Intermediate + Base Alcohol R-OH (Alcohol/Phenol) Product Sulfonate Ester (ArSO₂-OR) Alcohol->Product Attacks Intermediate Base Pyridine Intermediate->Product

Caption: Reaction pathway for sulfonate ester formation.

Experimental Protocol: Synthesis of Phenyl 4-fluoro-2-nitrobenzenesulfonate

  • Preparation: In a flask, dissolve phenol (1.0 eq.) in pyridine (5 mL) and cool to 0 °C.

    • Causality: Pyridine serves as both the solvent and the base, activating the sulfonyl chloride.

  • Addition: Add this compound (1.05 eq.) portion-wise to the solution while maintaining the temperature at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Workup: Pour the reaction mixture into ice-cold water to precipitate the product. Filter the solid, wash thoroughly with water, and then with cold dilute HCl to remove residual pyridine.

  • Isolation & Purification: Dry the crude product. Recrystallize from ethanol/water to obtain the pure sulfonate ester.

Reaction with Thiols

Thiols are excellent nucleophiles and react readily with sulfonyl chlorides.[15] The high nucleophilicity of the thiolate anion ensures a rapid reaction.

Causality: The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the highly nucleophilic thiolate anion (RS⁻). This anion then attacks the sulfonyl chloride.

Expert Insight: While the reaction is generally clean, a key consideration is the potential for oxidative side reactions of the thiol, especially under basic conditions or in the presence of air. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is a self-validating measure to ensure the desired thiosulfonate is the major product.

Thiol_Reaction start Thiol (R-SH) + Base thiolate Thiolate (RS⁻) start->thiolate Deprotonation product Thiosulfonate + Cl⁻ thiolate->product Nucleophilic Attack reagent 4-Fluoro-2-nitro- benzenesulfonyl chloride reagent->product

Caption: Logical flow for the reaction with thiols.

Summary of Reactivity and Conditions

The choice of nucleophile dictates the reaction conditions required for a successful transformation.

Nucleophile ClassRelative NucleophilicityProduct FormedTypical BaseKey Considerations
Thiols Very HighThiosulfonateK₂CO₃, Et₃NHigh reaction rate; potential for oxidation.[16][17]
Amines HighSulfonamidePyridine, Et₃NClean, efficient reaction; requires base to neutralize HCl.[10][18]
Alcohols/Phenols ModerateSulfonate EsterPyridineSlower reaction; base acts as catalyst/activator.[11]
Water LowSulfonic AcidNone (hydrolysis)Reagent is sensitive to moisture and will slowly hydrolyze.[19]

Safety and Handling

Trustworthiness: Adherence to safety protocols is non-negotiable for reproducible and safe experimentation.

  • Corrosivity: this compound is corrosive and causes severe skin burns and eye damage.[1][20][21][22]

  • Moisture Sensitivity: The compound reacts with water (hydrolysis) and should be handled in a dry environment and stored in tightly sealed containers.[11]

  • Handling: Always handle this reagent inside a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20][22]

  • Disposal: Dispose of waste materials in accordance with local and national regulations.

Conclusion

This compound is a highly activated and versatile electrophile. Its reactivity is dominated by the powerful electron-withdrawing effects of the ortho-nitro group and the fluorine atom, making it an excellent substrate for reactions at the sulfonyl chloride center. By understanding the underlying principles of nucleophilicity and the SₙAr mechanism, researchers can effectively leverage this reagent to synthesize a diverse range of sulfonamides, sulfonate esters, and other sulfur-containing molecules critical to the fields of medicine and materials science.

References

An In-depth Technical Guide to the Solubility of 4-fluoro-2-nitrobenzenesulfonyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-fluoro-2-nitrobenzenesulfonyl chloride, a key reagent in synthetic chemistry. Drawing upon established principles of physical organic chemistry and data from analogous compounds, this document offers insights for researchers, scientists, and drug development professionals. A detailed, self-validating experimental protocol for solubility determination is provided, alongside essential safety and handling information. The guide is structured to deliver both theoretical understanding and practical, actionable laboratory procedures.

Introduction: Understanding this compound

This compound is an aromatic sulfonyl chloride characterized by the presence of a fluorine atom and a nitro group on the benzene ring.[1][2] These substituents significantly influence the molecule's electrophilicity and, consequently, its reactivity and solubility. The sulfonyl chloride functional group makes it a potent electrophile, readily reacting with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.[3] This reactivity is fundamental to its application in the synthesis of pharmaceuticals and other complex organic molecules.

Key Physicochemical Properties:

  • Molecular Formula: C₆H₃ClFNO₄S[1][4]

  • Molecular Weight: 239.61 g/mol [1][2][4]

  • Appearance: Typically a solid at room temperature.[3][5]

The presence of the highly electronegative fluorine and nitro groups, along with the polar sulfonyl chloride moiety, results in a molecule with a significant dipole moment. This polarity is a key determinant of its solubility in various organic solvents.

Predicted Solubility Profile

Direct, quantitative solubility data for this compound is not extensively published. However, by examining structurally similar compounds, a reliable solubility profile can be predicted. Analogs such as 4-chloro-2-nitrobenzenesulfonyl chloride and 3-fluoro-4-nitrobenzenesulfonyl chloride exhibit a clear preference for polar aprotic and moderately polar solvents.[5][6]

It is anticipated that this compound will demonstrate poor solubility in non-polar solvents like hexanes and limited solubility in water, primarily due to the hydrophobic nature of the benzene ring.[5] Furthermore, the sulfonyl chloride group is susceptible to hydrolysis, which can lead to the formation of the corresponding sulfonic acid, further complicating aqueous solubility assessments.[5][6][7][8]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)HighStrong dipole-dipole interactions between the solvent and the polar functional groups of the solute.[5][6]
Chlorinated Dichloromethane (DCM), ChloroformHighGood balance of polarity to solvate the sulfonyl chloride group and non-polar character to interact with the aromatic ring.[3][6]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to HighEther oxygen can act as a hydrogen bond acceptor, interacting with the solute.
Alcohols Methanol, EthanolModerateCapable of hydrogen bonding, but the reactivity of the sulfonyl chloride with alcohols to form sulfonate esters must be considered, especially at elevated temperatures.[3]
Aromatic TolueneModerateπ-π stacking interactions between the solvent and the aromatic ring of the solute can contribute to solubility.
Non-polar Hexanes, CyclohexaneLowLack of favorable intermolecular interactions.
Aqueous WaterVery Low / InsolubleThe hydrophobic benzene ring and the reactivity of the sulfonyl chloride group limit aqueous solubility.[3][5] The low water solubility can, however, protect the compound from extensive hydrolysis.[7][8]

Experimental Protocol for Solubility Determination

The following protocol provides a robust method for the quantitative determination of the solubility of this compound. This method is designed to be self-validating by ensuring the saturation point is reached and accurately measured.

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

Safety Precautions
  • This compound is a corrosive material that can cause severe skin burns and eye damage.[1][9][10][11]

  • Always handle this compound inside a chemical fume hood.[9][11]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

  • The compound is sensitive to moisture; store in a cool, dry place under an inert atmosphere.[6][12]

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • For finely suspended particles, centrifuge the vials to achieve clear separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

    • Accurately weigh the filtered solution.

  • Solvent Evaporation and Quantification:

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to prevent degradation of the compound.

    • Once the solvent is completely removed, weigh the vial containing the dry residue.

    • The mass of the dissolved solid is the difference between the final and initial vial weights.

  • Alternative Quantification by HPLC:

    • Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

    • Generate a calibration curve by plotting the HPLC peak area against concentration.

    • Dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample by HPLC and determine the concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in g/100 mL or other desired units using the mass of the dissolved solid and the volume of the solvent used, or from the concentration determined by HPLC.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solute to known volume of solvent in vials B Seal vials tightly A->B C Agitate in thermostatic shaker (e.g., 24-48h at 25°C) B->C D Allow excess solid to settle C->D E Centrifuge if necessary D->E F Withdraw supernatant and filter (0.22 µm syringe filter) E->F G Gravimetric Method: Evaporate solvent and weigh residue F->G H HPLC Method: Dilute and analyze against calibration curve F->H I Calculate Solubility (e.g., g/100 mL) G->I H->I

Caption: Experimental workflow for determining the solubility of this compound.

Causality and Self-Validation in the Protocol

  • Use of Excess Solute: This is the cornerstone of the method, ensuring that the solution is genuinely saturated. The presence of undissolved solid at the end of the equilibration period provides visual confirmation that the solubility limit has been reached.

  • Controlled Temperature: Solubility is temperature-dependent. Maintaining a constant temperature throughout the experiment is crucial for obtaining reproducible and accurate data.

  • Equilibration Time: Allowing sufficient time for agitation ensures that the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Filtration: The use of a 0.22 µm filter is a critical self-validating step. It guarantees that the solution analyzed is free from any solid microparticles, which would otherwise lead to an overestimation of solubility.

  • Dual Quantification Methods: The protocol suggests both gravimetric and HPLC-based quantification. Agreement between these two orthogonal methods would provide a high degree of confidence in the accuracy of the results.

Conclusion

While specific quantitative data for the solubility of this compound is sparse in the literature, a strong predictive understanding can be derived from its molecular structure and the known behavior of analogous compounds. It is anticipated to be highly soluble in polar aprotic and chlorinated solvents and poorly soluble in water and non-polar hydrocarbons. The detailed experimental protocol provided in this guide offers a reliable and self-validating framework for researchers to determine the precise solubility of this important synthetic reagent in various organic solvents, thereby facilitating its effective use in chemical synthesis and drug development.

References

An In-depth Technical Guide to the Safe Handling and Storage of 4-fluoro-2-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, experience-driven framework for the safe handling and storage of 4-fluoro-2-nitrobenzenesulfonyl chloride, a reactive sulfonyl chloride derivative increasingly utilized in complex organic synthesis. Moving beyond a simple checklist, this document elucidates the causal relationships between the compound's chemical properties and the necessary safety protocols, ensuring a self-validating system of laboratory safety.

Understanding the Inherent Reactivity and Hazards

This compound (FNSC) is a solid organic compound with the molecular formula C₆H₃ClFNO₄S.[1][2] Its reactivity is primarily dictated by the sulfonyl chloride group, which is highly electrophilic and susceptible to nucleophilic attack. The presence of a nitro group and a fluorine atom on the benzene ring further influences its reactivity and toxicological profile.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes severe skin burns and eye damage.[1] This necessitates stringent handling protocols to prevent contact.

Key Physicochemical and Hazard Data:
PropertyValueSource
Molecular Weight 239.61 g/mol [1][2]
CAS Number 568586-10-7[1][2]
GHS Hazard Class Skin Corrosion/Irritation, Category 1B[1]
Hazard Statements H314: Causes severe skin burns and eye damage[1][3]

The Cornerstone of Safety: Personal Protective Equipment (PPE)

Given the corrosive nature of FNSC, a multi-layered approach to personal protective equipment is non-negotiable. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Recommended PPE Ensemble:
  • Hand Protection : Always wear chemical-resistant gloves. Nitrile gloves provide a good initial barrier, but for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered. It is crucial to inspect gloves for any signs of degradation or perforation before use and to employ proper glove removal techniques to avoid skin contact.[4]

  • Eye and Face Protection : Safety glasses with side shields are the minimum requirement. However, due to the severe eye damage risk, chemical safety goggles are strongly recommended.[5] When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in conjunction with safety goggles.[6]

  • Skin and Body Protection : A flame-resistant laboratory coat is mandatory. For tasks with a higher risk of exposure, a chemical-resistant apron or a full-body suit should be utilized.[4]

  • Respiratory Protection : All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] If engineering controls are not sufficient or during certain emergency situations, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors may be necessary.[7][8]

Protocols for Safe Handling and Use

Adherence to meticulous handling procedures is critical to prevent accidental exposure and ensure the integrity of the compound.

General Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work Area Preparation (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weighing (in fume hood) don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Glassware transfer->decontaminate dispose Dispose of Waste decontaminate->dispose spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (if safe to do so) spill->ppe Assess Situation notify Notify Supervisor & EHS evacuate->notify contain Contain Spill (use absorbent pads) ppe->contain neutralize Neutralize (sodium bicarbonate) contain->neutralize cleanup Collect & Place in Hazardous Waste Container neutralize->cleanup decontaminate Decontaminate Area cleanup->decontaminate

References

The Emergence of Trifunctional Scaffolds: The Case for Fluoronitrobenzenesulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Fluoro-2-nitrobenzenesulfonyl Chloride: Structural Formula, Isomers, and Synthetic Applications

Executive Summary: this compound and its isomers represent a class of highly versatile trifunctional building blocks crucial for advancements in medicinal chemistry, drug development, and materials science. These compounds, featuring a benzene ring functionalized with selectively addressable sulfonyl chloride, nitro, and fluoro groups, offer a powerful platform for constructing complex molecular architectures. This guide provides a detailed examination of the structural formula of this compound, a comprehensive analysis of its ten constitutional isomers, and an in-depth look at modern synthetic strategies. It further explores the applications of these reagents in creating isosteric libraries of biologically active compounds and as core units for macromolecular assemblies, while also addressing critical safety and handling protocols for their use in a research environment.

In the pursuit of novel therapeutics and advanced materials, the ability to precisely and sequentially modify a core molecular scaffold is paramount. Trifunctional building blocks, which possess three distinct reactive sites, are exceptionally valuable as they allow for controlled, stepwise derivatization. The family of fluoronitrobenzenesulfonyl chlorides embodies this principle, containing three functional groups with orthogonal reactivity:

  • Sulfonyl Chloride (-SO₂Cl): Highly electrophilic, readily reacting with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.

  • Nitro Group (-NO₂): Can be reduced to an amine, which can then undergo a vast array of subsequent chemical transformations. It also acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring.

  • Fluoro Group (-F): The C-F bond is a site for nucleophilic aromatic substitution (SₙAr), a cornerstone reaction in modern synthetic chemistry, particularly for introducing complexity.

The strategic arrangement of these three groups on a benzene ring creates a set of isomeric synthons that can be used to generate isosteric sets of compounds for biological screening or to serve as branching units in the synthesis of dendrimers and hyperbranched polymers[1].

Structural Elucidation of this compound

The target compound of this guide is specifically the 4-fluoro-2-nitro isomer, a key member of this chemical family. Its precise structure dictates its reactivity and utility.

IUPAC Nomenclature and Chemical Identifiers
  • IUPAC Name: this compound[2].

  • CAS Number: 568586-10-7[2][3][4].

  • Molecular Formula: C₆H₃ClFNO₄S[2][3].

  • Molecular Weight: 239.61 g/mol [2][3].

Structural Formula and Key Features

The molecule consists of a benzene ring substituted at position 1 with a sulfonyl chloride group, at position 2 with a nitro group, and at position 4 with a fluorine atom.

Caption: Structure of this compound.

The electronic effects of the substituents are critical. The ortho-nitro and para-fluoro groups are strongly electron-withdrawing, which activates the ring towards nucleophilic aromatic substitution, primarily at the fluorine-bearing carbon.

Physicochemical Properties

Quantitative data for the primary compound and its close relatives are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₃ClFNO₄S[2][3][5]
Molecular Weight 239.61 g/mol [2][3][5]
Physical Form Solid[6]
Melting Point Not specified for this isomer. (Isomer 2-fluoro-4-nitrobenzenesulfonyl chloride melts at 44-45 °C)[7]
Primary Hazards Corrosive (Causes severe skin burns and eye damage)[2][8][9]
SMILES C1=CC(=C(C=C1F)--INVALID-LINK--[O-])S(=O)(=O)Cl[2]

The Constitutional Isomers of Fluoronitrobenzenesulfonyl Chloride

For a trisubstituted benzene ring with three different substituents (A, B, C), there are a total of ten possible constitutional isomers. This full set of fluoronitrobenzenesulfonyl chloride isomers provides a rich toolkit for chemists to probe structure-activity relationships by systematically varying the positions of the key functional groups[1].

The Ten Constitutional Isomers: Structures and Nomenclature

The complete set of isomers offers a diverse range of electronic and steric environments on the aromatic ring.

StructureIUPAC Name
2-Fluoro-3-nitrobenzenesulfonyl chloride2-Fluoro-3-nitrobenzenesulfonyl chloride
2-Fluoro-4-nitrobenzenesulfonyl chloride2-Fluoro-4-nitrobenzenesulfonyl chloride
2-Fluoro-5-nitrobenzenesulfonyl chloride2-Fluoro-5-nitrobenzenesulfonyl chloride
2-Fluoro-6-nitrobenzenesulfonyl chloride2-Fluoro-6-nitrobenzenesulfonyl chloride
3-Fluoro-2-nitrobenzenesulfonyl chloride3-Fluoro-2-nitrobenzenesulfonyl chloride
3-Fluoro-4-nitrobenzenesulfonyl chloride3-Fluoro-4-nitrobenzenesulfonyl chloride
this compoundThis compound
4-Fluoro-3-nitrobenzenesulfonyl chloride4-Fluoro-3-nitrobenzenesulfonyl chloride
5-Fluoro-2-nitrobenzenesulfonyl chloride5-Fluoro-2-nitrobenzenesulfonyl chloride
5-Fluoro-3-nitrobenzenesulfonyl chloride5-Fluoro-3-nitrobenzenesulfonyl chloride
(Note: Images are representative and should be generated for a final document)

Chemists at Enamine have reported the development of synthetic routes to the complete set of these ten isomers, including five that were previously unknown[1]. This availability greatly enhances their utility for systematic studies in drug discovery and materials science.

Synthetic Methodologies

The synthesis of these complex isomers requires a robust and regioselective approach. A highly effective strategy involves a two-step procedure starting from readily available difluoronitrobenzenes[10]. This method is advantageous as it avoids harsh nitration or sulfonation conditions on already functionalized rings, which could lead to undesired side products.

Detailed Experimental Protocol

The general synthesis proceeds via a thioether intermediate, which is then converted to the target sulfonyl chloride through oxidative cleavage[10].

Step 1: Regioselective Synthesis of Benzyl Thioether Intermediate This step leverages the differential activation of the fluorine atoms on the difluoronitrobenzene starting material. The nitro group strongly activates the ortho and para positions to nucleophilic attack. A nucleophile, such as phenylmethanethiol (benzyl mercaptan), will selectively displace one of the fluorine atoms.

  • Reactants: A difluoronitrobenzene isomer, phenylmethanethiol, and a suitable base (e.g., K₂CO₃).

  • Solvent: A polar aprotic solvent such as DMF or acetonitrile.

  • Procedure: The difluoronitrobenzene is dissolved in the solvent, and the base is added. Phenylmethanethiol is then added dropwise at room temperature. The reaction is stirred until completion (monitored by TLC or LC-MS).

  • Workup: The reaction mixture is typically poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude thioether, which is often pure enough for the next step.

Step 2: Oxidative Chlorination to form the Sulfonyl Chloride The benzyl thioether is cleaved and oxidized directly to the sulfonyl chloride using elemental chlorine in an aqueous acidic medium.

  • Reactants: The thioether intermediate from Step 1, chlorine gas.

  • Solvent System: A mixture of acetonitrile, acetic acid, and water.

  • Procedure: The thioether is dissolved in the solvent mixture and cooled in an ice bath (0 °C). Chlorine gas is then bubbled through the solution. The reaction is highly exothermic and must be carefully controlled. The progress is monitored until the starting material is consumed.

  • Workup: The reaction mixture is concentrated under vacuum. The residue is taken up in a solvent like dichloromethane and washed with cold brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the final fluoronitrobenzenesulfonyl chloride product[7].

Synthetic Workflow Visualization

The two-step conversion is a powerful method for accessing these valuable building blocks.

Synthesis_Workflow Start Difluoronitrobenzene (Starting Material) Thioether Benzyl Thioether Intermediate Start->Thioether Step 1: Nucleophilic Substitution + Phenylmethanethiol, Base End Fluoronitrobenzenesulfonyl Chloride (Product) Thioether->End Step 2: Oxidative Cleavage + Cl₂, Acetonitrile/Acetic Acid/H₂O

Caption: General two-step synthesis of fluoronitrobenzenesulfonyl chlorides.

Applications in Research and Development

The unique trifunctional nature of these compounds makes them highly sought-after in several areas of chemical research.

  • Drug Discovery: The primary application is in the synthesis of novel drug candidates. The ability to create libraries of related molecules by varying the isomer and then sequentially reacting the three functional groups is invaluable for structure-activity relationship (SAR) studies[1]. While some research has shown that ortho-nitro sulfonyl fluorides possess antibacterial activity, it was noted that the corresponding sulfonyl chlorides were inactive, highlighting the subtle structural requirements for biological function[11][12]. Related compounds like 4-nitrobenzenesulfonyl chloride are key intermediates in the synthesis of important antiretroviral drugs[13].

  • Materials Science: These molecules can act as multifunctional core or branching units in the creation of dendrimers and other complex polymers. The controlled, stepwise addition of different dendritic wedges to the three reactive sites allows for the construction of sophisticated macromolecular architectures[1].

Safety and Handling

Fluoronitrobenzenesulfonyl chlorides are reactive and hazardous chemicals that must be handled with appropriate precautions.

  • Hazard Identification: These compounds are classified as corrosive. The primary hazard is severe skin burns and serious eye damage (GHS Hazard H314)[2][6][9]. Contact with moisture can release hydrochloric acid, contributing to their corrosive nature.

  • Personal Protective Equipment (PPE): Always handle these compounds inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles or a face shield[8][14].

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use only in well-ventilated areas. Keep away from water and incompatible materials such as strong bases and oxidizing agents[8].

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, often under an inert atmosphere. Store in a designated corrosives cabinet[8].

Conclusion

This compound and its nine constitutional isomers are powerful and versatile tools for the modern chemist. Their trifunctional nature enables complex, sequential synthetic routes that are central to the development of new pharmaceuticals and advanced materials. The elucidation of synthetic pathways to all ten isomers has opened the door for systematic exploration of their chemical potential. As with all reactive reagents, a thorough understanding of their properties and strict adherence to safety protocols are essential for their successful and safe application in the laboratory.

References

Methodological & Application

The Strategic Use of Nitrobenzenesulfonyl Derivatives in Peptide Synthesis: Focus on 4-Fluoro-2-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Nitrobenzenesulfonyl chlorides, particularly the 2-nitrobenzenesulfonyl (Ns) and 4-nitrobenzenesulfonyl (Nos) derivatives, are powerful reagents in modern peptide synthesis. They serve primarily as highly effective protecting groups for the N-terminus of amino acids, offering stability across various coupling conditions and orthogonality for selective removal. This guide provides an in-depth analysis of the chemistry, mechanism, and application of these reagents. We extend this discussion to the lesser-documented but promising analog, 4-Fluoro-2-nitrobenzenesulfonyl chloride , exploring how its unique electronic properties may offer new advantages in peptide modification and analysis. Detailed, field-tested protocols for protection, deprotection, and analytical derivatization are provided for researchers and drug development professionals aiming to leverage this versatile class of reagents.

Introduction: The Role of Nitrobenzenesulfonyl Groups in Peptide Chemistry

In the intricate process of multi-step peptide synthesis, the precise and temporary masking of reactive functional groups is paramount. The choice of a protecting group strategy dictates the efficiency, purity, and ultimate success of the synthesis. The nitrobenzenesulfonyl (Ns/Nos) groups have emerged as a cornerstone in this field, valued for their ease of installation, robust stability, and, most critically, their unique deprotection mechanism under mild, nucleophilic conditions.[1][2]

The sulfonyl chloride moiety (-SO2Cl) is highly electrophilic, enabling a swift and clean reaction with the primary amino groups of amino acids to form a stable sulfonamide.[1] The attached nitro-substituted aryl ring is not merely a passenger; its strong electron-withdrawing nature is key to the group's function. It enhances the acidity of the sulfonamide proton, which is central to some advanced synthetic strategies, and facilitates the eventual cleavage of the protecting group.[2]

This application note focuses on the established utility of nitrobenzenesulfonyl chlorides and introduces the specific characteristics of This compound . The introduction of a fluorine atom adds another layer of chemical functionality. Fluorine's high electronegativity can further modulate the reactivity of the sulfonyl chloride and the stability of the resulting sulfonamide. Furthermore, the presence of the ¹⁹F isotope provides a powerful analytical handle for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for novel methods to track reaction progress and characterize intermediates without complex sample preparation.

Reagent Characteristics and Chemical Properties

A clear understanding of the reagent's physical and chemical properties is essential for its effective use. The table below compares this compound with its more common non-fluorinated analogs.

PropertyThis compound2-Nitrobenzenesulfonyl chloride (Ns-Cl)4-Nitrobenzenesulfonyl chloride (Nos-Cl)
CAS Number 349-04-21694-92-498-74-8
Molecular Formula C₆H₃ClFNO₄SC₆H₄ClNO₄SC₆H₄ClNO₄S
Molecular Weight 239.61 g/mol [3]221.62 g/mol 221.62 g/mol [1]
Appearance Typically a yellow to brown solidYellow to brown powderYellow to brown powder[1]
Primary Application N-terminal Protection, Analytical DerivatizationN-terminal Protection[2][4]N-terminal Protection[1]

Mechanism of Action: Protection and Deprotection

The utility of nitrobenzenesulfonyl chlorides is rooted in two key reactions: the formation of a sulfonamide bond for protection and its subsequent cleavage for deprotection.

The Protection Reaction

The reaction proceeds via a nucleophilic attack of the primary amine (e.g., the Nα-amino group of an amino acid) on the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion and forming a stable sulfonamide linkage. The reaction is typically carried out in the presence of a mild base to neutralize the HCl byproduct.

G Mechanism of N-terminal protection. R_NH2 R-NH₂ (Amino Acid) Sulfonamide R-NH-SO₂-Ar (Protected Amino Acid) R_NH2->Sulfonamide Nucleophilic Attack NsCl Ar-SO₂Cl (Sulfonyl Chloride) NsCl->Sulfonamide HCl HCl Base Base (e.g., K₂CO₃)

Figure 1: Generalized reaction for N-terminal protection.
The Deprotection Reaction

Deprotection is the key advantage of the Ns/Nos groups. Unlike acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) groups, the Ns group is cleaved under mild nucleophilic conditions, typically using a thiol like thiophenol in the presence of a base such as potassium carbonate.[2] The thiol attacks the aromatic ring, displacing the sulfonamide anion in a nucleophilic aromatic substitution (SₙAr) reaction. The strong electron-withdrawing effect of the nitro group is crucial for activating the ring towards this attack.

G Mechanism of Ns group cleavage. Ns_Peptide Ns-NH-Peptide Free_Peptide H₂N-Peptide Ns_Peptide->Free_Peptide Cleavage Thiol Ph-SH (Thiophenol) Byproduct Ph-S-Ar-NO₂ Thiol->Byproduct Base Base (K₂CO₃) Base->Thiol activates

Figure 2: Deprotection of a Ns-protected peptide.

Experimental Protocols & Workflows

The following protocols are generalized from established procedures for nitrobenzenesulfonyl chlorides and should be optimized for specific substrates.[5] Always conduct small-scale test reactions before proceeding to a larger scale.

Overall Workflow

The integration of Ns-protection into a standard peptide synthesis workflow provides an orthogonal strategy that is compatible with both Fmoc- and Boc-based solid-phase peptide synthesis (SPPS).

G Workflow for Ns-protected peptide synthesis. Start Start: Free Amino Acid Protect Protocol 1: N-terminal Protection (Ns-Cl, Base) Start->Protect SPPS Solid-Phase Peptide Synthesis (Coupling Cycles) Protect->SPPS Cleave_Resin Cleavage from Resin (e.g., TFA) SPPS->Cleave_Resin Deprotect Protocol 2: Ns Group Removal (Thiophenol, Base) Cleave_Resin->Deprotect End Final Product: Purified Peptide Deprotect->End

Figure 3: Overall workflow using Ns-protection in SPPS.
Protocol 1: Nα-Protection of an Amino Acid

Objective: To protect the alpha-amino group of a free amino acid using this compound.

Materials:

  • Amino Acid (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Tetrahydrofuran (THF) and Water (e.g., 1:1 mixture)

  • Ethyl Acetate

  • 1 M HCl solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the amino acid in a 1:1 mixture of THF and water containing potassium carbonate. Stir at room temperature until fully dissolved.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of this compound in a minimal amount of THF to the cooled amino acid solution over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Ns-protected amino acid.

  • Purification: Purify the product by flash chromatography if necessary.

Protocol 2: Cleavage of the Nitrobenzenesulfonyl (Ns) Group

Objective: To remove the Ns protecting group from a peptide.

Materials:

  • Ns-protected peptide (1.0 eq)

  • Thiophenol (10.0 eq)

  • Potassium Carbonate (K₂CO₃) (5.0 eq)

  • Dimethylformamide (DMF)

  • Diethyl ether (cold)

Procedure:

  • Dissolution: Dissolve the Ns-protected peptide in DMF.

  • Reagent Addition: Add potassium carbonate and thiophenol to the solution.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by HPLC or LC-MS.

  • Precipitation: Once the reaction is complete, precipitate the deprotected peptide by adding the reaction mixture dropwise to a large volume of cold diethyl ether.

  • Isolation: Collect the peptide precipitate by centrifugation or filtration.

  • Washing: Wash the peptide pellet with cold diethyl ether multiple times to remove residual thiophenol and byproducts.

  • Drying: Dry the final peptide product under vacuum.

Protocol 3: Derivatization of Peptides for LC-MS Analysis

Objective: To label a peptide with this compound to aid in quantification and identification by mass spectrometry. This tag adds a fixed mass and a potential site for fragmentation.

Materials:

  • Peptide sample (in a suitable buffer, e.g., ammonium bicarbonate, pH ~8.5)

  • This compound solution (e.g., 10 mg/mL in Acetonitrile)

  • Quenching solution (e.g., 5% hydroxylamine)

Procedure:

  • Reaction Setup: To your peptide solution, add a 5-10 fold molar excess of the this compound solution.

  • Incubation: Incubate the reaction at room temperature for 1 hour.

  • Quenching: Add the quenching solution to consume any unreacted sulfonyl chloride. Let it stand for 15 minutes.

  • Sample Cleanup: Desalt the derivatized peptide sample using a C18 ZipTip or equivalent solid-phase extraction method to remove excess reagent and buffer salts.

  • Analysis: The sample is now ready for analysis by LC-MS/MS. The derivatized peptides will have a mass increase of +221.99 Da (C₆H₂FNO₄S).

Safety and Handling

Nitrobenzenesulfonyl chlorides are corrosive and reactive chemicals that require careful handling.[4][6][7][8]

HazardPrecaution
Corrosive Causes severe skin burns and eye damage.[4][8]
Inhalation Harmful if inhaled, causes respiratory tract irritation.[4]
Reactivity Reacts with water and nucleophiles. Store in a dry, cool, well-ventilated place.[4]

Mandatory Personal Protective Equipment (PPE):

  • Engineering Controls: Use only under a chemical fume hood.[6]

  • Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[7]

  • Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[7]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator.[6]

Troubleshooting

ProblemPotential CauseSuggested Solution
Incomplete Protection Reaction Insufficient reagent; low reactivity of the amino acid; pH too low.Increase equivalents of sulfonyl chloride and base; increase reaction time or temperature; ensure pH is basic.
Incomplete Deprotection Insufficient thiol or base; steric hindrance around the Ns-group.Increase equivalents of thiophenol and base; switch to a less hindered thiol; increase reaction time.
Side Reactions during Protection Reaction with side-chain nucleophiles (e.g., Tyr, Ser, Thr).Use side-chain protected amino acids; carefully control stoichiometry and reaction conditions.
Low Yield after Precipitation Peptide is soluble in the precipitation solvent (ether).Try a different anti-solvent; lyophilize the reaction mixture directly (if compatible with downstream purification).

References

Application Notes and Protocols for HPLC Analysis using 4-Fluoro-2-nitrobenzenesulfonyl Chloride as a Derivatizing Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing Analyte Detection in HPLC

In the realm of High-Performance Liquid Chromatography (HPLC), the sensitive and accurate quantification of analytes is paramount. However, many compounds, particularly those lacking a strong chromophore or fluorophore, present a significant analytical challenge due to their poor detection by common HPLC detectors like UV-Visible or Fluorescence detectors. Chemical derivatization is a powerful strategy to overcome this limitation by chemically modifying the analyte to enhance its detectability.[1][2] This application note provides a comprehensive guide to the use of 4-Fluoro-2-nitrobenzenesulfonyl chloride as a pre-column derivatizing agent for the analysis of primary and secondary amines.

This compound is an electrophilic reagent that readily reacts with nucleophilic primary and secondary amines to form highly stable sulfonamide derivatives.[3][4] The resulting derivatives incorporate a strongly UV-absorbing nitrobenzene moiety, significantly enhancing their molar absorptivity and allowing for sensitive detection at low concentrations. The presence of the nitro group, an electron-withdrawing group, can also improve the chromatographic properties of the derivatives on reverse-phase columns.

Mechanism of Derivatization: The Sulfonylation Reaction

The derivatization reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form a stable sulfonamide bond. The reaction is typically carried out in an alkaline medium to ensure the amine is in its nucleophilic, unprotonated form.[4]

A proposed mechanism for the sulfonylation of a primary amine with this compound is depicted below:

Derivatization_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_NH2 R-NH₂ (Amine) Intermediate [Intermediate Complex] R_NH2->Intermediate Nucleophilic Attack FNBSC This compound FNBSC->Intermediate Sulfonamide Sulfonamide Derivative Intermediate->Sulfonamide Elimination of HCl HCl HCl

Caption: Proposed reaction mechanism for the derivatization of a primary amine.

Experimental Protocols

I. Materials and Reagents
  • This compound (FNBSC): (CAS 568586-10-7) Purity ≥ 98%[5][6]

  • Analyte Standard: Primary or secondary amine of interest

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade

  • Sodium Bicarbonate (NaHCO₃): Analytical grade

  • Hydrochloric Acid (HCl): Analytical grade

  • Syringe filters: 0.45 µm PTFE or nylon

Safety Precautions: this compound is a corrosive solid and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6][7] It is also moisture-sensitive.

II. Preparation of Solutions
  • Derivatizing Reagent Solution (10 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 1 mL of anhydrous acetonitrile. This solution should be prepared fresh daily.

  • Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the amine standard in a suitable solvent (e.g., water, methanol, or acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the appropriate solvent to cover the desired concentration range.

  • Buffer Solution (0.1 M Sodium Bicarbonate): Dissolve 0.84 g of sodium bicarbonate in 100 mL of HPLC grade water. Adjust the pH to approximately 9.0 with 0.1 M NaOH if necessary.

III. Derivatization Protocol

This protocol is a general guideline and may require optimization for specific amines.

  • Reaction Setup: In a clean, dry microcentrifuge tube, add 100 µL of the amine working standard solution (or sample extract).

  • Addition of Buffer: Add 200 µL of 0.1 M sodium bicarbonate buffer to the tube and vortex briefly.

  • Initiation of Reaction: Add 100 µL of the 10 mg/mL this compound solution in acetonitrile.

  • Incubation: Vortex the mixture for 30 seconds and then incubate at 60°C for 30 minutes in a heating block or water bath.

  • Quenching the Reaction: After incubation, cool the reaction mixture to room temperature. The reaction can be quenched by adding a small amount of a primary amine scavenger like glycine or by acidification. For this protocol, we will proceed to direct injection after dilution.

  • Sample Preparation for HPLC: Dilute the reaction mixture with the mobile phase (e.g., 1:1 with the initial mobile phase composition) and filter through a 0.45 µm syringe filter before injection into the HPLC system.

Derivatization_Workflow start Start add_sample 1. Add 100 µL Amine Standard/Sample start->add_sample add_buffer 2. Add 200 µL Bicarbonate Buffer (pH 9) add_sample->add_buffer add_reagent 3. Add 100 µL FNBSC Reagent add_buffer->add_reagent vortex_incubate 4. Vortex & Incubate at 60°C for 30 min add_reagent->vortex_incubate cool 5. Cool to Room Temperature vortex_incubate->cool dilute_filter 6. Dilute with Mobile Phase & Filter cool->dilute_filter inject 7. Inject into HPLC dilute_filter->inject end End inject->end

References

Application Notes & Protocols: 4-Fluoro-2-nitrobenzenesulfonyl Chloride in Advanced Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 4-Fluoro-2-nitrobenzenesulfonyl Chloride (FNBS-Cl)

In the dynamic landscape of proteomics, the ability to covalently modify proteins with specific reagents is fundamental to elucidating their structure, function, interactions, and abundance. This compound (FNBS-Cl) has emerged as a valuable tool in this domain. It is a sulfonyl chloride-containing aromatic compound with the molecular formula C₆H₃ClFNO₄S and a molecular weight of 239.61 g/mol .[1][2][3][4] The power of FNBS-Cl lies in the high electrophilicity of its sulfonyl chloride group, which readily reacts with nucleophilic residues on proteins.[5] This reactivity, combined with the specific mass and spectral properties of the nitrobenzenesulfonyl moiety, enables a range of applications from quantitative proteomics to structural analysis.

This guide provides an in-depth exploration of FNBS-Cl, detailing the chemical principles behind its reactivity and offering comprehensive, field-proven protocols for its application in protein labeling and as a conceptual framework for chemical cross-linking studies.

Property Value Reference
Molecular Formula C₆H₃ClFNO₄S[1][2][3][4]
Molecular Weight 239.61 g/mol [1][2][3][4]
CAS Number 568586-10-7[2][3][4]
Appearance Yellow to brown powder (typical for related compounds)[5]
Primary Hazard Causes severe skin burns and eye damage[4]

The Chemistry of FNBS-Cl: Mechanism of Covalent Modification

The utility of FNBS-Cl is anchored in its reaction with nucleophilic amino acid side chains. The sulfonyl chloride (-SO₂Cl) is a potent electrophile, making it a prime target for attack by electron-rich functional groups present in proteins.

Primary Targets and Reaction Conditions:

  • Primary Amines: The most common targets are the ε-amino group of lysine residues and the α-amino group at the N-terminus of a polypeptide chain. The reaction forms a stable sulfonamide bond. To facilitate this, the reaction is typically performed under alkaline conditions (pH 8.0-9.5), which ensures that the amino groups are deprotonated and thus maximally nucleophilic.[6]

  • Thiols: The sulfhydryl group of cysteine is also a potential target, although the reaction with amines is generally more prevalent under the specified pH conditions.

  • Phenols: The hydroxyl group of tyrosine can also react, particularly at higher pH values.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine nitrogen attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group.

G cluster_reactants Reactants cluster_product Product FNBS FNBS-Cl (this compound) LabeledProtein Covalently Labeled Protein (Stable Sulfonamide Bond) FNBS->LabeledProtein Reaction at alkaline pH (e.g., pH 8.0-9.5) Protein Protein with Nucleophilic Group (e.g., Lysine-NH2) Protein->LabeledProtein Chloride Chloride Ion (Cl-) (Leaving Group) LabeledProtein->Chloride releases

Caption: Reaction mechanism of FNBS-Cl with a protein nucleophile.

Application I: Quantitative Proteomics via Isotopic Labeling

A powerful application of FNBS-Cl is in quantitative mass spectrometry. By using isotopically labeled versions of the reagent (e.g., ¹³C or ¹⁵N), researchers can perform relative quantification of protein abundance between different samples. This approach is analogous to other chemical labeling strategies and provides a robust alternative to metabolic labeling. A similar methodology has been successfully demonstrated using the related compound 2-nitrobenzenesulfenyl chloride (NBS) for profiling proteomic alterations.[7]

The workflow involves labeling proteins from two different states (e.g., control vs. treated) with "light" (e.g., ¹²C) and "heavy" (e.g., ¹³C) versions of FNBS-Cl. The samples are then mixed, digested, and analyzed by LC-MS/MS. The ratio of the peak intensities for the paired "light" and "heavy" labeled peptides directly corresponds to the relative abundance of the protein in the original samples.

G cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_processing Processing & Analysis SampleA Sample A (e.g., Control) LabelLight Label with 'Light' FNBS-Cl (e.g., ¹²C) SampleA->LabelLight SampleB Sample B (e.g., Treated) LabelHeavy Label with 'Heavy' FNBS-Cl (e.g., ¹³C) SampleB->LabelHeavy Combine Combine Samples LabelLight->Combine LabelHeavy->Combine Digest Proteolytic Digestion (e.g., Trypsin) Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantification (Peak Intensity Ratio) LCMS->Quant

Caption: Workflow for quantitative proteomics using isotopic FNBS-Cl.

Protocol: Protein Labeling with FNBS-Cl for Quantitative MS

This protocol is designed for labeling 1 mg of protein. Adjust volumes accordingly for different amounts.

A. Materials Required:

  • Purified Protein Sample (1-2 mg/mL)

  • FNBS-Cl (or its isotopic variant)

  • Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous

  • Desalting column or dialysis cassette (e.g., 5K MWCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

B. Critical Pre-Protocol Step: Buffer Exchange The protein sample must be free of primary amines (e.g., Tris, glycine) and ammonium ions, as these will compete with the protein for reaction with FNBS-Cl.[8][9] If necessary, perform a buffer exchange into PBS or 100 mM sodium phosphate buffer using dialysis or a desalting column.

C. Step-by-Step Protocol:

  • Protein Preparation:

    • Adjust the concentration of the purified protein to 2 mg/mL in PBS.

    • To 0.5 mL of the protein solution (1 mg total), add 50 µL of 1 M Sodium Bicarbonate to raise the pH to ~8.3.[8][9]

  • FNBS-Cl Reagent Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of FNBS-Cl in anhydrous DMF or DMSO. This corresponds to approximately a 41.7 mM solution.

    • Note: FNBS-Cl is sensitive to moisture. Use high-quality, dry solvent and cap the vial tightly.

  • Labeling Reaction:

    • Calculate the required volume of FNBS-Cl stock solution. A 10- to 20-fold molar excess of reagent over the number of reactive sites (lysines) is a good starting point for optimization. For a typical IgG (~145 kDa, ~90 lysines), this would be:

      • Moles of IgG = 1 mg / 145,000,000 mg/mol = ~6.9 nmol

      • Moles of Lysine = 6.9 nmol * 90 = ~621 nmol

      • Moles of FNBS-Cl (20x excess) = 621 nmol * 20 = 12,420 nmol = 12.42 µmol

      • Volume of 41.7 mM stock = 12.42 µmol / 41.7 µmol/mL = ~0.3 µL.

    • Add the calculated volume of FNBS-Cl stock solution to the protein solution while gently vortexing.

  • Incubation:

    • Incubate the reaction for 1 hour at room temperature with gentle stirring or rotation.[8] Avoid creating foam, which can denature the protein.

  • Quenching the Reaction:

    • Add 50 µL of Quenching Buffer (1 M Tris or Glycine) to the reaction mixture to consume any unreacted FNBS-Cl.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of Labeled Protein:

    • Remove the excess, unreacted reagent and quenching agent by passing the solution through a desalting column or by dialyzing against PBS overnight at 4°C.

    • The labeled protein is now ready for downstream analysis (e.g., SDS-PAGE, proteolytic digestion, and LC-MS).

D. Expected Mass Shift: The covalent attachment of the 4-fluoro-2-nitrobenzenesulfonyl group results in a specific mass increase on the modified amino acid, which can be used to confirm labeling in mass spectrometry analysis.

Modification Reactant Mass Added (Monoisotopic)
NosylationFNBS-Cl (minus Cl)221.96 Da

Application II: A Framework for Chemical Cross-Linking Studies

Chemical cross-linking combined with mass spectrometry (XL-MS) is a powerful technique for mapping protein-protein interactions and defining the architecture of protein complexes.[10][11][12] While FNBS-Cl is a monofunctional reagent, its reactive sulfonyl chloride chemistry can be incorporated into hetero- or homo-bifunctional cross-linking agents. By synthesizing a molecule with two such reactive groups separated by a spacer arm of a known length, one can covalently trap interacting proteins.

The general principle involves incubating the protein complex with the bifunctional sulfonyl chloride cross-linker. The reagent will react with nucleophilic residues on proximal protein surfaces, creating a permanent link. After cross-linking, the complex is digested, and the resulting cross-linked peptides are identified by mass spectrometry. The identification of these peptides provides direct evidence of an interaction and gives distance constraints that can be used to model the protein complex architecture.

G cluster_workflow Conceptual Cross-Linking Workflow Start Purified Protein Complex Crosslink Incubate with Bifunctional Sulfonyl Chloride Cross-linker Start->Crosslink Quench Quench Reaction Crosslink->Quench Digest Proteolytic Digestion Quench->Digest Enrich Enrich for Cross-linked Peptides (Optional) Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Identify Identify Cross-links (Specialized Software) LCMS->Identify Model Generate Structural Model Identify->Model

Caption: Conceptual workflow for XL-MS using a sulfonyl chloride-based cross-linker.

Conceptual Protocol: Cross-Linking of a Protein Complex

This protocol outlines the general steps for an XL-MS experiment. The specific concentrations and incubation times would require optimization based on the cross-linker used and the protein complex being studied.

  • Complex Preparation: Purify the protein complex of interest, ensuring it is in a buffer free of primary amines (e.g., HEPES or phosphate buffer at pH 7.5-8.0).

  • Cross-Linking Reaction: Add the bifunctional sulfonyl chloride cross-linker (dissolved in a suitable organic solvent like DMSO) to the protein complex. A typical starting point is a final cross-linker concentration of 0.5-2 mM.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine (e.g., Tris or ammonium bicarbonate) to a final concentration of 20-50 mM.

  • Sample Preparation for MS: Denature, reduce, and alkylate the cross-linked sample.

  • Digestion: Digest the protein complex into peptides using a protease like trypsin.

  • MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. The identification of cross-linked peptides (inter-protein or intra-protein) requires specialized software that can search the MS/MS data for pairs of peptides linked by the mass of the cross-linker.[10]

Safety and Handling

This compound is a hazardous chemical. It is classified as a substance that causes severe skin burns and eye damage.[4] It may also be subject to additional shipping charges as a dangerous good.[2]

  • Always handle this reagent inside a chemical fume hood.

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) before use for complete handling and disposal information.

References

Application Notes and Protocols for the Synthesis of Sulfonamides using 4-Fluoro-2-Nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Bifunctional Reagent

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] The synthesis of novel sulfonamide derivatives is therefore a critical activity in drug discovery and lead optimization.[3] While the reaction between a sulfonyl chloride and an amine is the most common and robust method for creating the sulfonamide bond, the choice of sulfonyl chloride reagent can dramatically influence the synthetic strategy and downstream possibilities.[4][5]

This guide focuses on 4-fluoro-2-nitrobenzenesulfonyl chloride , a reagent of significant strategic value. Its utility extends beyond simple sulfonamide formation due to its bifunctional nature. The molecule possesses two key reactive sites:

  • The Electrophilic Sulfonyl Chloride (-SO₂Cl): This is the primary site for reaction with primary and secondary amines to form the stable sulfonamide linkage.[1][4]

  • The Activated Fluoro Group (-F): The fluorine atom at the 4-position is rendered highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) by the powerful electron-withdrawing effect of the nitro group in the ortho position.[6]

This dual reactivity allows for a modular synthetic approach. A diverse library of amines can be coupled to the sulfonyl chloride group under standard conditions. Subsequently, the fluoro-substituent serves as a versatile handle for introducing a second point of diversity by reaction with various nucleophiles, enabling the rapid generation of complex molecular architectures. This guide provides a comprehensive overview of the chemistry, safety protocols, and detailed experimental procedures for leveraging this powerful building block.

The Underlying Chemistry: Controlling Reactivity

The successful application of this compound hinges on understanding the relative reactivity of its two electrophilic centers. The sulfonyl chloride is significantly more electrophilic than the C-F bond of the aromatic ring. Consequently, under standard sulfonamide synthesis conditions (typically at 0 °C to room temperature with a non-nucleophilic base), the reaction with an amine occurs selectively at the sulfonyl chloride moiety, leaving the fluoro group intact.

The SₙAr reaction at the C-F bond generally requires more forcing conditions, such as higher temperatures or the use of stronger, more reactive nucleophiles, allowing for a stepwise functionalization.

cluster_products Products reagent_node reagent_node product_node product_node intermediate_node intermediate_node condition_node condition_node R_NH2 Primary/Secondary Amine (R-NH₂ or R₂NH) Sulfonamide N-Substituted-4-fluoro- 2-nitrobenzenesulfonamide R_NH2->Sulfonamide Nucleophilic Attack FNSC 4-Fluoro-2-nitro- benzenesulfonyl chloride FNSC->Sulfonamide Base Base (e.g., Pyridine) Solvent (e.g., DCM) 0 °C to RT HCl_salt Base·HCl Salt Base->Sulfonamide start_end_node start_end_node process_node process_node decision_node decision_node output_node output_node Start Start: Materials Prep Setup Reaction Setup (Amine, Solvent, Base) Start->Setup Cool Cool to 0 °C Setup->Cool Add Add Sulfonyl Chloride Solution Dropwise Cool->Add React Stir at RT (4-18h) Add->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Workup (Wash, Dry, Concentrate) Monitor->Workup Complete Purify Purification (Chromatography or Recrystallization) Workup->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize End Pure Product Characterize->End

References

4-Fluoro-2-nitrobenzenesulfonyl chloride for protecting groups in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Amine Protection

In the intricate world of multi-step organic synthesis, particularly in the fields of pharmaceutical development and total synthesis, the selective protection and deprotection of functional groups is a cornerstone of success.[1][2] Amines, being nucleophilic and often highly reactive, frequently require temporary masking to prevent unwanted side reactions.[3] The ideal protecting group should be easy to install, stable under a variety of reaction conditions, and removable selectively in high yield under mild conditions that do not affect other parts of the molecule—a concept known as orthogonality.[4][5]

Among the myriad of options available, sulfonyl-based protecting groups have carved out a significant niche. While the robust p-toluenesulfonyl (Tosyl) group is known for its exceptional stability, its removal often requires harsh, reductive conditions that can compromise sensitive functionalities.[6] This limitation led to the development of the nitrobenzenesulfonyl (Nosyl or Ns) group, which offers a crucial advantage: facile cleavage under mild, non-reductive conditions.[6][7]

This application note delves into a powerful, yet perhaps underutilized, member of this family: 4-Fluoro-2-nitrobenzenesulfonyl chloride (Fnos-Cl) . We will explore the unique characteristics of the Fnos protecting group, detailing its installation, cleavage, and strategic advantages, particularly its enhanced reactivity and orthogonality. This guide is intended for researchers and drug development professionals seeking a reliable and versatile tool for amine protection.

The Fnos Protecting Group: Key Attributes and Advantages

The Fnos group is an analogue of the well-established 2-nitrobenzenesulfonyl (Nosyl) group. The key distinction is the presence of a fluorine atom at the 4-position of the aromatic ring. This seemingly minor modification has significant implications for the group's reactivity, primarily in the deprotection step.

Core Advantages:

  • Mild and Efficient Installation: Protection of primary and secondary amines proceeds smoothly under standard basic conditions to form stable Fnos-sulfonamides in high yields.

  • Enhanced Cleavage Rate: The strong electron-withdrawing nature of both the nitro group and the fluorine atom renders the aromatic ring highly electron-deficient. This significantly accelerates the rate of nucleophilic aromatic substitution—the key step in deprotection—compared to the standard Nosyl group.

  • Mild and Orthogonal Deprotection: The Fnos group is cleaved under very mild conditions using a soft nucleophile, typically a thiol in the presence of a weak base.[8] These conditions are orthogonal to a wide range of other protecting groups, including acid-labile groups (e.g., Boc, trityl) and many base-labile groups (e.g., Fmoc, acetate esters).[8]

  • Activation of the N-H Bond: Similar to other nitrobenzenesulfonamides, the Fnos group renders the sulfonamide N-H proton acidic, facilitating N-alkylation reactions, as famously utilized in the Fukuyama amine synthesis.[4][7]

Mechanistic Insights: Protection and Deprotection Pathways

Understanding the mechanisms behind the application and removal of the Fnos group is crucial for optimizing reaction conditions and troubleshooting.

Protection of Amines

The protection of a primary or secondary amine with Fnos-Cl is a straightforward nucleophilic substitution reaction. The amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. A base, such as triethylamine or pyridine, is used to neutralize the HCl generated during the reaction.

G cluster_protection Amine Protection Amine R-NH₂ FnosAmide Fnos-NH-R Amine->FnosAmide Nucleophilic Attack FnosCl Fnos-Cl FnosCl->FnosAmide Base Base HCl_Base Base·HCl Base->HCl_Base HCl Scavenging

Caption: General workflow for the protection of an amine with Fnos-Cl.

Deprotection: The Meisenheimer Complex Pathway

The cleavage of the Fnos group is the feature that sets it apart. The process is initiated by the attack of a soft nucleophile, typically a thiolate anion (generated from a thiol and a base), at the carbon atom bearing the fluorine. This addition is highly favored due to the electron-deficient nature of the aromatic ring. This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex .[7] This complex then collapses, leading to the release of the free amine and the formation of a thioether byproduct.

G cluster_legend Legend FnosAmide Fnos-NH-R Protected Amine Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) FnosAmide->Meisenheimer + R'S⁻ Thiolate R'S⁻ Thiolate Nucleophile Thiolate->Meisenheimer Amine R-NH₂ Free Amine Meisenheimer->Amine Collapse & Release Byproduct Fnos-SR' Thioether Byproduct Meisenheimer->Byproduct key1 Reactant/Product key2 Reagent key3 Key Intermediate key4 Final Product

Caption: Deprotection mechanism of a Fnos-protected amine via a Meisenheimer intermediate.

Comparative Analysis with Other Sulfonyl Protecting Groups

The choice of a protecting group is always context-dependent. The Fnos group offers a unique balance of stability and lability compared to other common sulfonyl groups.

Protecting GroupStructureTypical Deprotection ConditionsKey AdvantagesKey Disadvantages
Tosyl (Ts) CH₃-C₆H₄-SO₂-Na/NH₃, HBr, SmI₂ (Harsh, reductive)Very high stability to a wide range of conditions.Requires harsh conditions for removal.
Nosyl (Ns) o-NO₂-C₆H₄-SO₂-Thiophenol, K₂CO₃, in CH₃CN or DMFMild cleavage, orthogonal to acid-labile groups.[7]Can be unstable to some reducing agents and organometallics.[6]
Fnos 4-F, 2-NO₂-C₆H₃-SO₂-Thiophenol, K₂CO₃, in CH₃CN or DMFVery mild and rapid cleavage due to electronic activation, orthogonal.Similar stability limitations to the Nosyl group.

Application Protocols

The following protocols are based on well-established procedures for nitrobenzenesulfonamides and are provided as a guide for the use of Fnos-Cl.[4][8] Researchers should optimize conditions for their specific substrates.

Protocol 1: Protection of a Primary Amine with Fnos-Cl

This protocol describes a general procedure for the formation of a Fnos-sulfonamide from a primary amine.

Materials:

  • Primary Amine

  • This compound (Fnos-Cl)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equiv.) in anhydrous DCM (approx. 0.2 M).

  • Base Addition: Add triethylamine (1.2 equiv.).

  • Fnos-Cl Addition: Cool the mixture to 0 °C in an ice-water bath. Add a solution of Fnos-Cl (1.1 equiv.) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude Fnos-sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization, if applicable.

Protocol 2: Deprotection of a Fnos-Sulfonamide

This protocol outlines the cleavage of the Fnos group using thiophenol and potassium carbonate.

Materials:

  • Fnos-protected amine

  • Thiophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottomed flask under an inert atmosphere, dissolve the Fnos-protected amine (1.0 equiv.) in anhydrous acetonitrile (approx. 0.2 M).

  • Reagent Addition: Add anhydrous potassium carbonate (3.0 equiv.) followed by thiophenol (2.0 equiv.).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours. For less reactive substrates, the mixture can be gently heated to 40-50 °C.[7] Monitor the reaction by TLC.

  • Work-up:

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or DCM (3 x volumes).

    • Combine the organic extracts and wash with 1 M NaOH (to remove excess thiophenol), followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the filtrate under reduced pressure.

  • Purification: The crude amine can be purified by flash column chromatography. Note: For basic amines, pre-treating the silica gel with triethylamine (1-2% in the eluent) can prevent product loss on the column.

Self-Validation Insight: An alternative workup involves using a solid-supported thiol or a fluorous thiol. This simplifies purification immensely, as the thiol reagent and the thioether byproduct can be removed by simple filtration, often yielding the pure amine directly after solvent evaporation.[9]

Strategic Application: Orthogonality in Action

The true power of the Fnos group is realized in complex syntheses requiring multiple, orthogonal protecting groups. Consider a synthetic intermediate bearing three distinct amine functionalities, each requiring selective deprotection.

G Start Molecule with 3 Protected Amines (Boc, Fmoc, Fnos) Step1 Treat with Acid (e.g., TFA) Start->Step1 Product1 Selective Boc Removal Step1->Product1 Step2 Treat with Base (e.g., Piperidine) Product1->Step2 Product2 Selective Fmoc Removal Step2->Product2 Step3 Treat with Thiol/Base (e.g., PhSH/K₂CO₃) Product2->Step3 Product3 Selective Fnos Removal Step3->Product3

Caption: Orthogonal deprotection sequence for a multifunctional compound.

In this scenario, the Boc group can be selectively removed under acidic conditions (e.g., TFA), leaving the Fmoc and Fnos groups intact. Subsequently, the Fmoc group can be cleaved with a base like piperidine, without affecting the Fnos group. Finally, the Fnos group can be removed using its specific thiol/base conditions, demonstrating a fully orthogonal protection strategy. This level of control is indispensable in areas like peptide synthesis and the construction of complex natural products.[5]

Conclusion

This compound is a highly effective reagent for the protection of amines. The resulting Fnos-sulfonamides offer a compelling combination of stability and facile, orthogonal cleavage. The presence of the fluorine atom enhances the rate of deprotection compared to the parent nosyl group, allowing for faster and potentially milder reaction conditions. For synthetic chemists in research and drug development, the Fnos group represents a valuable and robust tool, enabling the streamlined synthesis of complex, highly functionalized molecules. Its predictable reactivity and orthogonality make it a strong candidate for inclusion in the standard repertoire of modern protecting groups.

References

Applications of 4-Fluoro-2-nitrobenzenesulfonyl Chloride Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Multifunctional Reagent

In the landscape of modern medicinal chemistry, the rational design of small molecule therapeutics and chemical probes hinges on the availability of versatile, highly reactive building blocks. 4-Fluoro-2-nitrobenzenesulfonyl chloride (FNBS-Cl) and its structural isomers represent a class of reagents that offer a strategic trifecta of functionalities: a highly electrophilic sulfonyl chloride group, and the dual modulatory effects of a nitro and a fluoro substituent. The sulfonyl chloride moiety is a potent electrophile, pre-disposed to react with a wide array of nucleophiles, most notably primary and secondary amines, and thiols.[1][2] This inherent reactivity is the cornerstone of its utility in forming stable sulfonamide and sulfonate ester linkages, which are prevalent in a multitude of approved drugs.[3][4]

The true value of FNBS-Cl, however, lies in the synergistic interplay of its aromatic substituents. The nitro group, being a strong electron-withdrawing group, significantly enhances the electrophilicity of the sulfur center of the sulfonyl chloride, thereby increasing its reactivity towards even weak nucleophiles.[5] This heightened reactivity allows for reactions to proceed under mild conditions, a critical consideration when working with sensitive biological molecules. The fluorine atom, a small and highly electronegative substituent, offers several advantages. It can serve as an additional site for nucleophilic aromatic substitution, although less reactive than the sulfonyl chloride, and its presence can significantly modulate the physicochemical properties of the final molecule, such as metabolic stability and binding affinity to biological targets.[6][7] The strategic placement of fluorine can also introduce favorable protein-ligand interactions, including hydrogen bonding and dipole-dipole interactions.[7]

This guide provides an in-depth exploration of the applications of this compound derivatives in medicinal chemistry, complete with detailed protocols for their use in the synthesis of bioactive sulfonamides, the development of covalent enzyme inhibitors, and for bioconjugation.

Application 1: Synthesis of Novel Sulfonamide Scaffolds for Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutics including antibacterial agents, diuretics, and anticancer drugs.[3][4] The ability of FNBS-Cl to readily react with amines makes it an ideal starting point for the generation of diverse libraries of novel sulfonamides for screening and lead optimization.

Causality in Experimental Design:

The synthesis of sulfonamides from sulfonyl chlorides is a classic nucleophilic acyl substitution reaction.[8] The choice of reaction conditions is dictated by the need to balance the reactivity of the sulfonyl chloride with the stability of the starting materials and product.

  • Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is typically used to scavenge the HCl generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to prevent the hydrolysis of the highly reactive sulfonyl chloride.

  • Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.

Experimental Protocol: General Synthesis of a 4-Fluoro-2-nitrobenzenesulfonamide Derivative

This protocol describes a general procedure for the reaction of FNBS-Cl with a primary or secondary amine.

Materials:

  • This compound (FNBS-Cl)

  • Primary or secondary amine of interest

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add the FNBS-Cl solution dropwise to the stirred amine solution at 0 °C over a period of 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO3 solution (to remove any remaining acid), and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to yield the pure 4-fluoro-2-nitrobenzenesulfonamide derivative.

  • Characterization: The identity and purity of the final product should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[9][10]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Amine Dissolve Amine (1.0 eq) & Et3N (1.2 eq) in Anhydrous DCM Cool Cool Amine solution to 0°C Amine->Cool FNBS_Cl Dissolve FNBS-Cl (1.1 eq) in Anhydrous DCM Add Add FNBS-Cl solution dropwise FNBS_Cl->Add Cool->Add Stir Warm to RT and stir (2-16h) Add->Stir Dilute Dilute with DCM Stir->Dilute Wash Wash with 1M HCl, NaHCO3, Brine Dilute->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography Characterize Characterize by NMR, HRMS Chromatography->Characterize G Protein Protein-SH (Cysteine) Intermediate Transition State Protein->Intermediate Nucleophilic Attack FNBS FNBS-R FNBS->Intermediate Product Protein-S-FNBS-R (Covalent Adduct) Intermediate->Product Chloride leaving HCl HCl Intermediate->HCl G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Buffer_Exchange Buffer exchange protein into Labeling Buffer (pH 8.5-9.0) Add_Reagent Add FNBS-Cl derivative to protein (10-20 fold molar excess) Buffer_Exchange->Add_Reagent Prepare_Reagent Prepare stock solution of FNBS-Cl derivative Prepare_Reagent->Add_Reagent Incubate Incubate for 1-2 hours at RT Add_Reagent->Incubate Purify Purify by size-exclusion chromatography or dialysis Incubate->Purify Analyze Determine Degree of Labeling (DOL) Purify->Analyze

References

Advanced Analytical Methodologies for the Detection and Quantification of 4-Fluoro-2-nitrobenzenesulfonyl Chloride (FNBSC)

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Standard Protocols

Introduction

Significance of 4-Fluoro-2-nitrobenzenesulfonyl Chloride in Pharmaceutical and Chemical Synthesis

This compound (FNBSC) is a pivotal intermediate and reagent in modern organic synthesis. Its unique trifunctional molecular architecture—comprising a reactive sulfonyl chloride group, an electron-withdrawing nitro group, and a fluorine atom—makes it a versatile building block. In pharmaceutical development, FNBSC is instrumental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The sulfonyl chloride moiety readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively, which are common linkages in drug candidates.[1]

The Critical Need for Precise Analytical Monitoring

Given its high reactivity, the purity and concentration of FNBSC must be meticulously controlled during synthesis and storage.[2] Degradation, often through hydrolysis of the sulfonyl chloride group, can lead to the formation of 4-fluoro-2-nitrobenzenesulfonic acid, an impurity that can compromise reaction yields, introduce downstream purification challenges, and impact the quality of the final API. Therefore, robust, accurate, and precise analytical methods are not merely a matter of quality control; they are a prerequisite for process safety, reproducibility, and regulatory compliance.

Scope of this Application Note

This guide provides a comprehensive overview of state-of-the-art analytical techniques for the detection, quantification, and characterization of this compound. It is designed for researchers, analytical scientists, and process chemists in the pharmaceutical and chemical industries. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis to aid in selecting the most appropriate method for a given application, from in-process monitoring to final product release testing.

Physicochemical Properties and Reactivity Profile of FNBSC

A foundational understanding of the analyte's properties is paramount for developing effective analytical methods.

Key Chemical Characteristics
PropertyValueSource
Molecular Formula C₆H₃ClFNO₄S[3]
Molecular Weight 239.61 g/mol [3]
Appearance Typically a solid (e.g., crystalline powder)[4]
Melting Point 44-47 °C[4]
Solubility Soluble in organic solvents like toluene, THF, CH₂Cl₂, ethyl acetate. Insoluble in water.[5]
Reactivity and Stability Considerations for Analytical Method Development

The dominant chemical feature of FNBSC is the electrophilic sulfonyl chloride group. This group is highly susceptible to nucleophilic attack, most notably by water (hydrolysis).

  • Hydrolysis: Exposure to moisture, including atmospheric humidity or residual water in solvents, will convert FNBSC to the corresponding sulfonic acid.[6] This dictates that all analytical sample preparation must be conducted under anhydrous or controlled conditions where possible. Solvents should be of high purity and low water content.

  • Thermal Stability: While generally stable under normal conditions, sulfonyl chlorides can be prone to thermal degradation.[7] This is a critical consideration for gas chromatography (GC) methods, where high injector or column temperatures can cause decomposition, leading to inaccurate quantification and the appearance of artifact peaks.

  • Solvent Selection: Due to its reactivity, aprotic solvents are required for sample preparation and, in many cases, for spectroscopic analysis like NMR.[8]

Chromatographic Methods for FNBSC Analysis

Chromatography is the cornerstone of purity assessment and quantification for FNBSC, offering the separation power needed to resolve the analyte from impurities and starting materials.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely employed technique for the analysis of sulfonyl chlorides due to its versatility and applicability to non-volatile and thermally sensitive compounds.[9]

A reversed-phase (RP-HPLC) method is typically the most effective approach. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. FNBSC, being a moderately polar molecule, is retained on the column and can be eluted by increasing the proportion of an organic solvent (like acetonitrile or methanol) in the mobile phase.[10] The presence of the nitroaromatic chromophore allows for sensitive detection using a UV detector.[11]

This protocol is designed as a robust starting point for the quantification of FNBSC in a reaction mixture or as a pure substance.

Objective: To determine the purity of an FNBSC sample by area percent and quantify its concentration against a reference standard.

Instrumentation and Materials:

  • HPLC system with a UV/DAD detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • FNBSC Reference Standard (≥98% purity)

  • Class A volumetric flasks and pipettes

  • Autosampler vials

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The acidic modifier (formic acid) helps to ensure consistent peak shapes by suppressing the ionization of any acidic impurities (like the sulfonic acid degradant), preventing peak tailing.

  • Standard Preparation:

    • Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of FNBSC reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile. Handle with care in a fume hood, avoiding moisture.

    • Working Standards: Perform serial dilutions of the Stock Standard with Acetonitrile to prepare a calibration curve in the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh ~25 mg of the FNBSC sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention and resolution.
Mobile Phase Gradient Elution (see table below)Provides efficient elution for the main peak while separating early and late-eluting impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Injection Vol. 10 µLBalances sensitivity with the risk of column overload.
UV Detection 254 nmThe nitroaromatic system provides strong absorbance near this wavelength.[12]

Gradient Elution Program:

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.06040
10.01090
12.01090
12.16040
15.06040
  • Data Analysis:

    • For purity assessment, calculate the area percent of the FNBSC peak relative to all other peaks in the chromatogram.

    • For quantification, generate a linear regression curve from the peak areas of the working standards versus their concentrations. Determine the concentration of FNBSC in the sample using this calibration curve.

To ensure the trustworthiness of the results, the following system suitability tests (SSTs) should be performed before sample analysis:

  • Tailing Factor: The FNBSC peak should have a tailing factor ≤ 2.0.

  • Theoretical Plates: The column should exhibit > 2000 theoretical plates for the FNBSC peak.

  • Reproducibility: Five replicate injections of a mid-level standard should show a relative standard deviation (RSD) of ≤ 2.0% for peak area and retention time.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Prep (ACN/Water/FA) D System Suitability Test (SST Injections) A->D B Standard Prep (Stock & Dilutions) E Calibration Curve (Standard Injections) B->E C Sample Prep (Weigh, Dissolve, Filter) F Sample Analysis (Sample Injections) C->F D->E SST Pass? E->F Cal. OK? G Peak Integration & Identification F->G H Quantification & Purity Calculation G->H I Final Report H->I

Spectroscopic Techniques for FNBSC Characterization

While chromatography excels at separation and quantification, spectroscopic methods are indispensable for structural confirmation and functional group identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique for confirming the presence of key functional groups in the FNBSC molecule.

The technique measures the absorption of infrared radiation by the molecule, which causes vibrations (stretching, bending) of specific bonds. The resulting spectrum provides a "fingerprint" of the molecule. For FNBSC, the most characteristic absorption bands are from the sulfonyl chloride and nitro groups.

Expected Characteristic Peaks:

  • S=O Asymmetric Stretch: Strong band around 1370-1410 cm⁻¹[13]

  • S=O Symmetric Stretch: Strong band around 1160-1210 cm⁻¹[13][14]

  • NO₂ Asymmetric Stretch: Strong band around 1520-1560 cm⁻¹

  • NO₂ Symmetric Stretch: Strong band around 1340-1370 cm⁻¹

  • C-F Stretch: Band around 1200-1250 cm⁻¹

  • S-Cl Stretch: Band around 550-700 cm⁻¹

Causality: The presence of strong, sharp bands in these specific regions provides high confidence in the identity of the material and can quickly flag impurities if unexpected peaks appear. For instance, the absence of a broad O-H stretch (around 3200-3600 cm⁻¹) can confirm the sample is free from significant hydrolytic degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

Due to the reactive nature of FNBSC, deuterated aprotic solvents like Chloroform-d (CDCl₃) or Acetone-d₆ must be used for analysis.[8] The aromatic region of the ¹H NMR spectrum will be complex due to the substitution pattern, but will be highly characteristic. For a related compound, 2-nitrobenzenesulfonyl chloride, proton signals are observed between 7.75 and 8.27 ppm.[15] Similarly, for 4-nitrobenzenesulfonyl chloride, aromatic protons appear between 8.0 and 8.5 ppm.[16] Integration of the signals can be used to confirm the relative ratios of protons and assess purity against known reference standards.

Hyphenated Techniques for Enhanced Specificity

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the highly sensitive and selective detection capability of mass spectrometry.[17] This is the gold standard for trace-level impurity identification and quantification.

After separation on the LC column, the analyte enters the mass spectrometer source (typically Electrospray Ionization, ESI), where it is ionized. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For FNBSC (MW 239.61), one would expect to see a molecular ion peak corresponding to its mass.

Protocol for LC-MS Method Development:

Objective: To identify and quantify FNBSC and its potential hydrolysis product (4-fluoro-2-nitrobenzenesulfonic acid, MW 221.17) at trace levels.

  • LC System: Use the same HPLC conditions as described in Section 3.1.2, but with LC-MS grade solvents and additives to avoid ion suppression.[18]

  • MS System: Triple Quadrupole (QqQ) Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode.

    • Causality: The nitro and sulfonyl groups are highly electron-withdrawing, making the molecule amenable to forming negative ions. The sulfonic acid hydrolysis product is acidic and will readily deprotonate in ESI negative mode.

  • MS Detection Mode: Multiple Reaction Monitoring (MRM).

    • Causality: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor ion → product ion fragmentation. This filters out background noise, which is critical for trace analysis in complex matrices.[19]

MRM Transitions to Monitor:

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Rationale
FNBSC m/z 238.9*m/z 174.0Loss of SO₂
Hydrolysis Product m/z 220.0m/z 124.0Loss of SO₃ and F

Note: The exact m/z for the FNBSC precursor may vary depending on in-source reactions; it might be observed as the sulfonic acid after loss of HCl.

  • Data Analysis: Create calibration curves based on the peak area of the specific MRM transition for each analyte. This allows for quantification at levels far below what is possible with UV detection.[20]

LCMS_Workflow A Sample Injection (HPLC Separation) B Eluent to MS A->B C Electrospray Ionization (ESI Negative Mode) B->C D Q1: Precursor Ion Selection (e.g., m/z 220.0) C->D E Q2: Collision Cell (Fragmentation) D->E F Q3: Product Ion Selection (e.g., m/z 124.0) E->F G Detector F->G H Data Acquisition (Chromatogram) G->H

Method Selection Guide

The choice of analytical method depends directly on the question being asked.

Comparative Summary of Analytical Techniques
TechniquePrimary UseSensitivityThroughputExpertise Required
HPLC-UV Routine Purity, QuantificationModerateHighIntermediate
LC-MS Trace Impurity Analysis, IdentificationVery HighMediumHigh
GC-MS Volatile Impurities (with derivatization)HighMediumHigh
FTIR Identity Confirmation, Functional GroupsLowVery HighLow
NMR Structural Elucidation, PurityLowLowVery High
Decision Tree for Method Selection

Decision_Tree

Troubleshooting and Advanced Insights

  • Peak Tailing in HPLC: If the FNBSC peak or its hydrolysis product peak tails, ensure the mobile phase pH is sufficiently low (pH 2.5-3.5) to keep acidic species protonated.

  • No Signal in GC: FNBSC is not ideal for direct GC analysis. If GC is necessary (e.g., for specific volatile impurities), derivatization to a more stable sulfonamide is recommended to improve thermal stability and chromatographic performance.[7][21]

  • Ion Suppression in LC-MS: If sensitivity is poor, dilute the sample further to reduce matrix effects. Ensure high-purity solvents and additives are used.[18]

  • Sample Instability: Prepare samples in a non-nucleophilic, dry solvent (like ACN) and analyze them promptly after preparation to minimize hydrolysis. If samples must be stored, keep them tightly capped at low temperatures (2-8 °C).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-2-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-fluoro-2-nitrobenzenesulfonyl chloride (FNBS-Cl). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the integrity of your experimental outcomes.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that you may encounter during your experiments with this compound. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.

Question 1: Why is the yield of my desired sulfonamide unexpectedly low?

Low yields in sulfonamide synthesis using FNBS-Cl can stem from several factors, ranging from suboptimal reaction conditions to degradation of the starting material.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if necessary. Consider a modest increase in temperature, but be mindful of potential side reactions.

  • Hydrolysis of FNBS-Cl: this compound is sensitive to moisture.[1] Any water present in the reaction mixture will lead to the formation of the corresponding sulfonic acid, consuming your starting material.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Base Selection: The choice and amount of base are critical. An insufficient amount of base will result in the formation of the hydrochloride salt of your amine, which is generally unreactive. Conversely, a base that is too strong or used in excess can promote side reactions.

    • Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents). For sensitive substrates, a weaker inorganic base like potassium carbonate may be beneficial.[2]

  • Poor Solubility: If either the amine or FNBS-Cl has poor solubility in the chosen solvent, the reaction rate will be significantly reduced.

    • Solution: Select a solvent that effectively dissolves both reactants. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. For particularly challenging cases, a co-solvent system might be necessary.[3]

Data Presentation: Impact of Solvent and Base on Yield
SolventBase (1.2 eq)Temperature (°C)Time (h)Typical Yield (%)
DichloromethaneTriethylamineRoom Temp485-95
TetrahydrofuranTriethylamineRoom Temp480-90
AcetonitrilePotassium Carbonate50675-85
TolueneDiisopropylethylamine80860-75

Caption: Comparative yields of a model sulfonamide synthesis under various conditions.

Experimental Protocol: General Procedure for Sulfonamide Synthesis
  • To a solution of the amine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.

  • Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: How can I minimize the formation of side products?

The formation of side products is a common challenge. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Reactions and Prevention Strategies:

  • Di-sulfonylation of Primary Amines: Primary amines can react with two equivalents of FNBS-Cl, especially if the sulfonyl chloride is used in large excess or if the reaction temperature is too high.

    • Prevention: Use a controlled stoichiometry, with a slight excess of the amine. Add the FNBS-Cl solution slowly to the reaction mixture to maintain a low concentration of the sulfonyl chloride.

  • Reaction at Other Nucleophilic Sites: If your substrate contains other nucleophilic groups (e.g., hydroxyl, thiol), they can also react with FNBS-Cl.

    • Prevention: Protect sensitive functional groups before reacting with FNBS-Cl. The choice of protecting group will depend on the specific functional group and the overall synthetic strategy.

  • Hydrolysis Product: As mentioned previously, the hydrolysis of FNBS-Cl to 4-fluoro-2-nitrobenzenesulfonic acid is a significant side reaction in the presence of water.[1]

    • Prevention: Strict anhydrous conditions are paramount.

Visualization: Troubleshooting Flowchart for Side Product Formation

Side_Product_Troubleshooting Start Side Product Detected Check_Stoichiometry Check Stoichiometry of Reactants Start->Check_Stoichiometry Check_Moisture Assess for Moisture Contamination Start->Check_Moisture Check_Other_Nucleophiles Identify Other Nucleophilic Sites Start->Check_Other_Nucleophiles Excess_FNBSCl Excess FNBS-Cl? Check_Stoichiometry->Excess_FNBSCl Moisture_Present Moisture Present? Check_Moisture->Moisture_Present Other_Groups Other Nucleophilic Groups? Check_Other_Nucleophiles->Other_Groups Adjust_Stoichiometry Use Slight Excess of Amine Slow Addition of FNBS-Cl Excess_FNBSCl->Adjust_Stoichiometry Yes End Minimized Side Products Excess_FNBSCl->End No Use_Anhydrous Use Anhydrous Solvents Inert Atmosphere Moisture_Present->Use_Anhydrous Yes Moisture_Present->End No Protect_Groups Protect Functional Groups Other_Groups->Protect_Groups Yes Other_Groups->End No Adjust_Stoichiometry->End Use_Anhydrous->End Protect_Groups->End Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products FNBSCl 4-Fluoro-2-nitrobenzenesulfonyl Chloride (FNBS-Cl) Intermediate Tetrahedral Intermediate FNBSCl->Intermediate Nucleophilic Attack by Amine Amine Primary Amine (R-NH2) Amine->Intermediate Sulfonamide Sulfonamide Intermediate->Sulfonamide Loss of Cl- HCl HCl Intermediate->HCl Base Base (e.g., Et3N) Base->HCl Neutralization

References

Technical Support Center: Reactions of 4-Fluoro-2-nitrobenzenesulfonyl Chloride with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for the use of 4-fluoro-2-nitrobenzenesulfonyl chloride in the synthesis of sulfonamides. As a highly reactive and versatile reagent, its successful application hinges on understanding and mitigating potential side reactions. This document offers a structured approach to identifying and resolving common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the reaction of this compound with amines. Each problem is presented with its probable causes and actionable solutions.

Problem 1: Low Yield of the Desired Sulfonamide

Symptoms:

  • LC-MS or TLC analysis shows a significant amount of unreacted amine starting material.

  • The isolated yield of the sulfonamide product is lower than expected.

Possible Causes & Solutions:

Cause Explanation Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, low temperature, or deactivation of the sulfonyl chloride.Monitor the reaction progress closely using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or gradually increasing the temperature. However, be cautious as excessive heat can promote side reactions.[1]
Poor Quality of this compound This compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[1][2]Ensure the reagent is of high purity and stored under anhydrous conditions. Using a freshly opened bottle or purifying the reagent before use is recommended.
Suboptimal Reaction Conditions Incorrect stoichiometry or choice of base can lead to low conversion.Double-check the molar ratios of the reactants. Typically, a slight excess of the amine (1.1-1.2 equivalents) is used. Ensure the base (e.g., triethylamine, pyridine) is pure, dry, and used in appropriate amounts (typically 1.1-1.5 equivalents).[2]
Steric Hindrance A sterically hindered amine may react slowly with the bulky sulfonyl chloride.For sterically demanding amines, a stronger, non-nucleophilic base such as DBU or a proton sponge may be beneficial. Additionally, elevating the reaction temperature might be necessary.
Problem 2: Presence of Multiple Products in the Reaction Mixture

Symptoms:

  • TLC or LC-MS analysis reveals the presence of the desired monosulfonamide, along with other spots/peaks.

  • Purification is complicated by the presence of byproducts with similar polarities.

Possible Causes & Solutions:

Cause Explanation Solution
Di-sulfonylation of Primary Amines Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product. This is more likely if the sulfonyl chloride is used in excess or if the reaction temperature is too high.Use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.5 equivalents).[1] Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonylating agent.[1]
Hydrolysis of this compound The presence of water in the reaction mixture will lead to the formation of 4-fluoro-2-nitrobenzenesulfonic acid as a byproduct.[1][2][3]Conduct the reaction under strictly anhydrous conditions. Use anhydrous solvents, dry glassware thoroughly, and ensure all reagents (amine, base) are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[2]
Nucleophilic Aromatic Substitution (SNAr) Although less common, the amine can potentially displace the fluoride atom on the aromatic ring, especially with highly nucleophilic amines or at elevated temperatures. The strong electron-withdrawing effect of the nitro and sulfonyl chloride groups activates the ring for such a reaction.[4]Maintain a low reaction temperature. For particularly nucleophilic amines, consider using a less forcing base. If SNAr is suspected, analysis of the byproduct by NMR and mass spectrometry can confirm its structure.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the reaction of this compound with amines?

A1: The reaction proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.[5]

Q2: How do the fluoro and nitro substituents on the benzene ring affect the reactivity of the sulfonyl chloride?

A2: Both the fluoro and nitro groups are electron-withdrawing, which increases the electrophilicity of the sulfur atom in the sulfonyl chloride group. This generally makes this compound more reactive towards nucleophiles compared to unsubstituted benzenesulfonyl chloride.[6] The nitro group, being a strong deactivating group, also influences the potential for nucleophilic aromatic substitution.[4]

Q3: I am working with an amino alcohol. Which functional group will preferentially react with this compound?

A3: Generally, the amine group is more nucleophilic than the hydroxyl group and will react preferentially to form the sulfonamide. However, the chemoselectivity can be influenced by factors such as the steric hindrance around the amine and the reaction conditions. To favor N-sulfonylation, it is advisable to use a non-nucleophilic base and maintain a low reaction temperature. In some cases, protection of the alcohol group may be necessary to ensure complete selectivity.

Q4: What are the best practices for purifying sulfonamides derived from this compound?

A4: Purification can often be achieved by crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). For more challenging separations, column chromatography on silica gel is a standard method. The polarity of the eluent can be adjusted based on the polarity of the sulfonamide.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide
  • To a solution of the amine (1.1 mmol) and a suitable base (e.g., triethylamine, 1.5 mmol) in an anhydrous solvent (e.g., dichloromethane, THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 mmol) in the same solvent dropwise over 15-20 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Protocol 2: Troubleshooting Di-sulfonylation
  • Dissolve the primary amine (1.2 mmol) in an anhydrous solvent with a suitable base (1.5 mmol) at 0 °C.

  • Slowly add a solution of this compound (1.0 mmol) dropwise over an extended period (e.g., 1-2 hours) using a syringe pump.

  • Maintain the temperature at 0 °C throughout the addition and for an additional hour before allowing it to warm to room temperature.

  • Work up and purify as described in the general procedure.

Visualizing Reaction Pathways

Desired Reaction vs. Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start Amine + this compound Desired Monosulfonamide Start->Desired Nucleophilic Attack (Desired Pathway) DiSulf Di-sulfonamide Start->DiSulf Excess Sulfonyl Chloride (Primary Amine) Hydrolysis Sulfonic Acid Start->Hydrolysis Presence of Water SNAr S(N)Ar Product Start->SNAr High Temperature/ Strong Nucleophile

Caption: Desired sulfonamide formation and potential side reactions.

Troubleshooting Workflow for Low Yield

G Start Low Yield of Sulfonamide Check1 Check Reagent Quality & Purity (Sulfonyl Chloride, Amine, Base, Solvent) Start->Check1 Check2 Verify Reaction Conditions (Stoichiometry, Temperature, Time) Check1->Check2 Pure/Dry Solution1 Use fresh/purified reagents Work under anhydrous conditions Check1->Solution1 Impure/Wet Check3 Analyze for Side Products (TLC, LC-MS) Check2->Check3 Optimal Solution2 Adjust stoichiometry Optimize temperature/time Check2->Solution2 Suboptimal Solution3 Address specific side reaction (See Side Reaction Guide) Check3->Solution3

Caption: A step-by-step guide to troubleshooting low reaction yields.

References

Technical Support Center: Purification of 4-Fluoro-2-nitrobenzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 4-fluoro-2-nitrobenzenesulfonyl chloride and its derivatives. These reagents are powerful intermediates in drug discovery and development, prized for their specific reactivity. However, their inherent reactivity, particularly the sulfonyl chloride moiety, presents unique purification challenges. Hydrolytic instability and the presence of closely-related impurities from synthesis can often complicate downstream applications.

This guide is structured to provide practical, experience-driven solutions to common purification issues. We will move from general principles in our FAQ section to specific, actionable advice in the Troubleshooting Guide, supplemented with detailed protocols and purity assessment techniques. Our goal is to empower you to achieve the highest possible purity for your compounds, ensuring the reliability and success of your subsequent research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route. However, researchers typically encounter a few common contaminants:

  • Starting Materials: Incomplete reaction can leave residual starting materials, such as 1-fluoro-3-nitrobenzene or the corresponding sulfonic acid.

  • Hydrolysis Product: The most prevalent impurity is the corresponding 4-fluoro-2-nitrobenzenesulfonic acid, formed by the reaction of the sulfonyl chloride with water.[1][2][3] This is often the cause of products appearing as oils or streaking on TLC plates.

  • Isomeric Byproducts: Depending on the regioselectivity of the nitration or sulfonation steps, other isomers like 2-fluoro-4-nitrobenzenesulfonyl chloride may be present.[4]

  • Over-chlorination Products: Synthesis from sulfonic acids using reagents like thionyl chloride can sometimes introduce other chlorinated species.[5]

  • Diphenyl Sulfone: In syntheses starting from benzene derivatives and chlorosulfonic acid, the formation of symmetrical sulfones is a known side reaction.[3]

Q2: How stable are these sulfonyl chlorides and what conditions must be avoided?

A2: this compound derivatives are highly sensitive to moisture. The sulfonyl chloride group is a potent electrophile that readily hydrolyzes to the inactive and highly polar sulfonic acid.[1][6] To ensure stability and prevent degradation, you must:

  • Work under anhydrous conditions: Use oven-dried glassware and anhydrous solvents.

  • Avoid protic solvents: Unless part of a controlled reaction or a carefully designed aqueous workup, avoid alcohols and water.

  • Store properly: Store the compound in a desiccator under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.[7]

  • Handle with care: Open containers for the shortest time possible, preferably in a glove box or under a stream of inert gas.

Q3: What are the critical safety precautions for handling these compounds?

A3: Safety is paramount. These compounds are classified as corrosive and are moisture-sensitive.[8][9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a properly functioning chemical fume hood.[10][11][12]

  • Handling: Avoid inhalation of dust or vapors and prevent any contact with skin or eyes. In case of contact, flush the affected area immediately with copious amounts of water.[13]

  • Quenching: Reactions should be quenched carefully, typically by slowly adding the reaction mixture to ice or a cold, stirred aqueous solution. Never add water directly to the bulk reagent, as the reaction can be exothermic and release corrosive HCl gas.[3]

Q4: How do I decide between recrystallization and column chromatography for purification?

A4: The choice depends on the scale of your experiment and the nature of the impurities.

  • Recrystallization is ideal for large-scale purifications (>1-2 g) where the compound is mostly pure (>90%) and the impurities have different solubility profiles. It is often more time- and solvent-efficient at scale.

  • Flash Column Chromatography is superior for small-scale purifications or when dealing with complex mixtures containing multiple impurities with similar polarities to the product. It offers higher resolution but can lead to product loss due to hydrolysis on the silica gel if not performed correctly.[14]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: My final product is a yellow oil, but the literature reports a solid. Why?

  • Probable Cause: This is a classic sign of impurities depressing the melting point. The most likely culprit is the presence of the hydrolysis product, 4-fluoro-2-nitrobenzenesulfonic acid, which is often a viscous oil or low-melting solid. Residual solvent (e.g., from extraction) can also contribute to this issue.[14]

  • Solution Strategy:

    • High-Vacuum Drying: First, ensure all volatile solvents are removed by drying the sample under high vacuum for several hours.

    • Trituration: Attempt to induce crystallization by triturating the oil with a cold, non-polar solvent in which your product has poor solubility, such as hexane or pentane. This can often crash out the pure solid, leaving impurities in the solvent.

    • Aqueous Wash: If hydrolysis is suspected, dissolve the crude oil in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate and wash it carefully with cold, saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the acidic sulfonic acid, partitioning it into the aqueous layer. Caution: Perform this step quickly and at low temperatures to minimize hydrolysis of the desired sulfonyl chloride. Immediately dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and remove the solvent.

Problem 2: My NMR spectrum shows a persistent impurity. How can I identify and remove it?

  • Probable Cause & Identification:

    • Broad singlet, exchangeable with D₂O: This strongly suggests the presence of the sulfonic acid hydrolysis product (-SO₃H).

    • Signals matching starting material: Compare the spectrum to your starting materials.

    • Complex aromatic signals: Could indicate isomeric impurities or sulfone byproducts.

  • Solution Strategy:

    • Acidic Impurity (Sulfonic Acid): As described above, a careful wash with cold NaHCO₃ solution is highly effective.

    • Non-polar Impurities: If the impurity is less polar than your product (e.g., unreacted 1-fluoro-3-nitrobenzene), flash column chromatography is the best approach.

    • Polar Impurities: If the impurity is significantly more polar (like the sulfonic acid), a simple silica plug filtration can be effective. Dissolve your crude product in a minimal amount of a moderately polar solvent (e.g., 10% ethyl acetate in hexane), pass it through a short pad of silica gel, and wash with the same solvent. The desired, less polar sulfonyl chloride should elute while the polar impurity remains adsorbed on the silica.

Problem 3: My yield is extremely low after column chromatography.

  • Probable Cause: The primary cause of yield loss during chromatography is the decomposition (hydrolysis) of the sulfonyl chloride on the acidic surface of the silica gel.[1][3] Product can also be irreversibly adsorbed if the eluent is not polar enough.

  • Solution Strategy:

    • Deactivate the Silica: While not common, you can try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-0.5% in the eluent). However, this can sometimes complicate fraction analysis.

    • Run the Column Quickly: Do not let the compound sit on the column for an extended period. Use positive pressure ("flash" chromatography) to expedite the separation.

    • Optimize the Solvent System: Use the least polar solvent system possible that still provides good separation (Rf of your product between 0.2-0.35). This minimizes the contact time with the stationary phase and reduces the risk of decomposition.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common purification challenges.

G start Crude Product Analysis (TLC, ¹H NMR) is_pure Is Product >95% Pure? start->is_pure stop Purification Complete is_pure->stop  Yes oily Product is an Oil is_pure->oily No, Oily impure_solid Solid with Impurities is_pure->impure_solid No, Solid triturate Triturate with non-polar solvent (e.g., Hexane) oily->triturate wash Aqueous Bicarb Wash (if acid impurity suspected) oily->wash triturate->is_pure Check Purity wash->is_pure Check Purity re_x Recrystallization (for >90% purity, >1g scale) impure_solid->re_x column Flash Column Chromatography (for complex mixtures or small scale) impure_solid->column re_x->is_pure Check Purity column->is_pure Check Purity

Caption: Decision tree for purifying this compound derivatives.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is best for purifying solid material that is already >90% pure.[15][16]

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which the sulfonyl chloride is sparingly soluble at room temperature but highly soluble when hot. Common choices include hexane, heptane, or mixtures like ethyl acetate/hexane or toluene/hexane. Test solubility in small vials before committing to the bulk sample.

  • Dissolution: Place the crude solid in an oven-dried Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid. Keep the solution at or near its boiling point.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Do not disturb the flask during this period.

  • Crystallization: Once the flask has reached room temperature, you can place it in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This technique is used for separating compounds with different polarities.[17]

  • Eluent Selection: Using TLC, determine a solvent system that gives your product an Rf value of approximately 0.2-0.35. A common starting point for these compounds is a mixture of ethyl acetate and hexane.

  • Column Packing: Pack a glass chromatography column with silica gel using the "slurry method." Mix the silica gel with your chosen eluent and pour it into the column, allowing it to settle into a uniform bed.

  • Sample Loading: Dissolve your crude product in the minimum amount of a suitable solvent (like DCM or the eluent). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading often gives better resolution.

  • Elution: Add the eluent to the top of the column and apply gentle positive pressure (using a pump or bulb). Collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.

Purity Assessment

Confirming the purity of your final product is a critical final step. A multi-faceted approach is recommended.[18]

TechniqueInformation ProvidedKey Considerations
¹H and ¹⁹F NMR Provides unambiguous structural confirmation and can be used for quantitative purity assessment (qNMR) against an internal standard.[18][19]Use a dry, aprotic deuterated solvent like CDCl₃ or acetone-d₆. The presence of the sulfonic acid hydrolysis product will be evident.
GC-MS Excellent for assessing the purity of volatile and thermally stable compounds. Provides both retention time and mass fragmentation data.Not suitable for thermally labile compounds. The sulfonyl chloride may degrade in the hot injector.[19]
HPLC A versatile method for purity assessment and quantification. Can be used for a wider range of compounds than GC.The sulfonyl chloride is highly reactive and may degrade on the column or react with protic mobile phases.[19] Method development is crucial.
Melting Point A sharp melting point close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests impurities are present.A simple and rapid, though less definitive, technique.

References

troubleshooting low yield in 4-fluoro-2-nitrobenzenesulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-fluoro-2-nitrobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your experimental outcomes.

Introduction to this compound

This compound is a valuable building block in organic synthesis, particularly in the construction of sulfonamides and other sulfur-containing compounds. The presence of both a fluorine atom and a nitro group on the benzene ring significantly influences its reactivity. The electron-withdrawing nature of these substituents increases the electrophilicity of the sulfonyl chloride group, making it highly reactive towards nucleophiles. However, these same electronic effects can also lead to specific challenges, such as susceptibility to certain side reactions and the need for careful control of reaction conditions. This guide will address the common issue of low yield in reactions involving this compound and provide practical solutions.

Troubleshooting Low Yields: A Question-and-Answer Guide

This section is structured to directly address the problems you may be encountering in the laboratory.

Q1: My synthesis of this compound from 1,4-difluoro-2-nitrobenzene and a thiol, followed by oxidative chlorination, is resulting in a low yield. What are the likely causes?

This two-step synthesis, as described in the literature, is a robust method.[1] However, several factors can contribute to a lower than expected yield. Let's break down the potential issues in each step.

Step 1: Nucleophilic Aromatic Substitution with a Thiol (e.g., Phenylmethanethiol)

  • Incomplete Reaction: The reaction between 1,4-difluoro-2-nitrobenzene and the thiol may not have gone to completion.

    • Reasoning: While the nitro group activates the fluorine atoms for nucleophilic aromatic substitution, the reaction still requires optimal conditions. Insufficient reaction time or temperature can lead to unreacted starting material.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] If the reaction is sluggish, consider slightly increasing the temperature or extending the reaction time. Ensure your reagents are of high purity.

  • Side Reactions: The formation of undesired isomers or di-substituted products can reduce the yield of the desired thioether intermediate.

    • Reasoning: The nitro group strongly activates the fluorine at the para position for nucleophilic attack. However, some substitution at the ortho position might occur, leading to a mixture of isomers.

    • Solution: Maintain strict temperature control as specified in the protocol. Lower temperatures generally favor higher regioselectivity.

Step 2: Oxidative Cleavage with Chlorine

  • Hydrolysis of the Product: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will be lost during aqueous work-up.[3]

    • Reasoning: Sulfonyl chlorides are inherently susceptible to hydrolysis. While the fluorine substituent can reduce the rate of hydrolysis compared to non-fluorinated analogs, it is still a significant side reaction.[3]

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. During work-up, minimize contact with water and perform extractions quickly at low temperatures.

  • Incomplete Oxidation: The oxidative cleavage of the thioether to the sulfonyl chloride may be incomplete.

    • Reasoning: Insufficient chlorine or suboptimal reaction temperature can lead to the formation of intermediate oxidation products, such as sulfinyl chlorides, which will not be converted to the desired product.

    • Solution: Ensure a slight excess of chlorine gas is bubbled through the reaction mixture. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting thioether.[2][4]

  • Over-chlorination: At higher temperatures, chlorination of the aromatic ring can occur as a side reaction.[5]

    • Reasoning: Although less common under controlled conditions, aggressive chlorinating conditions can lead to the formation of chlorinated byproducts.

    • Solution: Maintain the recommended reaction temperature and avoid prolonged exposure to excess chlorine.

Below is a troubleshooting workflow to help diagnose the source of low yield in this synthesis:

TroubleshootingWorkflow start Low Yield of this compound check_step1 Analyze Step 1 Intermediate (Thioether) start->check_step1 check_step2 Analyze Final Product Mixture start->check_step2 incomplete_step1 Incomplete Step 1 Reaction check_step1->incomplete_step1 Starting material present side_products_step1 Side Products in Step 1 check_step1->side_products_step1 Multiple spots on TLC hydrolysis Product Hydrolysis check_step2->hydrolysis Aqueous layer shows acidic pH Presence of sulfonic acid incomplete_step2 Incomplete Step 2 Reaction check_step2->incomplete_step2 Intermediate thioether present solution_time_temp Increase reaction time/temperature Monitor by TLC/HPLC incomplete_step1->solution_time_temp solution_temp_control Strict temperature control side_products_step1->solution_temp_control solution_anhydrous Use anhydrous conditions Minimize water contact during work-up hydrolysis->solution_anhydrous solution_chlorine Ensure slight excess of chlorine Monitor by TLC/GC-MS incomplete_step2->solution_chlorine

Caption: Troubleshooting workflow for low yield.

Q2: I am performing a reaction with this compound and a nucleophile (e.g., an amine or alcohol), and the yield is poor. What could be the issue?
  • Degradation of the Sulfonyl Chloride: The starting material may have degraded due to improper storage.

    • Reasoning: As a reactive compound, this compound is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere.[6] Exposure to atmospheric moisture will lead to hydrolysis.

    • Solution: Always use freshly purchased or properly stored reagent. If in doubt, you can check the purity by melting point or NMR spectroscopy.

  • Competing Side Reactions: The nucleophile might be reacting at other sites on the molecule or the reaction conditions might be promoting undesired pathways.

    • Reasoning: While the sulfonyl chloride is the most electrophilic site, under certain conditions, nucleophilic aromatic substitution of the fluorine atom can occur, especially with strong nucleophiles. The nitro group can also be a site for reduction if reducing agents are present.

    • Solution: Use a non-nucleophilic base to scavenge the HCl produced during the reaction. Carefully control the reaction temperature; lower temperatures often favor the desired reaction at the sulfonyl chloride.

  • Steric Hindrance: The nucleophile or the substrate may be sterically hindered, slowing down the reaction.

    • Reasoning: The nitro group ortho to the sulfonyl chloride can create some steric hindrance, which might be significant with bulky nucleophiles.

    • Solution: Consider using a less hindered nucleophile if possible. Alternatively, increasing the reaction temperature or using a catalyst might be necessary.

Frequently Asked Questions (FAQs)

Q: What is the best way to purify this compound?

A: Recrystallization from a non-polar solvent like hexane is a common and effective method for purifying the final product.[1] For larger scales or to remove volatile impurities, vacuum distillation can be employed.[3] Washing the crude product with cold water can help remove any water-soluble impurities, but this should be done quickly to minimize hydrolysis.[7]

Q: How can I monitor the progress of my reaction involving this compound?

A: Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques.[2] ¹H and ¹⁹F NMR spectroscopy can also be used to monitor the reaction progress and characterize the final product.[8]

Q: What are the key safety precautions to take when working with this compound?

A: this compound is a corrosive and moisture-sensitive compound.[6][9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Experimental Protocols

Synthesis of this compound [1]

Step 1: Synthesis of 1-(Benzylsulfanyl)-4-fluoro-2-nitrobenzene

  • To a stirred solution of 1,4-difluoro-2-nitrobenzene (1 equivalent) in anhydrous DMF, add potassium carbonate (1.8-2.0 equivalents).

  • Slowly add phenylmethanethiol (1 equivalent) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for the time determined by TLC monitoring (typically a few hours) until the starting material is consumed.

  • Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude thioether, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 1-(benzylsulfanyl)-4-fluoro-2-nitrobenzene in a mixture of acetic acid and water.

  • Cool the solution in an ice bath and bubble chlorine gas through the mixture while maintaining the temperature below 10 °C.

  • Monitor the reaction by TLC until the starting thioether is consumed.

  • Pour the reaction mixture into ice water. The product will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from hexane to obtain pure this compound.

Data Summary

ParameterRecommended Value/ConditionRationale
Step 1: Thioether Formation
SolventAnhydrous DMFGood solvent for SNAr reactions.
BasePotassium CarbonateEffectively deprotonates the thiol.
TemperatureRoom TemperatureBalances reaction rate and selectivity.
Step 2: Oxidative Chlorination
SolventAcetic Acid/WaterSuitable medium for the chlorination reaction.
Temperature< 10 °CMinimizes side reactions and product decomposition.
Work-up & Purification
QuenchingIce WaterPrecipitates the product and dissipates heat.
PurificationRecrystallization from HexaneEffective for removing non-polar impurities.

Mechanistic Considerations

The synthesis of this compound from 1,4-difluoro-2-nitrobenzene proceeds through a nucleophilic aromatic substitution followed by an oxidative chlorination. The key mechanistic steps are outlined below.

reaction_mechanism start_material 1,4-Difluoro-2-nitrobenzene intermediate 1-(Benzylsulfanyl)-4-fluoro- 2-nitrobenzene start_material->intermediate Nucleophilic Aromatic Substitution thiol + Phenylmethanethiol (in DMF, K2CO3) product 4-Fluoro-2-nitrobenzenesulfonyl chloride intermediate->product Oxidative Chlorination chlorine + Cl2 (in AcOH/H2O)

Caption: Synthetic pathway overview.

References

stability of 4-fluoro-2-nitrobenzenesulfonyl chloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request with the persona of a Senior Application Scientist.

Technical Support Center: 4-Fluoro-2-nitrobenzenesulfonyl Chloride (FNBSC)

Overview & Core Principles

Welcome to the technical guide for this compound (FNBSC), a highly reactive reagent pivotal for the synthesis of sulfonamides and sulfonate esters in drug discovery and chemical development.[1] The utility of FNBSC is intrinsically linked to the potent electrophilicity of its sulfonyl chloride moiety. This reactivity is significantly enhanced by the presence of two strong electron-withdrawing groups on the aromatic ring: a nitro group at the ortho position and a fluoro group at the para position.[2]

This heightened reactivity, however, makes FNBSC exquisitely sensitive to its chemical environment, particularly the choice of solvent. Improper solvent selection is the most common cause of experimental failure, leading to reagent degradation, low yields, and formation of unwanted byproducts. This guide provides a comprehensive framework for understanding and controlling the stability of FNBSC to ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with FNBSC failing or giving very low yields?

A1: The primary suspect is almost always the degradation of FNBSC via solvolysis.[3] The sulfonyl chloride group is highly susceptible to attack by nucleophilic solvents, especially protic solvents like water or alcohols.[4] If your solvent contains even trace amounts of moisture, or if you are using a solvent like methanol or ethanol, the FNBSC is likely being consumed to form the corresponding sulfonic acid or sulfonate ester before it can react with your intended substrate. Always use anhydrous solvents and handle the reagent under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: What are the ideal storage conditions for FNBSC?

A2: FNBSC is moisture-sensitive.[5] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably in a desiccator.[6][7] Storing it under an inert atmosphere can further extend its shelf life. Avoid storing it near strong bases or oxidizing agents.[5]

Q3: Can I use polar aprotic solvents like DMF or DMSO?

A3: While generally better than protic solvents, caution is advised. Commercial grades of Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can contain significant amounts of water. Furthermore, DMF can degrade to form dimethylamine, a nucleophile that will readily react with FNBSC. If you must use these solvents, it is critical to use a high-purity, anhydrous grade and consider storing it over molecular sieves.

Q4: I see an unexpected peak in my LC-MS analysis. What could it be?

A4: If you have not rigorously excluded water, the most probable byproduct is 4-fluoro-2-nitrobenzenesulfonic acid, formed from the hydrolysis of the sulfonyl chloride. If your reaction was performed in an alcohol solvent (e.g., methanol), you would likely see the corresponding methyl 4-fluoro-2-nitrobenzenesulfonate. These byproducts arise directly from the solvolysis of FNBSC.[8]

Q5: How do the nitro and fluoro groups affect the stability of FNBSC compared to benzenesulfonyl chloride?

A5: The nitro and fluoro substituents are strong electron-withdrawing groups. They decrease the electron density on the benzene ring and, through inductive and resonance effects, significantly increase the partial positive charge (electrophilicity) on the sulfur atom of the sulfonyl chloride.[2] This makes FNBSC much more reactive and susceptible to nucleophilic attack—and thus less stable in nucleophilic solvents—than unsubstituted benzenesulfonyl chloride.[3]

Troubleshooting Guide: Common Issues & Solutions

Observed Problem Probable Cause (Solvent-Related) Recommended Solution
Low or No Product Yield Reagent Degradation: Use of a protic solvent (alcohols, water) or a wet aprotic solvent has led to rapid solvolysis of FNBSC.Switch to a recommended anhydrous aprotic solvent (e.g., Dichloromethane, Toluene, THF). Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.
Formation of Acidic Byproducts (pH drop) Hydrolysis: FNBSC has reacted with water to form 4-fluoro-2-nitrobenzenesulfonic acid and HCl.Use anhydrous solvents and reagents. If an acid scavenger (base) is used, ensure it is non-nucleophilic (e.g., pyridine, triethylamine, or a hindered base like DIPEA).
Inconsistent Reaction Times or Yields Variable Moisture Content: Inconsistent levels of water contamination in the solvent or from ambient air are causing variable rates of FNBSC degradation.Standardize the experimental setup. Use a fresh bottle of anhydrous solvent or solvent freshly passed through a purification system. Maintain a positive pressure of inert gas.
Side Product Detected at M+16 (from CH₃OH) or M+2 (from H₂O) Solvolysis: The mass of the byproduct corresponds to the replacement of -Cl with -OCH₃ (from methanol) or -OH (from water).Confirm the identity of the byproduct via mass spectrometry. This confirms solvolysis is the issue. Implement rigorous anhydrous techniques as described above.

Solvent Compatibility Summary

The stability of FNBSC is critically dependent on the solvent class. The following table provides guidance based on established principles of sulfonyl chloride reactivity.[3][4][5][9]

Solvent Class Examples Compatibility Rating Scientific Rationale & Key Considerations
Protic (Alcohol, Water) Methanol, Ethanol, Isopropanol, WaterNot Recommended These solvents are nucleophiles and will rapidly react with FNBSC via solvolysis to form sulfonic acids or esters, inactivating the reagent.[4]
Aprotic Nonpolar Toluene, Hexanes, BenzeneExcellent Inert and non-nucleophilic. Excellent choice for reactions where solubility permits. Ensures maximum stability of FNBSC.
Aprotic Halogenated Dichloromethane (DCM), ChloroformExcellent Generally inert and good at dissolving FNBSC and many organic substrates. DCM is a preferred solvent for many sulfonylation reactions.
Aprotic Ether Tetrahydrofuran (THF), Diethyl Ether, DioxaneGood Generally compatible and inert. Caution: Ethers can form peroxides and must be handled appropriately. Anhydrous grades are essential as they can absorb water.
Aprotic Polar Acetonitrile (ACN), Ethyl Acetate (EtOAc)Good Good general-purpose solvents. Must be of high purity and anhydrous. Less reactive than DMF or DMSO.
Aprotic Polar (Amide/Sulfoxide) DMF, DMAc, DMSOUse with Extreme Caution Prone to water contamination. DMF can degrade to form nucleophilic amines. Only high-purity, anhydrous grades should be considered, and only if required for solubility.

Experimental Protocols

Protocol 5.1: Best-Practice Sulfonamide Synthesis

This protocol for reacting FNBSC with a primary amine minimizes degradation by adhering to strict anhydrous conditions.

  • Preparation: Oven-dry all glassware (round-bottom flask, dropping funnel, condenser) at 120°C for at least 4 hours and allow to cool in a desiccator. Assemble the glassware and flush the system with dry nitrogen or argon gas.

  • Reagent Preparation: In the reaction flask, dissolve the amine substrate (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the mixture to 0°C in an ice bath.

  • FNBSC Addition: Dissolve this compound (1.1 eq) in a separate flask in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Reaction: Add the FNBSC solution dropwise to the cooled amine solution over 30 minutes. Maintain the temperature at 0°C during the addition.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0°C or room temperature while monitoring its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 5.2: Assessing FNBSC Stability in a Test Solvent

This protocol uses HPLC to quantify the degradation of FNBSC over time.

  • Standard Preparation: Prepare a stock solution of FNBSC in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL). This is your T=0 standard.

  • Sample Preparation: In a sealed vial, add the same known amount of FNBSC to the test solvent (e.g., reagent-grade methanol) to achieve the same concentration.

  • Time Points: Immediately inject an aliquot of the T=0 standard into an HPLC-UV system to get a reference peak area. At set time intervals (e.g., 5, 15, 30, 60 minutes), inject aliquots from the test solvent vial.

  • Analysis: Use a C18 column with a suitable mobile phase (e.g., water/acetonitrile gradient with 0.1% TFA). Monitor at a wavelength where FNBSC absorbs (e.g., 254 nm).

  • Quantification: Calculate the percentage of FNBSC remaining at each time point by comparing its peak area to the T=0 standard's peak area. A rapid decrease in the peak area indicates instability in that solvent.

Mechanistic Insights & Visual Workflows

Degradation Pathway in Protic Solvents

The primary degradation route for FNBSC in a protic solvent like methanol is a bimolecular nucleophilic substitution (Sₙ2-type) reaction at the sulfur center.[3][8] The solvent molecule acts as the nucleophile, attacking the highly electrophilic sulfur atom and displacing the chloride leaving group.

cluster_reactants Reactants FNBSC FNBSC (Highly Electrophilic Sulfur) TS Trigonal Bipyramidal Transition State FNBSC->TS Nucleophilic Attack by Methanol Methanol Methanol (CH₃OH) (Nucleophile) Products Methyl 4-fluoro-2-nitrobenzenesulfonate + HCl TS->Products Chloride Leaving Group Departure

Caption: Sₙ2 solvolysis pathway of FNBSC in methanol.

Workflow: Selecting the Right Solvent

This decision tree guides researchers to an appropriate solvent choice, minimizing the risk of reagent degradation.

start Start: Choose a Solvent for FNBSC Reaction q1 Is the solvent protic? (e.g., H₂O, MeOH, EtOH) start->q1 stop STOP! High risk of solvolysis. Choose an aprotic solvent. q1->stop Yes q2 Is the aprotic solvent DMF, DMAc, or DMSO? q1->q2 No q3 Is an anhydrous grade available and essential for solubility? q2->q3 Yes recommend RECOMMENDED Use Anhydrous DCM, Toluene, THF, or Acetonitrile. q2->recommend No caution PROCEED WITH CAUTION Use high-purity anhydrous grade. Store over molecular sieves. q3->caution Yes q3->recommend No

Caption: Decision workflow for FNBSC solvent selection.

References

Technical Support Center: Managing Byproduct Formation in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our comprehensive technical support guide designed for researchers, scientists, and drug development professionals engaged in sulfonamide synthesis. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges related to byproduct formation. Our goal is to equip you with the expertise to not only solve common issues but also to understand their root causes, enabling you to optimize your synthetic strategies for higher yields and purity.

Introduction: The Challenge of Purity in Sulfonamide Synthesis

The synthesis of sulfonamides, a cornerstone in medicinal chemistry, most commonly involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][3] While seemingly straightforward, this reaction is often plagued by the formation of unwanted byproducts that can complicate purification and significantly reduce the yield of the desired product. Understanding the mechanisms behind the formation of these impurities is critical for developing robust and efficient synthetic protocols. This guide will walk you through the most common byproduct-related issues, providing both theoretical explanations and practical, field-tested solutions.

Part 1: Troubleshooting Common Byproducts

This section is organized in a question-and-answer format to directly address the specific problems you may encounter during your experiments.

FAQ 1: I am observing a significant amount of a double-sulfonated product (bis-sulfonamide). How can I prevent this?

Answer: The formation of a bis-sulfonated byproduct, also known as a bis-sulfonamide or dimer, occurs when a primary amine reacts with two equivalents of the sulfonyl chloride. This is a common issue, especially when the desired product is a secondary sulfonamide derived from a primary amine.

Causality: This side reaction is favored when there is a localized excess of the sulfonyl chloride relative to the amine. The initially formed secondary sulfonamide can be deprotonated by the base present in the reaction mixture, creating a nucleophilic sulfonamidate anion that can then react with a second molecule of the sulfonyl chloride.

Troubleshooting & Prevention:

  • Slow Addition of Sulfonyl Chloride: The most effective way to minimize bis-sulfonylation is to add the sulfonyl chloride solution dropwise to the solution of the amine and base.[4] This maintains a low concentration of the electrophile at all times, favoring the reaction with the more nucleophilic primary amine over the sulfonamidate anion.

  • Stoichiometry Control: Using a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) can help ensure that all the sulfonyl chloride is consumed before it has a chance to react with the product.[4]

  • Choice of Base: A bulky, non-nucleophilic base, such as diisopropylethylamine (DIPEA), can be less effective at deprotonating the newly formed sulfonamide compared to smaller bases like triethylamine or pyridine, thus reducing the formation of the reactive sulfonamidate.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can decrease the rate of the second sulfonylation reaction more significantly than the first, improving selectivity.

Experimental Protocol: Minimizing Bis-Sulfonamide Formation

  • Dissolve the primary amine (1.1 equivalents) and a suitable base (e.g., triethylamine, 1.5 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane [DCM] or tetrahydrofuran [THF]) under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent.

  • Add the sulfonyl chloride solution to the amine solution dropwise over a period of 30-60 minutes using a syringe pump or a dropping funnel.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][6]

  • Upon completion, proceed with the standard aqueous workup.

`dot graph "troubleshooting_bis_sulfonamide" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} ` Caption: Troubleshooting workflow for bis-sulfonamide formation.

FAQ 2: My reaction is sluggish and I have a low yield. Analysis of the crude product shows a significant amount of unreacted amine and a byproduct corresponding to the sulfonic acid. What is happening?

Answer: The presence of sulfonic acid is a clear indication that your sulfonyl chloride is degrading, most likely through hydrolysis. Sulfonyl chlorides are highly susceptible to reaction with water, which converts them into the corresponding sulfonic acids.[5][7] Sulfonic acids are unreactive towards amines under standard sulfonamide synthesis conditions, leading to low yields.

Causality: This issue stems from the presence of moisture in the reaction. Water can be introduced through wet solvents, reagents, or glassware, or from exposure to atmospheric moisture.

Troubleshooting & Prevention:

  • Use Anhydrous Conditions: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through a column of activated alumina). Use anhydrous grade solvents when available.

  • Dry Reagents: Ensure your amine and base are dry. Liquid amines can be dried over potassium hydroxide (KOH) pellets.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[5]

  • Fresh or Purified Sulfonyl Chloride: Use a freshly opened bottle of sulfonyl chloride or purify older batches before use.[5] Some sulfonyl chlorides can be purified by distillation under reduced pressure or recrystallization.

  • Proper Glassware Handling: Dry all glassware in an oven and allow it to cool in a desiccator before use.

Table 1: Common Solvents and Recommended Drying Methods

SolventDrying AgentMethod
Dichloromethane (DCM)Calcium Hydride (CaH₂)Reflux and distill
Tetrahydrofuran (THF)Sodium/BenzophenoneReflux and distill
Acetonitrile (MeCN)Calcium Hydride (CaH₂)Reflux and distill
PyridinePotassium Hydroxide (KOH)Store over KOH pellets and distill
FAQ 3: I am trying to synthesize a secondary sulfonamide, but I am observing N-alkylation of my product as a major byproduct. How can I avoid this?

Answer: N-alkylation of the sulfonamide product is a less common but problematic side reaction, particularly when using certain solvents or when impurities are present. The sulfonamide N-H bond is acidic and can be deprotonated to form a nucleophilic anion, which can then be alkylated.

Causality:

  • Reactive Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can contain or degrade to form electrophilic species (e.g., formaldehyde from DMSO) that can alkylate the sulfonamide.

  • Alkyl Halide Impurities: If the synthesis of the starting materials involved alkyl halides, residual amounts could lead to N-alkylation.

  • Catalytic Processes: Certain metal catalysts, sometimes used to promote sulfonamide formation, can also facilitate N-alkylation pathways, especially in the presence of alcohols.[8][9][10]

Troubleshooting & Prevention:

  • Solvent Choice: Opt for non-reactive, aprotic solvents such as DCM, THF, or acetonitrile. If a polar aprotic solvent is necessary for solubility, ensure it is of high purity and consider adding a scavenger for electrophilic impurities.

  • Reagent Purity: Ensure all starting materials are free from alkylating agents.

  • Avoid Certain Catalysts: If you are using a catalytic system, be aware of its potential to promote N-alkylation side reactions.[8][9][10] The literature for the specific catalyst should be consulted for potential side reactions.

Part 2: Analytical Characterization and Purification

FAQ 4: What are the best analytical techniques to identify these byproducts?

Answer: A combination of chromatographic and spectroscopic techniques is essential for the robust identification and quantification of byproducts.

  • Thin Layer Chromatography (TLC): An excellent first-pass technique to monitor reaction progress and identify the presence of multiple components in the reaction mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for this purpose. LC separates the components of the mixture, while MS provides the mass-to-charge ratio of each component, allowing for the confident identification of the desired product and byproducts like bis-sulfonamides, sulfonic acids, and N-alkylated products.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of both the desired product and any isolated byproducts. The disappearance of the N-H proton signal in ¹H NMR, for instance, can be indicative of bis-sulfonylation or N-alkylation.

FAQ 5: My reaction produced a mixture of my desired sulfonamide and the bis-sulfonated byproduct. What is the best way to purify my product?

Answer: Separating the desired secondary sulfonamide from the bis-sulfonated byproduct can often be achieved using standard purification techniques, leveraging the differences in their physical and chemical properties.

  • Column Chromatography: This is the most common and generally effective method. The polarity difference between the secondary sulfonamide (which has an N-H bond and can act as a hydrogen bond donor) and the tertiary bis-sulfonamide is usually sufficient for separation on silica gel.

  • Crystallization: If the desired product is a solid, recrystallization can be a highly effective method for purification.[11] The choice of solvent is critical and may require some screening.

  • Acid-Base Extraction: The N-H proton of a secondary sulfonamide is weakly acidic. By treating the mixture with a moderately strong aqueous base (e.g., 1M NaOH), the secondary sulfonamide can be deprotonated to form a water-soluble salt, while the non-acidic bis-sulfonamide remains in the organic layer. Subsequent separation of the layers and re-acidification of the aqueous layer will precipitate the pure secondary sulfonamide.

Experimental Protocol: Purification via Acid-Base Extraction

  • Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate or DCM).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1M aqueous sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times. The desired secondary sulfonamide will move into the aqueous layer as its sodium salt.

  • Combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the desired product precipitates out.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

`dot graph "purification_workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} ` Caption: Purification workflow using acid-base extraction.

References

Technical Support Center: Improving Regioselectivity in Reactions with 4-Fluoro-2-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

4-Fluoro-2-nitrobenzenesulfonyl chloride (FNBS-Cl) is a powerful bifunctional reagent utilized in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development. Its utility stems from two distinct, competing electrophilic sites: the highly reactive sulfonyl chloride group and the aromatic carbon bonded to fluorine, which is activated for nucleophilic aromatic substitution (SNAr). This dual reactivity presents a significant challenge: controlling the regioselectivity of reactions, especially when using nucleophiles that possess multiple reactive sites (e.g., amino-phenols, amino-thiols).

This technical support guide provides field-proven insights and troubleshooting strategies to help you navigate this challenge. We will delve into the mechanistic underpinnings of the competing pathways, offer structured solutions to common regioselectivity problems, and provide validated protocols to steer your reaction toward the desired constitutional isomer.

Section 1: Understanding the Competing Reaction Pathways

This section breaks down the fundamental chemistry of FNBS-Cl, providing the mechanistic knowledge required to make informed experimental decisions.

Q1: What are the primary reactive sites on this compound and why?

A1: There are two primary electrophilic sites on the molecule that are susceptible to nucleophilic attack:

  • The Sulfur Atom of the sulfonyl chloride (-SO₂Cl) group. This sulfur is highly electron-deficient due to the strong inductive effects of the two oxygen atoms and the chlorine atom. It readily reacts with nucleophiles like primary and secondary amines to form stable sulfonamides.[1] This pathway is known as Sulfonylation .

  • The C4 Carbon Atom of the benzene ring, which is bonded to the fluorine atom. Aromatic rings are typically nucleophilic, but the powerful electron-withdrawing effects of the nitro group (-NO₂) at the ortho position (C2) and the sulfonyl chloride group at the meta position (C1) make the ring electron-poor.[2][3] This electronic arrangement strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr) , where a nucleophile displaces the fluoride leaving group.[4]

References

Technical Support Center: HPLC Analysis of Derivatized Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for HPLC analysis of derivatized amines. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate amine quantification. Amines often lack a native chromophore, making their direct detection by UV-Vis or fluorescence challenging. Pre-column derivatization addresses this by attaching a UV-active or fluorescent tag, enhancing sensitivity and enabling robust analysis.

However, the derivatization step introduces complexity and potential pitfalls. This guide provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to help you navigate common challenges, from reaction optimization to chromatographic performance.

Section 1: Derivatization Reaction Issues

The success of your analysis is fundamentally dependent on the quality and completeness of the derivatization reaction. Problems here will directly translate to inaccurate and unreliable chromatographic results.

Q1: Why are my derivatized amine peaks absent, or their areas significantly smaller than expected?

This is a classic symptom of incomplete or failed derivatization. Several factors can be at play, often related to the reaction environment.

Core Causality: The derivatization reaction is a nucleophilic attack of the amine on the derivatizing reagent. For this to occur efficiently, the amine must be in its deprotonated, nucleophilic form. The reaction kinetics are also sensitive to temperature, time, and reagent concentration.

Troubleshooting Protocol:

  • Verify Reaction pH (The Most Common Culprit):

    • Problem: Most derivatization reagents, like Dansyl Chloride or FMOC-Cl, require alkaline conditions (typically pH 9-11) to ensure the primary or secondary amine is deprotonated and reactive. An incorrect pH is the most frequent cause of low yield.

    • Solution: Prepare fresh buffer (e.g., borate or carbonate-bicarbonate) and meticulously verify the pH of the final reaction mixture after adding all components except the derivatizing agent. The pKa of your amine and the requirements of the reagent dictate the optimal pH. For instance, Dansyl Chloride reactions are often optimal between pH 9.5 and 10.

  • Assess Reagent Quality and Concentration:

    • Problem: Derivatizing reagents can degrade due to improper storage (moisture, light) or age. OPA (o-Phthalaldehyde) reagents, in particular, can have stability issues and a short shelf-life, with many protocols recommending fresh preparation before use. An insufficient molar excess of the reagent will also lead to incomplete reaction.

    • Solution: Use a fresh bottle of reagent or prepare a new solution. Ensure you are using a sufficient molar excess to drive the reaction to completion.

  • Optimize Reaction Time and Temperature:

    • Problem: Each derivatization reaction has an optimal time and temperature profile. Insufficient time or temperature will result in a low yield. Conversely, excessive heat can degrade the sample or the newly formed derivative.

    • Solution: Consult the literature for your specific reagent. For Dansyl Chloride, a common starting point is 60°C for 60 minutes. For OPA, the reaction is often rapid at room temperature. Perform a time-course experiment (e.g., 15, 30, 45, 60 minutes) to find the optimal reaction time for your specific analyte.

  • Check for Interfering Substances:

    • Problem: The sample matrix itself can contain compounds that compete for the derivatizing reagent or alter the reaction conditions.

    • Solution: If working with complex matrices, implement a sample clean-up step, such as solid-phase extraction (SPE), prior to derivatization.

Q2: I'm seeing multiple peaks for a single amine standard. What is causing this?

The appearance of multiple derivative peaks from a single, pure standard points towards side reactions or derivative instability.

Core Causality: Some derivatizing agents can react with other functional groups on the analyte or form multiple derivatives. Dansyl chloride, for example, can react with phenols, thiols, and imidazoles, and can form mono- or di-dansylated derivatives depending on the conditions and the structure of the amine. The stability of the formed derivative is also critical; unstable derivatives can degrade into different products over time.

Troubleshooting Protocol:

  • Review Reagent Specificity:

    • Problem: The reagent may not be as specific as assumed. Dansyl chloride is known to react with hydroxylic compounds in addition to amines.

    • Solution: Understand the reactivity profile of your chosen reagent. If your analyte has multiple reactive sites (e.g., a primary amine and a hydroxyl group), you may need to adjust reaction conditions (e.g., pH, stoichiometry) to favor derivatization at the desired site or choose a more specific reagent.

  • Evaluate Derivative Stability:

    • Problem: OPA derivatives are notoriously unstable, which can be a source of variability. Some FMOC and benzoyl derivatives can also show instability.

    • Solution: For unstable derivatives like those from OPA, automate the derivatization and injection process to ensure a consistent, short time between reaction and analysis. If automation is not possible, manually time the process precisely for all standards and samples. Some protocols suggest adding an acid to quench the OPA reaction and stabilize the derivative just before injection.

  • Control Excess Reagent:

    • Problem: A large excess of the derivatizing reagent can sometimes lead to byproducts or interfere with the chromatography. The hydrolysis product of FMOC-Cl, FMOC-OH, is a common interferent.

    • Solution: After the primary reaction is complete, add a small amount of a primary amine scavenger like glycine or ammonium hydroxide to consume the excess reagent. This can help clean up the chromatogram.

Section 2: Chromatographic & Detection Problems

Once the derivatized sample is injected, a new set of challenges can arise related to the separation and detection.

Q3: My derivatized amine peaks are broad, tailing, or splitting. How can I improve the peak shape?

Poor peak shape is a common issue in HPLC and can stem from multiple sources, from the column chemistry to the mobile phase composition.

Core Causality: For derivatized amines, peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly residual silanols on silica-based columns. Peak distortion can also be caused by a mismatch between the sample solvent and the mobile phase or by column overload.

Troubleshooting Protocol:

  • Optimize Mobile Phase Composition:

    • Problem: The mobile phase may not be adequately suppressing unwanted interactions.

    • Solution:

      • Adjust pH: Ensure the mobile phase pH keeps the derivatized analyte in a single, stable ionic state.

      • Add Buffers: Using a buffer (e.g., phosphate, acetate) in the aqueous portion of the mobile phase can significantly improve peak shape for charged analytes by maintaining a consistent pH and providing counter-ions.

      • Modify Organic Solvent: Switching between acetonitrile and methanol can alter selectivity and potentially improve peak shape.

  • Check Sample Solvent (Diluent):

    • Problem: If the sample is dissolved in a solvent that is much stronger (i.e., higher organic content) than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to broad or split peaks.

    • Solution: As a rule of thumb, the sample solvent should be as close as possible to, or weaker than, the initial mobile phase composition. If possible, dissolve your derivatized sample in the starting mobile phase.

  • Reduce Column Overload:

    • Problem: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to peak fronting or tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Evaluate the Column:

    • Problem: The column itself may be the issue. Strong bases can interact with even the best end-capped silica columns. The column may also be old or fouled.

    • Solution: Try a different column with a more inert stationary phase or one specifically designed for basic compounds. If the column is old, replace it. Using a guard column can help protect the analytical column from contaminants.

Q4: I'm seeing "ghost peaks"—peaks that appear in my blank injections. Where are they coming from?

Ghost peaks are extraneous peaks that are not related to the injected sample. They are a frustrating source of error and can originate from almost anywhere in the HPLC system.

Core Causality: Ghost peaks are impurities introduced from the mobile phase, system components, or carryover from previous injections.

Troubleshooting Decision Tree:

The key to diagnosing ghost peaks is a systematic process of elimination.

GhostPeak_Troubleshooting A Start: Ghost Peak Observed B Run a blank gradient (no injection) A->B C Peak still present? B->C D Source is likely Mobile Phase or System Contamination C->D Yes E Source is likely Autosampler or Injection Path C->E No F Prepare fresh mobile phase with highest purity reagents. Flush system thoroughly. D->F G Inject pure solvent (e.g., mobile phase A) E->G H Peak still present? G->H I Source is Autosampler Carryover. Clean needle, port, and loop. H->I Yes J Source is contaminated injection solvent. H->J No

Caption: A decision tree for systematic ghost peak troubleshooting.

Step-by-Step Diagnosis:

  • Isolate the System: Run a gradient with no injection. If the ghost peak appears, the source is within the system (pump, detector) or the mobile phase itself.

    • Action: Prepare fresh mobile phase using the highest purity HPLC-grade solvents and salts. Contamination can arise from water purification systems, or even from topping off solvent reservoirs instead of replacing them.

  • Isolate the Autosampler: If the peak does not appear in the no-injection blank, the source is likely the autosampler or sample preparation. Inject a vial of pure, fresh solvent (like your mobile phase A).

    • Action: If the peak appears, it's likely carryover from a previous high-concentration sample stuck to the injector needle or port. Clean the autosampler needle and injection port thoroughly. If the peak does not appear, the contamination may be coming from your sample vials, caps, or the solvent used for sample preparation.

Section 3: Protocols and Data Summaries

General Protocol for Pre-Column Derivatization (Example with Dansyl Chloride)

This protocol provides a general workflow. Always optimize conditions for your specific analyte and matrix.

  • Sample Preparation: Prepare your amine standard or sample in a suitable solvent (e.g., 0.1 M HCl).

  • Buffering: In a clean vial, combine 100 µL of the sample with 200 µL of a buffering agent (e.g., 1 M sodium carbonate-bicarbonate buffer, pH 9.5). Vortex briefly.

  • Reagent Addition: Add 200 µL of Dansyl Chloride solution (e.g., 5 mg/mL in acetone). Vortex immediately.

  • Reaction: Incubate the mixture in a heating block at a pre-determined temperature and time (e.g., 60°C for 45-60 minutes).

  • Quenching (Optional): After cooling to room temperature, add a small volume (e.g., 20 µL) of an amine-containing reagent like ammonium hydroxide or glycine to react with excess Dansyl Chloride. Let it sit for 30 minutes.

  • Filtration & Injection: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

Table 1: Common Derivatization Reagents for Amines
ReagentTarget AminesDetectionKey AdvantagesCommon Issues
Dansyl Chloride Primary, SecondaryUV, FluorescenceStable derivatives, reacts with both primary and secondary amines.Slower reaction, can react with phenols and other groups.
o-Phthalaldehyde (OPA) Primary onlyFluorescenceVery fast reaction at room temp, reagent itself is not fluorescent.Derivatives are unstable, does not react with secondary amines.
FMOC-Cl Primary, SecondaryFluorescenceHighly fluorescent derivatives, good stability.Reagent hydrolysis byproduct (FMOC-OH) can interfere.
Dabsyl Chloride Primary, SecondaryUV-VisibleStable derivatives.Less stable compared to Dansyl derivatives.

Section 4: Frequently Asked Questions (FAQs)

Q: Do I need to derivatize my amine for HPLC analysis? A: If your amine lacks a strong chromophore or fluorophore and you are using UV-Vis or Fluorescence detection, then yes, derivatization is typically required to achieve adequate sensitivity. Alternatives include using detectors like Mass Spectrometry (MS) or Evaporative Light Scattering Detectors (ELSD), which may not require derivatization.

Q: How do I choose the right derivatization reagent? A: The choice depends on several factors:

  • Target Analyte: Are you analyzing primary amines, secondary amines, or both? OPA only reacts with primary amines, while Dansyl Chloride and FMOC-Cl react with both.

  • Detector: Are you using UV-Vis or a fluorescence detector? FMOC-Cl and OPA yield highly fluorescent products, offering excellent sensitivity.

  • Sample Matrix: If your matrix contains many interfering compounds, you may need a reagent that reacts under very specific conditions.

  • Stability: If your workflow involves a long sequence of samples in an autosampler, a reagent that forms highly stable derivatives, like Dansyl Chloride, is preferable.

Q: Can I use the same column for both derivatized and underivatized analyses? A: It is not recommended. The mobile phases and sample matrices used for derivatized amines can be harsh and may leave residues on the column that could interfere with other analyses. It is best practice to dedicate a column to a specific method, especially when using additives like ion-pairing reagents or strong buffers.

Workflow Diagram: From Sample to Result

Derivatization_Workflow start Start: Amine Sample prep 1. Sample Preparation (Extraction, Clean-up) start->prep deriv 2. Derivatization Reaction (Add Buffer & Reagent, Heat) prep->deriv quench 3. Quench Excess Reagent (Optional) deriv->quench ts1 Troubleshoot: Low Yield, Side Reactions deriv->ts1 hplc 4. HPLC Analysis (Injection, Separation) quench->hplc detect 5. Detection (Fluorescence or UV-Vis) hplc->detect ts2 Troubleshoot: Poor Peak Shape, Ghost Peaks hplc->ts2 end End: Data Analysis (Quantification) detect->end

Caption: Overall workflow for HPLC analysis of derivatized amines.

preventing hydrolysis of 4-fluoro-2-nitrobenzenesulfonyl chloride during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-fluoro-2-nitrobenzenesulfonyl chloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during its use in experimental settings. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to ensure the success of your research.

Understanding the Challenge: The Inherent Reactivity of this compound

This compound is a highly reactive reagent, prized for its utility in synthesizing sulfonamides and other derivatives in drug discovery and chemical biology.[1][2][3][4][5] However, its potent electrophilicity also makes it susceptible to hydrolysis, a reaction with water that can lead to the formation of the corresponding sulfonic acid as an undesired byproduct. This hydrolysis not only consumes the valuable reagent but can also complicate reaction workups and product purification.

This guide will walk you through the common pitfalls associated with the hydrolysis of this compound and provide robust strategies to mitigate these issues, ensuring the integrity and efficiency of your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing a significant amount of 4-fluoro-2-nitrobenzenesulfonic acid in my reaction mixture. What is the primary cause, and how can I prevent it?

Answer:

The presence of 4-fluoro-2-nitrobenzenesulfonic acid is the direct result of the hydrolysis of the sulfonyl chloride. This occurs when the compound reacts with water molecules. The sulfur atom in the sulfonyl chloride group is highly electrophilic and is readily attacked by nucleophiles, including water.[6]

Root Causes and Preventative Measures:

  • Ambient Moisture: Exposure to humidity in the air during storage or handling is a common culprit.

  • Contaminated Reagents or Solvents: The presence of water in your solvents, starting materials, or reaction vessels can lead to significant hydrolysis.

  • Improper Workup Conditions: Quenching the reaction with aqueous solutions at elevated temperatures can accelerate the hydrolysis of any remaining sulfonyl chloride.

Troubleshooting Workflow: Minimizing Hydrolysis

Caption: Workflow for minimizing hydrolysis of this compound.

Detailed Protocols:

Protocol 1: Ensuring Anhydrous Reaction Conditions

  • Glassware: Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., anhydrous calcium sulfate).

  • Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be dried over molecular sieves.

  • Reagents: Ensure all other reagents are anhydrous. Solid reagents can be dried under vacuum.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas such as nitrogen or argon.

Question 2: My reaction is sluggish, and upon extended reaction times, I see increased sulfonic acid formation. How can I optimize the reaction rate without promoting hydrolysis?

Answer:

Balancing reaction kinetics with the suppression of hydrolysis is a common challenge. While heating can increase the rate of the desired reaction, it can also accelerate the rate of hydrolysis.

Causality and Optimization Strategies:

  • Temperature Control: While low temperatures can slow down the desired reaction, excessively high temperatures will favor hydrolysis. Careful temperature management is crucial.

  • Catalysis: The use of a suitable catalyst can enhance the rate of the desired reaction, allowing for lower reaction temperatures and shorter reaction times, thereby minimizing the window for hydrolysis to occur.

ParameterRecommendationRationale
Temperature Start at 0-5 °C and slowly warm to room temperature.Minimizes initial hydrolysis while allowing the desired reaction to proceed.
Catalyst For sulfonamide formation, a non-nucleophilic base like pyridine or triethylamine is often used.Activates the amine nucleophile without directly promoting hydrolysis.
Reaction Time Monitor the reaction closely by TLC or HPLC.Avoid unnecessarily long reaction times that increase the likelihood of hydrolysis.
Question 3: I suspect my starting material, this compound, has partially hydrolyzed upon storage. How can I confirm this and purify the reagent?

Answer:

It is not uncommon for sulfonyl chlorides to degrade over time, especially if not stored under optimal conditions. The primary degradation product will be the corresponding sulfonic acid.

Confirmation and Purification:

  • Confirmation: The presence of the sulfonic acid can often be detected by ¹H NMR spectroscopy, as the acidic proton of the sulfonic acid is typically observable. An increase in the melting point range of the solid can also indicate the presence of impurities.

  • Purification: For some aryl sulfonyl chlorides with low water solubility, a carefully controlled aqueous workup can paradoxically be used for purification.[7]

Protocol 2: Purification of this compound

  • Dissolution: Dissolve the crude sulfonyl chloride in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).

  • Aqueous Wash: Wash the organic solution with cold, dilute aqueous hydrochloric acid. This will protonate the sulfonate salt and extract the more water-soluble sulfonic acid into the aqueous layer.[7]

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Mechanism of Hydrolysis

The hydrolysis of sulfonyl chlorides generally proceeds through a nucleophilic attack of water on the electrophilic sulfur atom.[6] For arylsulfonyl chlorides, the reaction mechanism can be complex and may involve different pathways depending on the substituents on the aromatic ring and the reaction conditions.[8]

Caption: Simplified mechanism of sulfonyl chloride hydrolysis.

Question 4: Are there alternative reagents or synthetic strategies I can consider to avoid the challenges associated with this compound?

Answer:

While this compound is a powerful reagent, there are alternative approaches to consider, particularly if hydrolysis proves to be an insurmountable issue in your specific application.

Alternative Strategies:

  • Synthesis from Sulfonic Acids: If the corresponding sulfonic acid is available, it can be converted to the sulfonyl chloride using a variety of chlorinating agents under anhydrous conditions.[9][10] Reagents such as thionyl chloride or phosphorus pentachloride are commonly used.

  • Late-Stage Functionalization: Recent advances have enabled the conversion of primary sulfonamides into sulfonyl chlorides under mild conditions.[11] This strategy can be particularly useful in complex molecule synthesis where the sulfonyl chloride may be too reactive to be carried through multiple steps.

By understanding the inherent reactivity of this compound and implementing the preventative and troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate of their experiments and obtain high-purity products.

References

Technical Support Center: Scale-Up Synthesis of 4-Fluoro-2-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4-fluoro-2-nitrobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our aim is to blend technical accuracy with field-proven insights to ensure the safe and efficient production of this critical intermediate.

I. Understanding the Core Reaction: Chlorosulfonation of 3-Fluoronitrobenzene

The primary industrial route to this compound is the electrophilic aromatic substitution of 3-fluoronitrobenzene with chlorosulfonic acid. This reaction, while direct, is fraught with challenges, particularly on a larger scale. The presence of two deactivating groups on the aromatic ring (fluoro and nitro) necessitates forcing reaction conditions, which in turn amplifies the risks associated with the highly reactive and corrosive nature of chlorosulfonic acid.

The reaction mechanism involves the in-situ generation of the electrophile, believed to be the sulfur dioxide chloride cation (SO₂Cl⁺), from chlorosulfonic acid. The aromatic ring of 3-fluoronitrobenzene then attacks this electrophile, leading to the formation of the desired product.

II. Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses common problems encountered during the scale-up synthesis of this compound in a question-and-answer format.

Reaction Control and Exotherm Management

Q1: My reaction is experiencing a dangerous and uncontrollable temperature spike (thermal runaway). What are the primary causes and how can I prevent this?

A1: Thermal runaways are the most significant hazard in this synthesis due to the highly exothermic nature of the chlorosulfonation of a deactivated ring.[1][2] The primary causes are inadequate heat removal and an increasing reaction rate with temperature.[3][4]

  • Causality: The rate of heat generation from the reaction surpasses the rate of heat removal by the cooling system. This leads to an increase in temperature, which further accelerates the reaction rate, creating a dangerous feedback loop.[5]

  • Preventative Measures & Solutions:

    • Controlled Addition: Add the 3-fluoronitrobenzene to the chlorosulfonic acid slowly and portion-wise, maintaining a strict internal temperature range.[6]

    • Efficient Cooling: Ensure your reactor has a high-efficiency cooling system (e.g., a jacketed reactor with a powerful chiller). The surface-area-to-volume ratio decreases on scale-up, making heat transfer less efficient.

    • Agitation: Maintain vigorous and consistent agitation to prevent localized hotspots and ensure even temperature distribution.

    • Continuous Flow Reactors: For industrial-scale production, transitioning to a continuous stirred-tank reactor (CSTR) system is highly recommended.[7][8] This technology offers superior heat transfer and control over reaction parameters, significantly enhancing safety.[7]

Q2: I am observing a low conversion of my starting material, even after extended reaction times. What factors could be contributing to this?

A2: Low conversion is often a result of reaction conditions that are not sufficiently forcing for the deactivated substrate.

  • Causality: The electron-withdrawing nature of the fluoro and nitro groups deactivates the benzene ring, making it less susceptible to electrophilic attack.

  • Troubleshooting Steps:

    • Reaction Temperature: Gradually and cautiously increase the reaction temperature. A common range for the sulfonation of nitrobenzenes is between 90°C and 120°C.[9]

    • Molar Ratio of Reagents: An excess of chlorosulfonic acid is typically used to drive the reaction to completion. A molar ratio of 4:1 (chlorosulfonic acid to 3-fluoronitrobenzene) is a common starting point.[5]

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or GC-MS). Extend the reaction time if necessary.

    • Purity of Reagents: Ensure that your 3-fluoronitrobenzene and chlorosulfonic acid are of high purity and anhydrous, as moisture will consume the chlorosulfonic acid.

Byproduct Formation and Purity

Q3: My final product is contaminated with a significant amount of an insoluble, high-melting-point solid. What is this byproduct and how can I minimize its formation?

A3: This is likely the corresponding diaryl sulfone, a common byproduct in sulfonation reactions, especially under forcing conditions.

  • Causality: The initially formed this compound can react with another molecule of 3-fluoronitrobenzene to form the diaryl sulfone. This side reaction is favored at higher temperatures.

  • Mitigation Strategies:

    • Temperature Control: Maintain the lowest possible temperature that still allows for a reasonable reaction rate.

    • Stoichiometry: Avoid a large excess of the aromatic starting material.

    • Sulfone Inhibitors: The use of sulfone inhibitors such as sodium chloride or ammonium chloride has been reported to be effective in some sulfonation processes.[10]

Q4: After quenching the reaction with water, I am getting a low yield of the desired sulfonyl chloride and a significant amount of a water-soluble impurity. What is happening?

A4: You are likely hydrolyzing your product back to the corresponding sulfonic acid. This compound is highly susceptible to hydrolysis.[7][11]

  • Causality: The sulfonyl chloride functional group reacts with water to form the more stable sulfonic acid, which is water-soluble.

  • Solutions:

    • Careful Quenching: The quenching process is critical. The reaction mixture should be added slowly to a vigorously stirred mixture of crushed ice and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to rapidly cool and dilute the mixture, and to extract the product as it is formed.[12]

    • Temperature of Quench: Maintain the temperature of the quench mixture below 5°C to minimize hydrolysis.[12]

    • Rapid Workup: After quenching, separate the organic layer promptly and wash it with cold brine to remove residual acids.

Q5: My isolated product has a yellow to brownish color. What is the cause of this discoloration and how can I obtain a purer, off-white product?

A5: Color formation can be due to several factors, including thermal degradation and the presence of nitrated byproducts.

  • Causality: At elevated temperatures, nitrated aromatic compounds can undergo side reactions leading to colored impurities. The presence of residual nitric acid in the starting material can also contribute to unwanted nitration.

  • Troubleshooting:

    • Temperature Control: Strict temperature control throughout the reaction and workup is crucial.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation.[13][14]

    • Activated Carbon Treatment: Dissolving the crude product in an organic solvent and treating it with activated carbon can help remove colored impurities.

III. Experimental Protocols

Safety Precautions

WARNING: Chlorosulfonic acid is an extremely corrosive and reactive chemical. It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas.[15][16] This entire procedure must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat, is mandatory. An emergency shower and eyewash station must be readily accessible.

Scale-Up Synthesis Protocol (Hypothetical Example)

This protocol is a guideline and should be optimized for your specific equipment and scale.

Materials:

  • Chlorosulfonic acid (e.g., 4.0 molar equivalents)

  • 3-Fluoronitrobenzene (1.0 molar equivalent)

  • Dichloromethane (for extraction)

  • Crushed ice

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Equipment:

  • Jacketed glass reactor with a powerful overhead stirrer, thermocouple, and a dropping funnel.

  • Chiller/heater circulator for the reactor jacket.

  • Large quench vessel with a robust stirrer.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Charging Chlorosulfonic Acid: Charge the chlorosulfonic acid to the reactor.

  • Cooling: Cool the chlorosulfonic acid to 0-5°C using the circulator.

  • Addition of 3-Fluoronitrobenzene: Add the 3-fluoronitrobenzene dropwise from the dropping funnel over several hours, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, slowly raise the temperature of the reaction mixture to 110-115°C and hold for 4-6 hours.[9] Monitor the reaction progress by HPLC or GC-MS.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: In a separate vessel, prepare a vigorously stirred mixture of crushed ice and dichloromethane. Slowly and carefully transfer the reaction mixture into the quench vessel, ensuring the temperature of the quench mixture does not exceed 5°C.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer with cold water and then with cold brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Recrystallize the crude solid from a suitable solvent system like hexane/ethyl acetate.

    • Vacuum Distillation: Alternatively, for liquid products or further purification, perform vacuum distillation.

IV. Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Charge_CSA Charge Chlorosulfonic Acid to Reactor Cool_CSA Cool to 0-5°C Charge_CSA->Cool_CSA Add_Substrate Slowly Add 3-Fluoronitrobenzene (<10°C) Cool_CSA->Add_Substrate Heat_React Heat to 110-115°C (4-6 hours) Add_Substrate->Heat_React Cool_Down Cool to Room Temperature Heat_React->Cool_Down Quench Quench into Ice/DCM (<5°C) Cool_Down->Quench Separate Separate Organic Layer Quench->Separate Wash Wash with Cold Water & Brine Separate->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purify Recrystallization or Vacuum Distillation Dry_Concentrate->Purify Final_Product Pure 4-Fluoro-2-nitro- benzenesulfonyl chloride Purify->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Low_Yield Low Yield/ Incomplete Reaction Check_Ratio Increase Molar Ratio of CSA (e.g., >4:1) Low_Yield->Check_Ratio Is CSA Ratio <4:1? Check_Time Extend Reaction Time Low_Yield->Check_Time Is Reaction Time Short? Check_Temp Check_Temp Low_Yield->Check_Temp Is Temp. <110°C? Thermal_Runaway Thermal Runaway Slow_Addition Reduce Addition Rate Thermal_Runaway->Slow_Addition Better_Agitation Increase Agitation Thermal_Runaway->Better_Agitation Consider_Flow Switch to Continuous Flow Reactor Thermal_Runaway->Consider_Flow Improve_Cooling Improve_Cooling Thermal_Runaway->Improve_Cooling Impure_Product Impure Product Byproduct_Issue Byproduct Peaks (HPLC/GC) Impure_Product->Byproduct_Issue Color_Issue Color_Issue Impure_Product->Color_Issue Optimize_Temp Optimize Reaction Temp. to Minimize Sulfone Byproduct_Issue->Optimize_Temp Sulfone Suspected Careful_Quench Ensure Cold & Fast Quench to Prevent Hydrolysis Byproduct_Issue->Careful_Quench Sulfonic Acid Suspected Recrystallize Recrystallize Crude Product Charcoal Treat with Activated Carbon Problem Problem Problem->Thermal_Runaway Problem->Impure_Product Color_Issue->Recrystallize Color_Issue->Charcoal

Caption: Decision tree for troubleshooting common synthesis issues.

V. Frequently Asked Questions (FAQs)

Q: What materials of construction are suitable for a reactor used in this synthesis? A: Glass-lined steel is the preferred material for reactors handling chlorosulfonic acid.[16] While some stainless steels may show resistance, there is a risk of corrosion and product contamination with iron.[16] Teflon® is the only known resistant plastic material.[16]

Q: How can I monitor the progress of the reaction? A: The reaction can be monitored by taking small aliquots of the reaction mixture, quenching them carefully in ice/water/extraction solvent, and analyzing the organic layer by HPLC or GC-MS.[6][7] This will allow you to track the disappearance of the starting material and the appearance of the product.

Q: What is the best way to safely dispose of residual chlorosulfonic acid? A: Small amounts of residual chlorosulfonic acid can be quenched by slowly adding them to a large excess of ice with vigorous stirring. For larger quantities, a two-step quench is recommended: first, slowly add isopropanol to the cooled acid, followed by a slow addition of water. The resulting acidic solution should then be neutralized with a base like sodium bicarbonate before disposal.

Q: Can I use thionyl chloride instead of chlorosulfonic acid? A: Thionyl chloride is typically used to convert sulfonic acids to sulfonyl chlorides. It is not a direct sulfonating agent for aromatic rings. Therefore, for this specific synthesis starting from 3-fluoronitrobenzene, chlorosulfonic acid or a similar sulfonating agent is required.

Q: What are the typical storage conditions for this compound? A: Due to its moisture sensitivity, the product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

VI. References

  • Benchchem. (n.d.). Application Notes and Protocols: Large-Scale Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride. Retrieved from Benchchem website.

  • W.P. Law, Inc. (n.d.). Chlorosulfonic Acid - Chemical Resistance Guide. Retrieved from W.P. Law, Inc. website.

  • Pasquet, V. (2017). Runaway reactions, case studies, lessons learned. Loss Prevention Bulletin, 256.

  • DuPont. (n.d.). CSA (Chlorosulfonic Acid) Product Information Bulletin.

  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.

  • Organic Syntheses Procedure. (n.d.). p-TOLUENESULFINYL CHLORIDE. Retrieved from Organic Syntheses website.

  • ResearchGate. (2025). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. ResearchGate.

  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.

  • Smolecule. (n.d.). Buy 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6. Retrieved from Smolecule website.

  • Cardillo, P. (n.d.). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study.

  • Chen, J.-R. (n.d.). Case Studies of Incidents in Runaway Reactions and Emergency Relief.

  • Institution of Chemical Engineers. (n.d.). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories.

  • AristaTek. (n.d.). Runaway Industrial Chemical Reactions. PEAC Newsletter.

  • Organic Syntheses Procedure. (n.d.). β-Isovalerolactam-N-sulfonyl chloride. Retrieved from Organic Syntheses website.

  • Tinita Engineering Pvt. Ltd. (2025). Reactor Material Selection Guide for Corrosive Environments. Tinita Engineering Pvt. Ltd.

  • Benchchem. (2025). "avoiding impurities in the synthesis of sulfonyl chlorides". Benchchem.

  • ResearchGate. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. ResearchGate.

  • Google Patents. (n.d.). CN108997175B - Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid. Retrieved from Google Patents.

  • Veolia North America. (n.d.). Chlorosulfonic Acid. Retrieved from Veolia North America website.

  • Google Patents. (n.d.). CN101100289A - Method and device for synthesizing chlorosulfonic acid from liquid sulphur trioxide. Retrieved from Google Patents.

  • Benchchem. (2025). Technical Support Center: Managing Reaction Temperature for Selective Sulfonation. Benchchem.

  • Merck Millipore. (n.d.). Complete Monograph Methods.

  • Google Patents. (1995). US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride. Retrieved from Google Patents.

  • ChemScene. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride. Retrieved from ChemScene website.

  • Santa Cruz Biotechnology. (n.d.). 4-Fluoro-2-nitro-benzenesulfonyl chloride. Retrieved from Santa Cruz Biotechnology website.

  • Google Patents. (n.d.). CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride. Retrieved from Google Patents.

  • Organic Syntheses Procedure. (n.d.). (A) - o-Nitrobenzenesulfonyl Chloride. Retrieved from Organic Syntheses website.

  • BLD Pharm. (n.d.). 6668-56-0|4-Fluoro-3-nitrobenzenesulfonyl Chloride. Retrieved from BLD Pharm website.

  • Chemithon. (n.d.). Chemithon Pilot Plants. Retrieved from Chemithon website.

  • ACS Organic & Inorganic Au. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Publications.

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.

  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. RSC Publishing.

  • PMC - NIH. (n.d.). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. NIH.

  • Analyst (RSC Publishing). (n.d.). Chlorosulfonation of polystyrene substrates for bioanalytical assays: distribution of activated groups at the surface. RSC Publishing.

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals.

  • PubChem. (n.d.). 4-Fluoro-2-nitrobenzene-1-sulfonyl chloride. Retrieved from PubChem.

  • Shimadzu. (n.d.). News GCMS Flavours.

  • PMC - NIH. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. NIH.

  • Analytical Methods (RSC Publishing). (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. RSC Publishing.

  • Analytical Methods (RSC Publishing). (n.d.). Preparation of fluorinefunctionalized magnetic nanoparticles for fast extraction and analysis of perfluorinated compounds from traditional Chinese medicine samples. RSC Publishing.

  • Thermo Fisher Scientific. (n.d.). 3-Fluoro-4-nitrobenzenesulfonyl chloride, 98%. Retrieved from Thermo Fisher Scientific website.

  • Sigma-Aldrich. (n.d.). 4-Nitrobenzenesulfonyl chloride 97%. Retrieved from Sigma-Aldrich website.

  • Google Patents. (n.d.). US5136043A - Process for the preparation of aromatic sulfonyl chlorides. Retrieved from Google Patents.

References

Validation & Comparative

A Technical Guide for Senior Application Scientists: Dansyl Chloride vs. 4-fluoro-2-nitrobenzenesulfonyl chloride (FNBS-Cl) in Amine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical biochemistry and proteomics, the derivatization of primary and secondary amines is a cornerstone for enhancing detection and enabling quantification. For decades, dansyl chloride has been a trusted reagent for this purpose. However, the continuous search for novel reagents with potentially advantageous properties prompts an evaluation of alternatives. This guide provides an in-depth, objective comparison between the well-established dansyl chloride and the less-characterized 4-fluoro-2-nitrobenzenesulfonyl chloride (FNBS-Cl), offering insights into their respective chemistries, performance characteristics, and potential applications for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Amine Derivatization

Many biologically significant molecules, including amino acids, peptides, and biogenic amines, lack the necessary chromophores or fluorophores for sensitive detection by high-performance liquid chromatography (HPLC) or other analytical techniques.[1] Chemical derivatization overcomes this limitation by covalently attaching a tag to the amine group, thereby imparting desirable properties such as fluorescence, UV absorbance, or improved ionization for mass spectrometry (MS).[2] The ideal derivatizing agent should exhibit rapid and complete reaction under mild conditions, form stable derivatives, and provide a significant enhancement in signal.

Dansyl Chloride: The Fluorescent Workhorse

5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or dansyl chloride, is a fluorescent reagent that reacts with primary and secondary amino groups to yield stable, intensely fluorescent sulfonamide adducts.[3] This property has made it an invaluable tool for N-terminal amino acid analysis, peptide sequencing, and the sensitive quantification of various amine-containing compounds.[4]

Reaction Mechanism and Specificity

The reaction of dansyl chloride with an amine is a nucleophilic substitution, where the unprotonated amino group attacks the electron-deficient sulfur atom of the sulfonyl chloride. This is typically carried out under alkaline conditions (pH 9.5-10.5) to ensure the amine is in its more nucleophilic, deprotonated state. The resulting dansyl-amine conjugate exhibits strong fluorescence with a large Stokes shift, making it readily detectable.[2]

Reaction of Dansyl Chloride with a Primary Amine

Dansyl Chloride Reaction cluster_reactants Reactants cluster_products Products DansylCl Dansyl Chloride Product Dansyl-NH-R (Fluorescent Adduct) DansylCl->Product Nucleophilic Attack Amine R-NH₂ (Primary Amine) Amine->Product HCl + HCl

Caption: Generalized reaction of dansyl chloride with a primary amine.

Performance Characteristics
FeatureDansyl Chloride
Target Groups Primary & Secondary Amines
Detection Method Fluorescence (Ex: ~340 nm, Em: ~520 nm), UV-Vis, MS
Derivative Stability High
Sensitivity Picomole to femtomole range
Advantages High sensitivity, well-established protocols, reacts with both primary and secondary amines.[1][4]
Disadvantages Reagent itself is fluorescent, requiring removal of excess; reaction can be slow (30-120 minutes).[5][6]

This compound (FNBS-Cl): A Potential Alternative?

This compound is a lesser-known sulfonyl chloride that, based on its chemical structure, is expected to react with amines in a similar fashion to dansyl chloride. The presence of strong electron-withdrawing groups—a nitro group and a fluorine atom—on the benzene ring is anticipated to significantly influence its reactivity.

Inferred Reactivity and Mechanism

The electron-withdrawing nature of the nitro and fluoro substituents increases the electrophilicity of the sulfur atom in the sulfonyl chloride group.[3] This heightened electrophilicity should, in theory, lead to a faster reaction rate with nucleophilic amines compared to less substituted sulfonyl chlorides. The reaction mechanism is expected to be a nucleophilic aromatic substitution, forming a stable sulfonamide bond.

Inferred Reaction of FNBS-Cl with a Primary Amine

FNBS-Cl Reaction cluster_reactants Reactants cluster_products Products FNBSCl FNBS-Cl Product FNBS-NH-R (UV-active Adduct) FNBSCl->Product Nucleophilic Attack Amine R-NH₂ (Primary Amine) Amine->Product HCl + HCl

Caption: Postulated reaction of FNBS-Cl with a primary amine.

Projected Performance and Comparison

While direct experimental data for FNBS-Cl in amine derivatization is scarce, we can extrapolate its potential performance based on the known characteristics of similar compounds, such as 4-chloro-3,5-dinitrobenzotrifluoride.[7]

FeatureDansyl ChlorideThis compound (Inferred)
Reactivity Moderate, requires heating and/or extended reaction times.[1]Potentially high due to strong electron-withdrawing groups.
Detection Fluorescence, high sensitivity.[4]UV-Vis absorbance due to the nitroaromatic moiety. Fluorescence is unlikely.
Derivative Stability High, resistant to acid hydrolysis.[7]Expected to be high, forming a stable sulfonamide bond.
Selectivity Reacts with primary and secondary amines.[3]Expected to react with primary and secondary amines.
Potential Advantages Well-established, high sensitivity.Potentially faster reaction kinetics. UV-Vis detection may be simpler for some workflows.
Potential Disadvantages Excess reagent is fluorescent.Lack of fluorescence will result in lower sensitivity compared to dansyl chloride. Limited published applications and protocols.

Experimental Protocols

General Protocol for Dansylation of Peptides for N-Terminal Analysis

This protocol is a representative example and may require optimization for specific applications.

  • Sample Preparation: Dissolve approximately 1-5 nmol of the peptide in 100 µL of 4% (w/v) sodium bicarbonate solution.

  • Reagent Preparation: Prepare a 5 mg/mL solution of dansyl chloride in anhydrous acetone.

  • Derivatization: Add 100 µL of the dansyl chloride solution to the peptide solution.

  • Incubation: Incubate the mixture at 37°C for 1-2 hours in the dark.

  • Drying: After incubation, evaporate the acetone under a stream of nitrogen.

  • Hydrolysis: Add 200 µL of 6 M HCl to the residue. Seal the tube under vacuum and hydrolyze at 110°C for 16-24 hours.

  • Analysis: The fluorescent N-terminal dansyl-amino acid can be identified by reversed-phase HPLC with fluorescence detection, comparing its retention time to known standards.[3]

Workflow for N-Terminal Analysis using Dansyl Chloride

Dansylation Workflow Start Peptide Sample Step1 Dissolve in Bicarbonate Buffer Start->Step1 Step2 Add Dansyl Chloride Solution Step1->Step2 Step3 Incubate (37°C, 1-2h) Step2->Step3 Step4 Evaporate Acetone Step3->Step4 Step5 Acid Hydrolysis (6M HCl, 110°C) Step4->Step5 Step6 HPLC Analysis with Fluorescence Detection Step5->Step6 End Identify N-Terminal Amino Acid Step6->End

Caption: A typical workflow for N-terminal peptide analysis using dansyl chloride.

A Theoretical Protocol for Derivatization with FNBS-Cl

Based on protocols for similar nitroaromatic derivatizing agents, a starting point for optimization with FNBS-Cl could be as follows. This protocol is speculative and requires experimental validation.

  • Sample Preparation: Dissolve the amine-containing sample in a suitable buffer, such as borate buffer (pH 9.0).

  • Reagent Preparation: Prepare a solution of FNBS-Cl in a water-miscible organic solvent like acetonitrile.

  • Derivatization: Add an excess of the FNBS-Cl solution to the sample.

  • Incubation: Based on the expected higher reactivity, an initial incubation at room temperature for 30-60 minutes could be tested. Heating to 60°C may be necessary to drive the reaction to completion.

  • Quenching: The reaction could be stopped by the addition of a small amine like glycine or by acidification.

  • Analysis: The resulting FNBS-derivatives would be analyzed by reversed-phase HPLC with UV detection at a wavelength corresponding to the absorbance maximum of the nitroaromatic adduct.

Concluding Remarks for the Senior Application Scientist

The choice between dansyl chloride and an alternative like FNBS-Cl hinges on the specific requirements of the assay.

  • Dansyl chloride remains the reagent of choice for applications demanding the highest sensitivity, leveraging its well-characterized fluorescent properties. Its extensive history of use provides a wealth of established protocols and a high degree of confidence in its performance.

  • This compound (FNBS-Cl) represents a largely unexplored alternative. Its potential for faster reaction kinetics, driven by the electron-withdrawing substituents, is its primary theoretical advantage. However, the lack of fluorescence and the absence of a substantial body of literature necessitate significant methods development and validation. For applications where high sensitivity is not paramount and a rapid derivatization is desired, FNBS-Cl could be a candidate for investigation, particularly in workflows that rely on UV-Vis detection.

Ultimately, while dansyl chloride is a reliable and powerful tool, the exploration of reagents like FNBS-Cl is warranted for niche applications where its potential for rapid reactivity could streamline analytical workflows. Further experimental investigation is required to fully elucidate the performance characteristics of FNBS-Cl and its viability as a routine derivatizing agent.

References

The Strategic Advantage of 4-Fluoro-2-nitrobenzenesulfonyl Chloride in Modern Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic and analytical chemistry, sulfonyl chlorides are indispensable reagents. They serve as crucial building blocks for sulfonamides, a motif central to a vast array of pharmaceuticals, and as derivatizing agents that enhance the detectability of molecules in analytical workflows. While workhorse reagents like tosyl chloride (Ts-Cl) and dansyl chloride have long-established roles, the nuanced challenges of modern research—particularly in peptide synthesis and sensitive analyte quantification—demand reagents with superior performance characteristics. This guide provides an in-depth technical comparison of 4-fluoro-2-nitrobenzenesulfonyl chloride (FNBS-Cl) against other common sulfonyl chlorides, illuminating its distinct advantages supported by mechanistic principles and experimental data.

The Contenders: A Comparative Overview

The utility of a sulfonyl chloride is dictated by the electrophilicity of its sulfur atom and the properties of the resulting sulfonamide. Here, we compare FNBS-Cl to three widely used alternatives:

  • This compound (FNBS-Cl): An aromatic sulfonyl chloride featuring two potent electron-withdrawing groups, a nitro group ortho to the sulfonyl chloride and a fluoro group para.

  • Tosyl chloride (Ts-Cl): The archetypal aromatic sulfonyl chloride, characterized by an electron-donating methyl group in the para position.

  • Mesyl chloride (Ms-Cl): A common aliphatic sulfonyl chloride, noted for its small size and high reactivity.

  • Dansyl chloride (DNS-Cl): A fluorescent sulfonyl chloride, prized for its use in N-terminal amino acid analysis and HPLC derivatization due to the strong fluorescence of its derivatives.[1]

A summary of their key properties is presented below:

PropertyThis compound (FNBS-Cl)Tosyl chloride (Ts-Cl)Mesyl chloride (Ms-Cl)Dansyl chloride (DNS-Cl)
Molecular Weight 239.61 g/mol [2]190.65 g/mol 114.55 g/mol 269.75 g/mol
Structure Aromatic, Electron-Withdrawing GroupsAromatic, Electron-Donating GroupAliphaticAromatic, Naphthalenic
Primary Applications Sulfonamide synthesis, Amine derivatization, Peptide synthesisProtection of alcohols/amines, Sulfonamide synthesisProtection of alcohols/amines, Mesylate formationN-terminal analysis, Fluorescent labeling
Key Feature High reactivity, Potential for racemization suppressionStability, Good leaving group (tosylate)High reactivity, Small sizeFluorescent derivatives

The Reactivity Advantage: An Electron-Deficient Core

The primary advantage of FNBS-Cl lies in its heightened reactivity, a direct consequence of its electronic structure. The reactivity of aryl sulfonyl chlorides is governed by the electrophilicity of the sulfur atom, which is modulated by the substituents on the aromatic ring. Electron-withdrawing groups enhance this electrophilicity, making the sulfur atom more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.[3]

FNBS-Cl is equipped with two powerful electron-withdrawing groups: the nitro group and the fluorine atom. This electronic arrangement significantly increases the partial positive charge on the sulfonyl sulfur, making FNBS-Cl substantially more reactive than tosyl chloride, which possesses an electron-donating methyl group.[3]

This enhanced reactivity translates to several practical benefits:

  • Milder Reaction Conditions: Reactions with FNBS-Cl can often be conducted at lower temperatures and with weaker bases compared to those with less reactive sulfonyl chlorides.

  • Faster Reaction Times: The increased electrophilicity leads to faster reaction kinetics, reducing overall synthesis time.

  • Reaction with Less Nucleophilic Amines: FNBS-Cl can effectively derivatize sterically hindered or electronically deactivated amines that may react sluggishly or not at all with reagents like tosyl chloride.

G start Start: Amine/Amino Acid Sample step1 Add Alkaline Buffer (e.g., NaHCO₃) start->step1 step2 Add Sulfonyl Chloride (FNBS-Cl, Ts-Cl, or Dansyl-Cl) step1->step2 step3 Incubate (Time and Temperature vary) step2->step3 step4 Workup / Quench step3->step4 step5 Purification (for Synthesis) step4->step5 step6 Analysis (HPLC, NMR, MS) step4->step6 end_synthesis End: Pure Sulfonamide step5->end_synthesis end_analysis End: Quantitative Data step6->end_analysis

References

A Senior Application Scientist’s Guide to Method Validation with 4-fluoro-2-nitrobenzenesulfonyl Chloride (FNBS-Cl)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the sensitive and accurate quantification of amine-containing compounds—such as amino acids, catecholamines, and many active pharmaceutical ingredients (APIs)—is a persistent challenge. These molecules often lack a native chromophore or fluorophore, rendering them nearly invisible to common HPLC detectors like UV-Vis or Fluorescence. Chemical derivatization provides an elegant solution by covalently attaching a tag to the analyte, enhancing its detectability and improving its chromatographic properties.

This guide provides an in-depth exploration of validating an analytical method using 4-fluoro-2-nitrobenzenesulfonyl chloride (FNBS-Cl), a robust derivatizing agent. We will move beyond a simple checklist of validation parameters, focusing instead on the scientific rationale behind experimental design. This guide is structured to provide researchers, scientists, and drug development professionals with a framework for developing and validating scientifically sound, reliable, and defensible analytical methods.

The Foundation: Why Method Validation is Non-Negotiable

An analytical method is the cornerstone of quality control and regulatory submission. Its purpose is to produce reliable, reproducible, and accurate data. Method validation provides documented evidence that the procedure is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline is the globally recognized standard, outlining the necessary validation characteristics to be investigated.[1][2] These parameters are not merely bureaucratic hurdles; they are the scientific assurance of data integrity.

The core validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3]

  • Range: The interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of test results to the true value.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] This includes Repeatability, Intermediate Precision, and Reproducibility.

  • Detection Limit (LOD): The lowest amount of an analyte that can be detected but not necessarily quantitated.[3]

  • Quantitation Limit (LOQ): The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

Choosing the Right Tool: A Comparative Look at Amine Derivatization Reagents

FNBS-Cl belongs to the family of sulfonyl chloride reagents, which are known for forming stable sulfonamide derivatives with primary and secondary amines. However, it is crucial to understand its performance in the context of other available reagents. The choice of derivatizing agent is a critical decision driven by the analyte's nature, the sample matrix, required sensitivity, and available instrumentation.[6][7]

ReagentTarget AminesTypical Reaction ConditionsDerivative StabilityDetection MethodKey AdvantagesDisadvantages
FNBS-Cl Primary & SecondaryAlkaline pH (8-10), 40-60°C, 30-60 minHighUV-VisGood stability, cost-effective, reliable for quantification.Lower sensitivity than fluorescent tags, requires heating.
Dansyl Chloride Primary & SecondaryAlkaline pH (9.5-10.5), 38-60°C, 60-120 min[6]HighFluorescence, MS[7]High sensitivity, well-characterized, versatile.[7]Long reaction times, reagent can interfere.[8]
Dabsyl Chloride Primary & SecondaryAlkaline pH (9.0), 70°C, 15-30 min[6]HighVisible, MSDetection in visible range (less interference), stable derivatives.[6]Requires heating, moderate sensitivity.
o-Phthalaldehyde (OPA) Primary onlyAlkaline pH (~10.5), Room Temp, 1-2 min (with thiol)[6][9]Low (Unstable)[10]FluorescenceVery fast reaction at room temp, highly sensitive.[11]Derivatives are unstable, does not react with secondary amines (e.g., proline).[10]
FMOC-Cl Primary & SecondaryAlkaline pH, Room Temp, ~30 minModerateFluorescenceHigh sensitivity, reacts at room temperature.Reagent by-products are fluorescent and can interfere.[7][10]

The Chemistry at Work: FNBS-Cl Derivatization Pathway

The derivatization of an amine with FNBS-Cl proceeds via a nucleophilic aromatic substitution reaction. The lone pair of electrons on the amine nitrogen attacks the electron-deficient carbon atom attached to the highly electronegative fluorine atom. The nitro group ortho to the fluorine atom further activates the ring for nucleophilic attack. The sulfonyl chloride group itself is primarily for tagging and does not participate directly in this specific substitution, though it influences the ring's reactivity.

References

A Researcher's Guide to the Comparative Reactivity of Fluoro-Substituted Nitrobenzenesulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we understand that selecting the right reagent is not merely a matter of availability but a critical decision that impacts reaction efficiency, yield, and downstream processing. Fluoro-substituted nitrobenzenesulfonyl chlorides are a class of reagents prized for their versatility, yet their reactivity can be profoundly influenced by the positional isomerism of their functional groups. This guide provides a data-driven, comparative analysis to empower researchers, scientists, and drug development professionals to harness the nuanced reactivity of these powerful synthetic building blocks.

The Electronic Tug-of-War: Understanding Substituent Effects

The reactivity of any benzenesulfonyl chloride is dictated by the electrophilicity of the sulfonyl sulfur and the electronic character of the aromatic ring. The introduction of nitro (-NO₂) and fluoro (-F) groups initiates an electronic "tug-of-war," creating a unique chemical personality for each isomer.

  • The Nitro Group: A Powerful Activator. The -NO₂ group is a potent electron-withdrawing group (EWG) through both induction (-I effect) and resonance (-M effect). This dual-mode action significantly depletes electron density from the ring, which accomplishes two things: it increases the partial positive charge on the sulfonyl sulfur, making it a "hotter" electrophile for nucleophilic attack, and it activates the ring for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2][3]

  • The Fluorine Atom: An Inductive Powerhouse. As the most electronegative element, fluorine exerts a formidable -I effect, pulling electron density away from the ring. This effect generally enhances the electrophilicity of the sulfonyl group. However, its role in SNAr reactions is more complex. While it is an EWG, it is also the leaving group in many SNAr applications involving these substrates. The rate of its displacement is governed less by its own electronic nature and more by the ring's overall activation and the stability of the reaction intermediate.

The interplay of these effects is highly dependent on the relative positions of the -F, -NO₂, and -SO₂Cl groups.

Data-Driven Comparison: Reactivity at the Sulfur vs. The Ring

We will evaluate the reactivity of key isomers in two distinct contexts: nucleophilic attack at the sulfonyl chloride functional group and SNAr at the fluorine-bearing carbon.

Table 1: Comparative Reactivity in Sulfonamide Formation

This reaction probes the electrophilicity of the sulfonyl sulfur. A stronger combined electron-withdrawing effect from the substituents leads to a faster reaction.

CompoundRelative Rate of Reaction with Amine (Illustrative)Rationale for Reactivity
Benzenesulfonyl Chloride1Baseline reactivity.
4-Nitrobenzenesulfonyl Chloride~10Strongly activated by the -NO₂ group's -I and -M effects.[2]
4-Fluoro-3-nitrobenzenesulfonyl chloride~18Both -F and -NO₂ are powerfully electron-withdrawing, significantly enhancing the sulfur's electrophilicity.
2-Fluoro-5-nitrobenzenesulfonyl chloride~22The ortho-fluorine exerts a very strong inductive pull on the reaction center, making this isomer highly reactive at the sulfur.

Note: Relative rates are illustrative, based on established principles of physical organic chemistry. Actual values will vary with specific nucleophiles and conditions.

Table 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

This reaction involves the displacement of the fluoride ion and is critically dependent on the stability of the intermediate Meisenheimer complex.[4][5] The reaction is fastest when the nitro group is positioned ortho or para to the fluorine leaving group, as this allows for direct resonance stabilization of the negative charge in the intermediate.[6][7]

CompoundRelative Rate of SNAr (Fluoride Displacement)Rationale for Reactivity
2-Fluoro-5-nitrobenzenesulfonyl chlorideHighThe -NO₂ group is para to the fluorine, providing excellent resonance stabilization for the Meisenheimer complex.
4-Fluoro-3-nitrobenzenesulfonyl chlorideModerateThe -NO₂ group is meta to the fluorine. It provides inductive stabilization but cannot stabilize the intermediate via resonance, resulting in a slower reaction.

Experimental Design & Protocols

To translate theory into practice, robust and reproducible experimental protocols are essential. The following methods are designed to be self-validating systems for comparing the reactivities discussed.

Protocol 1: Kinetic Analysis of Sulfonamide Formation via HPLC

Causality: This experiment directly measures the rate of nucleophilic attack at the sulfonyl group by monitoring the formation of the sulfonamide product over time. Using HPLC allows for precise quantification of both starting material and product.

Methodology:

  • Stock Solution Preparation: Prepare 0.05 M solutions of each fluoro-substituted nitrobenzenesulfonyl chloride isomer in anhydrous acetonitrile. Prepare a 0.1 M solution of a model amine (e.g., aniline) and a 0.1 M solution of a non-nucleophilic base (e.g., pyridine) in the same solvent.

  • Reaction Setup: In a thermostatted vial (e.g., 25.0 °C) equipped with a magnetic stirrer, add 1.0 mL of the sulfonyl chloride solution.

  • Initiation & Sampling: Simultaneously add 1.0 mL of the aniline solution and 1.0 mL of the pyridine solution to the vial and start a timer. Immediately withdraw a 50 µL aliquot (t=0) and quench it in a pre-weighed HPLC vial containing 950 µL of a 50:50 acetonitrile:water mixture with 0.1% trifluoroacetic acid.

  • Time Course: Continue to take and quench aliquots at regular intervals (e.g., 2, 5, 10, 20, 40, and 60 minutes).

  • Analysis: Analyze the quenched samples by reverse-phase HPLC, monitoring at a wavelength where both the starting material and product are detectable.

  • Data Processing: Calculate the concentration of the sulfonamide product at each time point using a calibration curve. Plot concentration vs. time to determine the initial reaction rate for each isomer.

Trustworthiness (Self-Validation): The inclusion of a t=0 sample confirms the initial concentrations. Running all reactions in parallel under identical temperature and concentration conditions ensures a fair comparison. The linearity of the initial rate data confirms that the reaction is proceeding under pseudo-first-order or second-order kinetics as expected.

Protocol 2: Kinetic Analysis of SNAr via ¹⁹F NMR Spectroscopy

Causality: ¹⁹F NMR is an exceptionally clean and direct method for monitoring SNAr reactions where fluoride is the leaving group. The disappearance of the aryl-fluoride signal and the appearance of the free fluoride ion signal provides an unambiguous measure of reaction progress.

Methodology:

  • Reagent Preparation: In an NMR tube, dissolve a precise amount of the fluoro-substituted nitrobenzenesulfonyl chloride (e.g., 0.05 mmol) in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a known amount of an internal standard (e.g., trifluorotoluene).

  • Initial Spectrum: Acquire an initial ¹⁹F NMR spectrum (t=0) to establish the chemical shift and integration of the starting material relative to the internal standard.

  • Reaction Initiation: Add a stoichiometric equivalent of a nucleophile (e.g., sodium methoxide, 0.05 mmol) to the NMR tube, shake vigorously, and immediately place it in the NMR spectrometer pre-thermostatted to the desired temperature (e.g., 40 °C).

  • Time-Lapse Acquisition: Acquire ¹⁹F NMR spectra at fixed time intervals (e.g., every 10 minutes) over several hours.

  • Data Processing: At each time point, integrate the signal for the starting material and the signal for the newly formed fluoride ion. Normalize these integrals to the internal standard. Plot the natural logarithm of the starting material concentration vs. time to determine the first-order rate constant (k).

Trustworthiness (Self-Validation): The use of an internal standard corrects for any variations in spectrometer performance over time. The appearance of the fluoride ion product should stoichiometrically match the disappearance of the starting material, providing an internal check on the reaction's integrity.

Visualization of Key Mechanisms

Understanding the reaction pathways is crucial for predicting reactivity.

SNAr_Workflow Reactants Aryl-F + Nu⁻ TS1 Rate-Determining Transition State Reactants->TS1 Addition (Slow) MC Meisenheimer Complex (Anionic Intermediate) TS1->MC TS2 Transition State MC->TS2 Elimination (Fast) Products Aryl-Nu + F⁻ TS2->Products

Caption: The two-step addition-elimination mechanism of SNAr reactions.

The stability of the Meisenheimer complex is the lynchpin of SNAr reactivity. The diagram below illustrates why the position of the nitro group is so critical.

Meisenheimer_Stabilization cluster_para Para-Nitro Stabilization cluster_meta Meta-Nitro Stabilization Para High Stability Negative charge on the ring is delocalized directly onto the oxygen atoms of the nitro group via resonance. Meta Low Stability Negative charge cannot be delocalized onto the nitro group via resonance. Only weaker inductive stabilization is provided.

Caption: Positional effects of the nitro group on Meisenheimer complex stability.

Concluding Remarks for the Practicing Scientist

The choice among fluoro-substituted nitrobenzenesulfonyl chloride isomers is a strategic one, dictated by the desired transformation:

  • For rapid sulfonamide or sulfonate ester formation: Prioritize isomers where the combined inductive effects are maximized. 2-Fluoro-5-nitrobenzenesulfonyl chloride is an excellent candidate due to the powerful -I effect of the fluorine atom positioned ortho to the sulfonyl chloride group.

  • For efficient Nucleophilic Aromatic Substitution (SNAr) of fluorine: Select an isomer where the nitro group can provide resonance stabilization. 2-Fluoro-5-nitrobenzenesulfonyl chloride is the superior choice for this application, as the para relationship between the nitro and fluoro groups ensures maximum stabilization of the rate-determining Meisenheimer intermediate.

By understanding the fundamental principles of electronic effects and employing robust kinetic analysis, researchers can confidently select and utilize the optimal reagent, streamlining synthesis and accelerating discovery.

References

A Researcher's Guide to 4-Fluoro-2-nitrobenzenesulfonyl Chloride: A Comparative Analysis for Amine Derivatization and Proteomics Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and sensitive analysis of primary and secondary amines is a recurring challenge. Many amine-containing molecules, including amino acids, peptides, and biogenic amines, lack the intrinsic physicochemical properties for robust detection by modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS). Chemical derivatization offers a powerful solution by covalently modifying the amine group to enhance detectability and improve chromatographic behavior.

This guide provides an in-depth technical overview of 4-fluoro-2-nitrobenzenesulfonyl chloride (FNBS-Cl), a highly reactive sulfonyl chloride, for the derivatization of amines. We will objectively compare its performance with commonly used alternatives, provide detailed experimental protocols, and explore its applications in proteomics, particularly in N-terminal peptide sequencing.

The Chemical Logic of this compound

This compound is an aromatic sulfonyl chloride characterized by a highly electrophilic sulfur atom. This high reactivity is a direct consequence of the strong electron-withdrawing effects of the ortho-nitro group and the fluorine atom on the benzene ring. These substituents pull electron density away from the sulfonyl chloride moiety, making it an excellent target for nucleophilic attack by the lone pair of electrons on primary and secondary amines. This reaction results in the formation of a stable sulfonamide bond.

The presence of the nitro group also imparts a strong chromophore to the derivative, facilitating sensitive detection using UV-Vis spectroscopy. The fluorine atom can be a useful label for ¹⁹F NMR studies and can influence the chromatographic retention of the derivatized analyte.

Comparative Analysis of Amine Derivatization Reagents

The selection of a derivatization reagent is a critical step in method development, with a trade-off between reaction conditions, derivative stability, and detection sensitivity. Here, we compare FNBS-Cl with two widely used sulfonyl chlorides: Dansyl Chloride and Dabsyl Chloride.

ReagentTarget AminesTypical Reaction ConditionsDetection Method(s)Key AdvantagesKey Disadvantages
This compound (FNBS-Cl) Primary & Secondary AminesAlkaline pH (8-10), Room Temperature, 15-30 minUV-Vis, MSRapid reaction at room temperature, stable derivatives.Limited fluorescence, potential for side reactions with other nucleophiles.
Dansyl Chloride (DNS-Cl) Primary & Secondary AminesAlkaline pH (9.5-10.5), 38-60°C, 60-120 min[1]Fluorescence (Ex: ~324 nm, Em: ~559 nm), UV-Vis, MS[1]Highly fluorescent derivatives, well-established methods, reacts with both primary and secondary amines.[1]Reagent itself is fluorescent, requiring removal of excess; reaction can be slow and requires heating.[1]
Dabsyl Chloride (Dabsyl-Cl) Primary & Secondary AminesAlkaline pH (9-10), 70°C, 10-20 minVisible (436 nm), MSStable, colored derivatives allowing for visible detection, good for samples with UV-interfering substances.Requires heating, less sensitive than fluorescent methods.

From a practical standpoint, the rapid reaction kinetics of FNBS-Cl at room temperature present a significant advantage, reducing sample preparation time and minimizing potential degradation of thermally labile analytes. While Dansyl-Cl offers superior sensitivity due to the high fluorescence of its derivatives, the need for elevated temperatures and longer incubation times can be a drawback. Dabsyl-Cl provides a useful alternative when fluorescence detection is not available or when working with complex matrices that have high UV absorbance.

Experimental Protocols

HPLC Derivatization of Amines using this compound

This protocol provides a general method for the pre-column derivatization of primary and secondary amines for HPLC-UV analysis.

Materials:

  • Amine-containing sample

  • This compound (FNBS-Cl) solution (10 mg/mL in anhydrous acetonitrile)

  • Borate buffer (0.1 M, pH 9.0)

  • Hydrochloric acid (1 M)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve or dilute the amine-containing sample in the borate buffer.

  • Derivatization Reaction: In a microcentrifuge tube, mix 100 µL of the sample solution with 200 µL of the FNBS-Cl solution.

  • Incubation: Vortex the mixture for 30 seconds and let it stand at room temperature for 20 minutes in the dark.

  • Quenching: Stop the reaction by adding 50 µL of 1 M HCl. Vortex for 10 seconds.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.

    • Detection: UV detector set at a wavelength corresponding to the absorbance maximum of the FNBS-derivative (typically around 254 nm).

N-Terminal Peptide Sequencing using this compound

The high reactivity of FNBS-Cl with the N-terminal α-amino group of a peptide makes it a potential reagent for peptide sequencing, analogous to the use of Sanger's reagent (1-fluoro-2,4-dinitrobenzene). The principle involves labeling the N-terminal amino acid, followed by acid hydrolysis of the peptide bonds. The labeled N-terminal amino acid can then be identified by chromatography.

Conceptual Protocol:

  • N-Terminal Labeling:

    • Dissolve the purified peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

    • Add an excess of FNBS-Cl in a water-miscible organic solvent (e.g., acetonitrile).

    • Incubate at room temperature for 1-2 hours.

  • Purification of the Labeled Peptide:

    • Remove excess reagent and byproducts by gel filtration or reversed-phase HPLC.

  • Acid Hydrolysis:

    • Hydrolyze the purified FNBS-peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Identification of the Labeled N-Terminal Amino Acid:

    • Extract the hydrophobic FNBS-amino acid into an organic solvent (e.g., diethyl ether).

    • Identify the FNBS-amino acid by comparing its retention time with that of standard FNBS-amino acids using reversed-phase HPLC.

Visualizing the Workflow

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Amine-containing Sample Buffer Borate Buffer (pH 9.0) Sample->Buffer Dissolve/Dilute Reaction_Mix Reaction Mixture Buffer->Reaction_Mix FNBS_Cl FNBS-Cl Solution FNBS_Cl->Reaction_Mix Incubate Incubation Reaction_Mix->Incubate Vortex & Incubate (20 min, RT) Quench Quench with HCl Incubate->Quench Filter Filter (0.45 µm) Quench->Filter HPLC HPLC-UV Analysis Filter->HPLC

Caption: Workflow for the pre-column derivatization of amines with FNBS-Cl for HPLC analysis.

Conclusion

This compound is a highly reactive and versatile reagent for the derivatization of primary and secondary amines. Its primary advantage lies in its rapid reaction kinetics at room temperature, offering a significant improvement in sample throughput compared to traditional reagents like Dansyl Chloride. While it may not offer the same level of fluorescent sensitivity, its strong UV chromophore provides ample sensitivity for many applications. The protocols provided herein serve as a starting point for method development, and optimization may be necessary for specific analytes and matrices. The potential of FNBS-Cl in N-terminal peptide sequencing warrants further investigation as a valuable tool in proteomics research.

References

A Comparative Guide to 4-Fluoro-2-nitrobenzenesulfonyl Chloride in Analytical Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive and accurate quantification of amine-containing compounds is a persistent challenge. Many crucial analytes, from amino acids and peptides to drug metabolites and biogenic amines, lack the intrinsic physicochemical properties required for direct analysis by modern chromatographic and spectroscopic techniques. Pre-column derivatization, the chemical modification of an analyte prior to its introduction into the analytical system, stands as a cornerstone strategy to surmount these limitations. This guide provides a comprehensive evaluation of 4-fluoro-2-nitrobenzenesulfonyl chloride (FNBS-Cl) as a derivatizing agent, contextualizing its theoretical advantages and potential performance against a backdrop of well-established, commercially available alternatives.

While direct, peer-reviewed performance data for FNBS-Cl in analytical applications is notably scarce, this guide will leverage fundamental principles of organic chemistry and extensive data on analogous compounds to build a robust theoretical framework for its use. We will explore the mechanistic underpinnings of its reactivity, predict the analytical characteristics of its derivatives, and provide a detailed, data-driven comparison with widely used reagents such as Dansyl Chloride, Dabsyl Chloride, 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), and o-phthalaldehyde (OPA).

The Rationale for Derivatization: Enhancing Analytical Visibility

The primary objectives of derivatizing amine-containing compounds are multifaceted:

  • Introduction of a Chromophore or Fluorophore: To enable or enhance detection by UV-Vis or fluorescence detectors, thereby significantly improving sensitivity.

  • Improved Chromatographic Behavior: To increase the hydrophobicity of polar analytes, leading to better retention and separation in reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Enhanced Ionization Efficiency: To improve the response in mass spectrometry (MS) by introducing a readily ionizable moiety.

  • Increased Stability: To convert volatile or unstable analytes into more robust derivatives suitable for analysis.

This compound (FNBS-Cl): A Profile of Potential

FNBS-Cl, with the chemical formula C₆H₃ClFNO₄S, is a sulfonyl chloride reagent. The core of its utility as a derivatizing agent lies in the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophilic primary and secondary amines to form stable sulfonamides.

The Reaction Mechanism: A Nucleophilic Attack

The derivatization reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen of the amine attacks the electron-deficient sulfur atom, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. This reaction is typically carried out under basic conditions to deprotonate the amine, thereby increasing its nucleophilicity.

G cluster_0 Derivatization Reaction Amine R-NH₂ Intermediate Transition State Amine->Intermediate Nucleophilic Attack FNBS-Cl FNBS-Cl FNBS-Cl->Intermediate Derivative Sulfonamide Derivative Intermediate->Derivative Chloride Elimination HCl HCl Intermediate->HCl

Caption: General workflow of amine derivatization with FNBS-Cl.

The presence of a nitro group and a fluorine atom on the benzene ring is expected to significantly influence the reactivity and detection characteristics of FNBS-Cl. The strong electron-withdrawing nature of the nitro group at the ortho position and the fluorine atom at the para position will increase the electrophilicity of the sulfonyl sulfur, potentially leading to faster reaction kinetics compared to unsubstituted benzenesulfonyl chloride.[1] The nitroaromatic moiety also serves as a strong chromophore, suggesting that the resulting sulfonamide derivatives will exhibit significant UV absorbance, facilitating their detection.

A Comparative Analysis of Leading Derivatizing Agents

The selection of an appropriate derivatizing agent is a critical decision in method development, hinging on factors such as analyte type (primary vs. secondary amines), desired sensitivity, and available instrumentation. Below is a comparative overview of FNBS-Cl's projected performance against established reagents.

ReagentTarget AminesDetection MethodKey AdvantagesKey Disadvantages
This compound (FNBS-Cl) (Projected) Primary & SecondaryUV-VisExpected high reactivity due to electron-withdrawing groups; derivatives possess a strong chromophore.Lack of established protocols and performance data; potential for multiple derivatives with analytes containing other nucleophilic groups.
Dansyl Chloride (DNS-Cl) Primary & SecondaryFluorescence, UV, MSVersatile, forms highly fluorescent and stable derivatives; enhances ionization efficiency in MS.[2]Reaction can be slow and may require heating; can also react with phenols.[3]
Dabsyl Chloride Primary & SecondaryVisible, MSDerivatives have strong absorbance in the visible region (around 450 nm), reducing interference from matrix components that absorb in the UV region.Lower fluorescence quantum yield compared to dansyl chloride.
9-Fluorenylmethyl-chloroformate (FMOC-Cl) Primary & SecondaryFluorescence, UVProduces highly fluorescent and very stable derivatives; reacts under mild conditions.[4]Can form multiple derivatives with amino acids containing other reactive groups (e.g., tyrosine, histidine).[4]
o-Phthalaldehyde (OPA) Primary onlyFluorescenceVery fast reaction at room temperature; reagent itself is not fluorescent, leading to low background.Derivatives can be unstable; does not react with secondary amines.[3]

Experimental Protocols: A Guide to Best Practices

Protocol 1: Derivatization with Dansyl Chloride (DNS-Cl)

This protocol is a general guideline for the derivatization of primary and secondary amines for HPLC-fluorescence or LC-MS analysis.

Materials:

  • Amine-containing sample

  • 100 mM Sodium bicarbonate buffer (pH 9.5-10.5)

  • Dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

Procedure:

  • Sample Preparation: Prepare a stock solution of the amine standard or sample in an appropriate solvent (e.g., methanol or water).

  • Reaction Mixture: In a microcentrifuge tube, combine 100 µL of the sample/standard solution with 200 µL of 100 mM sodium bicarbonate buffer.

  • Derivatization: Add 200 µL of the dansyl chloride solution to the mixture. Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a predetermined time (e.g., 30-60 minutes). The optimal time and temperature should be determined empirically.

  • Reaction Quenching: After incubation, cool the mixture to room temperature. The reaction can be quenched by adding a small amount of a primary amine solution (e.g., 10 µL of 5% v/v ethylamine in water) to consume excess dansyl chloride.

  • Sample Dilution and Filtration: Dilute the final reaction mixture with the initial mobile phase (e.g., 500 µL) and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

G cluster_1 Dansyl Chloride Derivatization Workflow Start Prepare Sample and Reagents Mix Combine Sample, Buffer, and Dansyl-Cl Start->Mix Incubate Incubate at Elevated Temperature Mix->Incubate Quench Quench Excess Reagent Incubate->Quench Dilute Dilute and Filter Quench->Dilute Analyze Inject into HPLC Dilute->Analyze

Caption: Workflow for derivatization with Dansyl Chloride.

Protocol 2: Derivatization with 9-Fluorenylmethyl-chloroformate (FMOC-Cl)

This protocol is suitable for the derivatization of both primary and secondary amines, commonly used for amino acid analysis.

Materials:

  • Amine-containing sample

  • Borate buffer (0.1 M, pH 9.0)

  • FMOC-Cl solution (e.g., 15 mM in acetonitrile)

  • Acetonitrile (HPLC grade)

  • Pentane or Hexane (for extraction of excess reagent)

Procedure:

  • Sample Preparation: Dissolve the amine-containing sample in the borate buffer.

  • Reaction Mixture: To 500 µL of the sample solution, add 500 µL of the FMOC-Cl solution.

  • Derivatization: Vortex the mixture for 30-60 seconds and allow the reaction to proceed at room temperature for 1-2 minutes.

  • Extraction of Excess Reagent: Add 2 mL of pentane or hexane to the reaction mixture and vortex for 30 seconds. Allow the layers to separate. The upper organic layer contains the excess FMOC-Cl and its hydrolysis products.

  • Sample Collection: Carefully remove and discard the upper organic layer. Repeat the extraction step for a more thorough removal of excess reagent.

  • Filtration and Analysis: Filter the lower aqueous layer containing the derivatized analyte through a 0.22 µm syringe filter into an HPLC vial and inject into the HPLC system.

G cluster_2 FMOC-Cl Derivatization Workflow Start_FMOC Prepare Sample in Borate Buffer Add_FMOC Add FMOC-Cl Solution Start_FMOC->Add_FMOC React_FMOC React at Room Temperature Add_FMOC->React_FMOC Extract_FMOC Extract Excess Reagent with Organic Solvent React_FMOC->Extract_FMOC Analyze_FMOC Inject Aqueous Layer into HPLC Extract_FMOC->Analyze_FMOC

Caption: Workflow for derivatization with FMOC-Cl.

Performance Data of Alternative Reagents

The following table summarizes typical performance characteristics for well-established derivatization reagents, providing a benchmark against which the potential of FNBS-Cl can be assessed.

ParameterDansyl ChlorideDabsyl ChlorideFMOC-ClOPA
Limit of Detection (LOD) low pmol to fmollow pmolfmollow pmol to fmol
Linearity (R²) > 0.99> 0.99> 0.99> 0.99
Derivative Stability HighHighVery HighLow to Moderate
Reaction Time 30-120 min10-20 min< 5 min< 2 min
Reaction Temperature Room Temp to 70°C70°CRoom TempRoom Temp

Conclusion and Future Outlook

While this compound (FNBS-Cl) remains a reagent of theoretical promise rather than established practice in analytical derivatization, its chemical structure suggests significant potential. The presence of strong electron-withdrawing groups points towards high reactivity and the formation of derivatives with strong UV absorbance, making it an intriguing candidate for the analysis of primary and secondary amines.

However, the lack of published applications and performance data necessitates a cautious and empirical approach for any researcher considering its use. Method development would require careful optimization of reaction conditions (pH, temperature, time, and solvent) and a thorough validation of the analytical method to assess linearity, sensitivity, precision, and accuracy.

For researchers and drug development professionals, the choice of derivatizing agent will continue to be guided by the specific requirements of their analytical challenge. While established reagents like Dansyl Chloride, Dabsyl Chloride, FMOC-Cl, and OPA offer a wealth of validated protocols and predictable performance, the exploration of novel reagents like FNBS-Cl is essential for pushing the boundaries of analytical sensitivity and efficiency. It is hoped that this guide provides a valuable framework for both the judicious selection of existing derivatization strategies and the informed investigation of new and promising alternatives.

References

A Senior Application Scientist's Guide to 4-Fluoro-2-Nitrobenzenesulfonyl Chloride in Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of unique chemical moieties is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among the arsenal of reagents available to medicinal chemists, sulfonyl chlorides stand out for their ability to form stable sulfonamide linkages, a privileged functional group present in numerous approved drugs. This guide provides an in-depth technical comparison of 4-fluoro-2-nitrobenzenesulfonyl chloride and its utility in drug discovery, contrasting it with other relevant sulfonylating agents. We will delve into a specific case study, provide detailed experimental protocols, and offer insights into the causal relationships behind experimental choices.

The Strategic Advantage of Substituted Benzenesulfonyl Chlorides

The reactivity and utility of a benzenesulfonyl chloride are significantly influenced by the nature and position of its aromatic substituents. The electron-withdrawing properties of nitro and fluoro groups in this compound play a crucial role in its reactivity. The strong inductive and mesomeric effects of the nitro group at the ortho position, combined with the inductive effect of the fluorine atom at the para position, render the sulfur atom of the sulfonyl chloride highly electrophilic. This heightened electrophilicity facilitates rapid reaction with nucleophiles, particularly primary and secondary amines, to form sulfonamides.

This strategic substitution offers several advantages in a drug discovery context:

  • Enhanced Reactivity: The electron-withdrawing groups activate the sulfonyl chloride, often allowing for reactions to proceed under mild conditions with high efficiency.

  • Modulation of Physicochemical Properties: The resulting sulfonamide's properties are influenced by the substituents. The nitro group can participate in hydrogen bonding and polar interactions, while the fluorine atom can enhance metabolic stability and membrane permeability.

  • Vectorial Synthesis: The differential reactivity of the functional groups on the aromatic ring can be exploited for sequential chemical modifications, allowing for the construction of complex molecular architectures.

Case Study: Synthesis of an Aurora Kinase Inhibitor Scaffold

While direct public-domain case studies for this compound are not extensively detailed, a compelling example involving a closely related analogue, 4-chloro-2-fluorobenzenesulfonyl chloride , highlights the application of this class of reagents in the synthesis of potent kinase inhibitors. A study on pyrimidine-based Aurora kinase inhibitors, aimed at reducing MYC oncoprotein levels, utilized this reagent to introduce a key sulfonamide moiety.[1]

The synthesis of compound 21 in this study serves as an excellent illustration. The rationale for employing a substituted benzenesulfonyl chloride in this context is to explore the structure-activity relationship (SAR) of the terminal phenyl ring. The sulfonamide linkage provides a synthetically accessible and stable connection point. The choice of a halogenated and fluorinated benzenesulfonyl chloride allows for the introduction of substituents that can probe interactions within the target protein's binding site and modulate the compound's overall properties.

The reaction involves the coupling of an amine-containing pyrimidine core with 4-chloro-2-fluorobenzenesulfonyl chloride. The electron-withdrawing nature of the chloro and fluoro substituents enhances the reactivity of the sulfonyl chloride, facilitating an efficient reaction with the amine.

G reagent1 Pyrimidine-Amine Core product Aurora Kinase Inhibitor Scaffold (Compound 21) reagent1->product Triethylamine, DCM reagent2 4-Chloro-2-fluorobenzenesulfonyl chloride reagent2->product G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Amine in DCM cool Cool to 0°C dissolve->cool add_base Add Triethylamine cool->add_base add_sulfonyl Add Sulfonyl Chloride add_base->add_sulfonyl react Stir at RT for 4h add_sulfonyl->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench wash Wash with NaHCO3 & Brine quench->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Silica Gel Chromatography concentrate->purify

References

Safety Operating Guide

Mastering Chemical Disposal: A Guide to 4-Fluoro-2-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and chemical synthesis, the responsible management of reactive reagents is not merely a matter of compliance, but a cornerstone of laboratory safety and scientific integrity. 4-Fluoro-2-nitrobenzenesulfonyl chloride, a valuable reagent in organic chemistry, demands meticulous handling due to its corrosive and water-reactive nature. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established chemical principles and regulatory standards.

Immediate Safety and Hazard Profile

This compound is a corrosive solid that reacts exothermically with water and other nucleophiles. This reactivity, while useful in synthesis, presents significant hazards if not managed correctly during disposal. The primary hazards include:

  • Corrosivity: Causes severe skin burns and serious eye damage.[1][2]

  • Water Reactivity: Reacts with water or moisture to produce corrosive and toxic gases, including hydrogen chloride and the corresponding sulfonic acid.[3] The reaction is exothermic and can lead to a dangerous increase in temperature and pressure if not controlled.

  • Toxicity: Inhalation of dust or fumes can cause severe irritation to the respiratory tract.[3]

Due to these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale for each component.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting chemical splash goggles and a full-face shield.Protects against splashes of the corrosive solid, dust, and the basic quenching solution. A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber of sufficient thickness). Inspect gloves for any defects before use.Prevents severe skin burns upon contact. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes.Protects skin and personal clothing from contamination.
Respiratory All handling and disposal steps must be performed in a certified chemical fume hood.[4][5]Prevents inhalation of corrosive dust and the acidic vapors (e.g., HCl) generated during hydrolysis. For spill situations outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges may be necessary as part of an emergency response.[6]

Disposal Decision Workflow

The proper disposal route for this compound depends on the quantity and whether it is contaminated. Unused, bulk quantities should not be neutralized in the lab but should be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office. Small, residual quantities, such as those left in reaction flasks or on spatulas, can be safely neutralized before disposal.

DisposalWorkflow start Assess Waste: this compound decision Bulk/Unused or Small Residual Quantity? start->decision package_waste Package as Hazardous Waste (Halogenated Organic, Corrosive Solid) decision->package_waste Bulk neutralize Perform Neutralization Protocol (in Fume Hood) decision->neutralize Residual bulk_path Bulk/Unused residual_path Small Residual label_waste Label Clearly: - Full Chemical Name - Hazards: Corrosive, Water-Reactive - Accumulation Start Date package_waste->label_waste contact_ehs Contact EHS for Pickup and Disposal label_waste->contact_ehs end Disposal Complete contact_ehs->end verify_ph Verify pH is Neutral (6-8) neutralize->verify_ph aqueous_waste Dispose of as Neutralized Aqueous Waste (per Institutional Guidelines) verify_ph->aqueous_waste aqueous_waste->end

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Neutralization Protocol for Residual Quantities

This protocol is designed for the safe quenching and neutralization of small amounts of this compound.

Objective: To hydrolyze the reactive sulfonyl chloride group to the more stable sulfonic acid, which is then neutralized to its corresponding salt.

Reaction: C₆H₃FN(NO₂)SO₂Cl + 2 NaHCO₃ → C₆H₃FN(NO₂)SO₃Na + NaCl + H₂O + 2 CO₂

Materials:

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1-2 M sodium hydroxide (NaOH) solution. Sodium bicarbonate is generally preferred as it is a weaker base and the effervescence of CO₂ provides a visual cue to the reaction progress.[4]

  • Ice bath

  • Large beaker (at least 10-20 times the estimated volume of the sulfonyl chloride to be neutralized)

  • Stir plate and stir bar

  • pH paper or a calibrated pH meter

Procedure:

  • Preparation: In a chemical fume hood, place the large beaker containing a sufficient volume of the chosen basic solution on a stir plate and immerse it in an ice bath. A general rule is to use a significant molar excess (at least 5-10 equivalents) of the base relative to the estimated amount of residual sulfonyl chloride.[4] Begin vigorous stirring.

  • Slow Addition: Carefully and slowly, add the residual this compound to the cold, stirred basic solution. This can be done by rinsing the glassware containing the residue with a small amount of a compatible solvent (like acetone) and adding the rinsing dropwise to the basic solution, or by carefully adding the solid in very small portions.

    • Causality: The slow, portion-wise addition to a cold, stirred solution is critical to manage the exothermic nature of the hydrolysis reaction.[4] Adding the base to the sulfonyl chloride is strictly forbidden as it can cause a violent, uncontrolled reaction.

  • Reaction Monitoring: Observe the reaction mixture closely. If using sodium bicarbonate, foaming and gas evolution (CO₂) will occur. The rate of addition must be controlled to prevent excessive foaming and overflow.[4]

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for a minimum of 30-60 minutes to ensure the hydrolysis is complete.

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous solution to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more base until the desired pH is achieved.[4]

  • Final Disposal: Once neutralized, the resulting aqueous solution, containing the sodium 4-fluoro-2-nitrobenzenesulfonate salt, sodium chloride, and excess bicarbonate, should be transferred to a designated "Neutralized Aqueous Hazardous Waste" container for your institution. Do not pour it down the drain unless explicitly permitted by your local regulations and EHS office.

Management of Spills

In the event of a small spill of this compound solid within a fume hood:

  • Evacuate & Secure: Alert personnel in the immediate area and ensure the fume hood sash is kept low.

  • Absorb: Do NOT use water. Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[3] Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a 5% sodium bicarbonate solution to neutralize any remaining residue.

  • Dispose: The collected spill residue and decontamination materials must be disposed of as hazardous waste. Seal the container and contact your EHS office for pickup.

Regulatory Compliance

The disposal of this compound and its waste products is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) laboratory safety standards.[6][7]

  • Waste Classification: Unreacted this compound is considered a reactive (D003) and corrosive (D002) hazardous waste due to its reaction with water and its acidic hydrolysis products.[8][9] As a halogenated nitroaromatic compound, it must be segregated into the appropriate halogenated organic waste stream.

  • OSHA's Chemical Hygiene Plan: All laboratories are required to have a written Chemical Hygiene Plan (CHP) that outlines specific procedures for the safe handling and disposal of hazardous chemicals.[10][11] The procedures outlined in this guide should be incorporated into your laboratory's specific CHP.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.